Methyl 2-amino-3-(4-chlorophenyl)propanoate
Description
Properties
IUPAC Name |
methyl 2-amino-3-(4-chlorophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9H,6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHPVOLRIXZZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23434-91-5 (hydrochloride) | |
| Record name | 4-Chlorophenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00946090 | |
| Record name | Methyl 2-amino-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23434-96-0 | |
| Record name | Phenylalanine, 4-chloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23434-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylalanine methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023434960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-amino-3-(4-chlorophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00946090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-3-phenylalaninate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-DL-PHENYLALANINE METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA5R0QT27X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Methyl 2-amino-3-(4-chlorophenyl)propanoate structural formula and CAS number
An In-Depth Technical Guide to Methyl 2-amino-3-(4-chlorophenyl)propanoate
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and critical applications, grounding all information in established scientific principles.
Core Chemical Identity
This compound is the methyl ester of the non-canonical amino acid 4-chlorophenylalanine. The presence of the chlorine atom on the phenyl ring and the esterification of the carboxyl group impart unique properties that are highly valuable in synthetic chemistry and drug design. The most commonly utilized stereoisomer is the (S)-enantiomer, derived from L-4-chlorophenylalanine.
-
IUPAC Name : Methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate
-
Synonyms : 4-Chloro-L-phenylalanine methyl ester, L-p-Chlorophenylalanine methyl ester
-
CAS Number : 68759-85-3 (for the S-enantiomer)[1]
-
Molecular Formula : C₁₀H₁₂ClNO₂
-
Structural Formula :
Physicochemical Properties
The properties of this compound make it a versatile reagent in various synthetic contexts. The methyl ester form typically enhances solubility in organic solvents compared to its parent amino acid, facilitating its use in solution-phase synthesis.
| Property | Value | Source |
| Molecular Weight | 213.66 g/mol | [2][3][4] |
| Appearance | Typically an off-white to white solid or oil | General knowledge |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents | General knowledge |
| Storage | Recommended storage at 2-8°C under dry conditions | [3] |
Synthesis Protocol: Fischer Esterification
The most direct and widely adopted method for preparing this compound is the Fischer esterification of its parent amino acid, 4-Chloro-L-phenylalanine. This acid-catalyzed reaction is a cornerstone of organic chemistry.
Rationale and Mechanistic Insight
The Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
-
Causality of Catalyst Choice : The amino group in the starting material is basic, while the carboxylic acid is acidic. Without a strong acid catalyst, an unproductive acid-base reaction would occur. The strong acid (e.g., HCl or H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol (methanol). Thionyl chloride (SOCl₂) is also an excellent choice as it reacts with methanol to generate HCl in situ and also converts the carboxylic acid to a more reactive acyl chloride intermediate.
-
Role of Excess Alcohol : The reaction is an equilibrium process. According to Le Châtelier's principle, using the alcohol (methanol) as the solvent drives the equilibrium towards the product side, maximizing the yield of the desired ester.
Step-by-Step Experimental Protocol
-
Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-L-phenylalanine (1.0 eq).
-
Solvent and Reagent Addition : Suspend the amino acid in anhydrous methanol (typically 5-10 mL per gram of amino acid). The mixture will likely be a slurry.
-
Catalyst Introduction : Cool the flask in an ice bath (0°C). Slowly and carefully add thionyl chloride (SOCl₂, 1.2 to 1.5 eq) dropwise. This step is exothermic and generates HCl gas. This must be performed in a well-ventilated fume hood.
-
Reaction Execution : Once the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 65°C). Maintain reflux for 2-4 hours, during which the solid starting material should dissolve completely, indicating reaction progress.
-
Workup and Isolation : Cool the reaction mixture to room temperature. Carefully remove the solvent under reduced pressure using a rotary evaporator. The crude product, typically the hydrochloride salt of the ester, will remain.
-
Purification : For many applications, the hydrochloride salt is used directly. To obtain the free amine, the crude salt is dissolved in water and neutralized with a mild base (e.g., saturated sodium bicarbonate solution) until the pH is ~8-9. The free ester can then be extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product.
Synthesis Workflow Diagram
Caption: Fischer esterification workflow for synthesizing the target compound.
Applications in Research and Drug Development
The unique structure of this compound makes it a valuable tool in modern pharmaceutical research.
-
Non-Canonical Amino Acid for Peptide Modification : As a derivative of phenylalanine, it can be incorporated into peptide sequences in place of the natural amino acid. The 4-chloro substituent provides a sterically and electronically distinct side chain. This modification can enhance peptide stability by blocking enzymatic degradation, improve binding affinity to target receptors, or serve as a handle for further chemical modification.
-
Chiral Building Block in Small Molecule Synthesis : The compound is an important chiral synthon. The primary amine and ester functionalities provide two distinct reactive sites for building more complex molecules. It is frequently used in the synthesis of enzyme inhibitors, receptor antagonists, and other biologically active compounds where stereochemistry is critical for function.
-
Prodrug Development : The methylation of the carboxylic acid is a classic prodrug strategy.[5] Ester groups can mask the charge of a carboxylic acid, increasing the lipophilicity of a molecule. This often leads to improved cell membrane permeability and enhanced oral bioavailability. Inside the cell, esterase enzymes can hydrolyze the methyl ester back to the active carboxylic acid form.
-
Tool for Structure-Activity Relationship (SAR) Studies : In drug discovery, systematic modification of a lead compound is essential to optimize its properties. Replacing a phenyl group with a 4-chlorophenyl group allows researchers to probe for specific interactions within a protein's binding pocket. The chlorine atom can participate in favorable halogen bonding or occupy a hydrophobic pocket, providing critical data to guide further drug design efforts. The methyl group itself can also influence pharmacodynamic and pharmacokinetic properties through various effects.[6]
Safety and Handling
While a comprehensive toxicological profile is not widely published, compounds of this class should be handled with standard laboratory precautions.
-
Hazards : Assumed to be an irritant. May cause skin, eye, and respiratory irritation based on data for analogous compounds.[7]
-
Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling.
-
Handling : Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Conclusion
This compound is more than a simple chemical reagent; it is a sophisticated tool for molecular design. Its defined stereochemistry, reactive functional groups, and unique phenyl substitution make it an indispensable building block for developing novel therapeutics and probing complex biological systems. Understanding its synthesis and chemical logic is fundamental for any researcher aiming to leverage its full potential in the laboratory.
References
-
methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem, National Institutes of Health. [Link]
-
CAS No : 180264-84-0 | Product Name : Methyl 3-amino-3-(4-chlorophenyl)propanoate. Pharmaffiliates. [Link]
-
Application of methyl in drug design. PubMed, National Institutes of Health. [Link]
-
Amino Acids in the Development of Prodrugs. MDPI. [Link]
Sources
- 1. METHYL (2S)-2-AMINO-3-(4-CHLOROPHENYL)PROPANOATE | 68759-85-3 [amp.chemicalbook.com]
- 2. CAS 180264-84-0 | Methyl 3-amino-3-(4-chlorophenyl)propanoate - Synblock [synblock.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. METHYL (3R)-3-AMINO-3-(4-CHLOROPHENYL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl 2-amino-3-(4-chlorophenyl)propanoate
Introduction: The Significance of a Substituted Phenylalanine Analogue
Methyl 2-amino-3-(4-chlorophenyl)propanoate, a derivative of the amino acid phenylalanine, is a compound of significant interest within the realms of medicinal chemistry and drug development. The introduction of a chlorine atom onto the phenyl ring and the esterification of the carboxylic acid moiety create a molecule with altered electronic properties, lipophilicity, and metabolic stability compared to its parent amino acid. These modifications make it a valuable building block in the synthesis of novel therapeutic agents, including peptide mimics and enzyme inhibitors.
A rigorous and unambiguous structural elucidation of such molecules is paramount to ensure the integrity of research and the safety and efficacy of potential drug candidates. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and complementary suite of tools for this purpose. This in-depth guide provides a comprehensive analysis of the spectroscopic data for this compound, detailing the experimental rationale, data interpretation, and procedural workflows essential for its characterization. While experimentally obtained data for the hydrochloride salt is primarily referenced, this guide will also address the expected spectral characteristics of the free base form.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Connectivity
NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the electronic environment of each atom.
Experimental Rationale and Protocol
The choice of solvent and instrument parameters are critical for acquiring high-quality NMR spectra.
Sample Preparation: For ¹H and ¹³C NMR analysis, approximately 5-25 mg and 50-100 mg of the analyte, respectively, are required.[1][2] The sample should be dissolved in 0.6-0.7 mL of a deuterated solvent.[1] Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and the single, easily identifiable residual solvent peak. However, for amino compounds, the acidic proton of the amine group (N-H) may exchange with any residual D₂O in the solvent or with other labile protons, sometimes leading to peak broadening. To observe these exchangeable protons, a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, as the N-H protons exchange more slowly in this medium. All samples must be free of particulate matter to ensure optimal magnetic field homogeneity and prevent spectral artifacts.[1][3] Filtration of the sample solution into the NMR tube is therefore highly recommended.[3][4]
Instrumentation and Acquisition: High-field NMR spectrometers (e.g., 400 MHz or higher) are utilized to achieve better signal dispersion and resolution.[5] A standard one-dimensional ¹H NMR spectrum is typically acquired with 16-32 scans and a relaxation delay of 1-2 seconds.[5] For the less sensitive ¹³C nucleus, a proton-decoupled experiment is performed, requiring a greater number of scans (1024-4096) and a longer relaxation delay (2-5 seconds) to obtain a good signal-to-noise ratio.[5] Spectra are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.[6]
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The following table summarizes the predicted chemical shifts (δ) in ppm, integration values, and multiplicity.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| -OCH₃ | ~3.7 | Singlet | 3H |
| -NH₂ | Variable (broad) | Singlet | 2H |
| H-2 (α-proton) | ~3.8 - 4.2 | Doublet of doublets or Triplet | 1H |
| H-3 (β-protons) | ~2.9 - 3.2 | Multiplet | 2H |
| Aromatic (H-a) | ~7.2 - 7.4 | Doublet | 2H |
| Aromatic (H-b) | ~7.1 - 7.3 | Doublet | 2H |
-
-OCH₃ (Methyl Ester Protons): A singlet integrating to three protons is expected around 3.7 ppm, characteristic of methyl ester protons.[6]
-
-NH₂ (Amine Protons): These protons will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift is highly dependent on the solvent and concentration. In the hydrochloride salt, this signal would be shifted significantly downfield and appear as a broad peak due to the -NH₃⁺ group.
-
H-2 (α-proton): This proton, attached to the chiral center, is adjacent to the β-protons. It is expected to appear as a doublet of doublets or a triplet in the range of 3.8-4.2 ppm.
-
H-3 (β-protons): These two diastereotopic protons are adjacent to the α-proton and the aromatic ring. They will likely appear as a multiplet between 2.9 and 3.2 ppm.
-
Aromatic Protons: The para-substituted chlorophenyl ring will give rise to a characteristic AA'BB' system, which often appears as two doublets. The two protons ortho to the chlorine atom (H-b) and the two protons meta to the chlorine (H-a) will have slightly different chemical shifts, typically in the range of 7.1-7.4 ppm.
¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted δ (ppm) |
| -OCH₃ | ~52 |
| C-2 (α-carbon) | ~55 |
| C-3 (β-carbon) | ~40 |
| C-Ar (quaternary, C-Cl) | ~133 |
| C-Ar (quaternary, C-CH₂) | ~137 |
| C-Ar (CH) | ~128, ~130 |
| C=O (Ester) | ~173 |
-
-OCH₃ (Methyl Ester Carbon): This carbon will appear around 52 ppm.
-
C-2 (α-carbon): The carbon attached to the amino group is expected around 55 ppm.
-
C-3 (β-carbon): The methylene carbon adjacent to the aromatic ring should resonate at approximately 40 ppm.
-
Aromatic Carbons: The aromatic region will show four signals: two for the protonated carbons (around 128 and 130 ppm) and two for the quaternary carbons. The carbon bearing the chlorine atom will be shifted downfield to about 133 ppm, and the carbon attached to the side chain will be around 137 ppm.
-
C=O (Ester Carbonyl): The ester carbonyl carbon will have the most downfield chemical shift, typically around 173 ppm.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Rationale and Protocol
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (~100 mg) and pressed into a transparent pellet.[5] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly onto a crystal (e.g., diamond or ZnSe).[7]
Instrumentation and Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (primary amine) | 3400-3300 | Medium (two bands) |
| C-H Stretch (aromatic) | 3100-3000 | Medium |
| C-H Stretch (aliphatic) | 3000-2850 | Medium |
| C=O Stretch (ester) | ~1735 | Strong |
| N-H Bend (primary amine) | 1650-1580 | Medium |
| C=C Stretch (aromatic) | 1600-1450 | Medium (multiple bands) |
| C-O Stretch (ester) | 1300-1000 | Strong |
| C-N Stretch | 1250-1020 | Medium |
| C-Cl Stretch | ~1090 | Strong |
| C-H Out-of-plane Bend (p-disubstituted) | 850-800 | Strong |
-
N-H Stretching: A primary amine typically shows two medium-intensity bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching.[8][9] For the hydrochloride salt, these bands would be replaced by a very broad and strong absorption from the -NH₃⁺ group, typically in the 3000-2500 cm⁻¹ range.
-
C=O Stretching: A strong, sharp absorption band around 1735 cm⁻¹ is indicative of the ester carbonyl group.[10]
-
Aromatic C=C Stretching: Multiple medium-intensity bands between 1600 and 1450 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.[9]
-
C-O Stretching: The C-O single bond stretches of the ester group will result in strong absorptions in the 1300-1000 cm⁻¹ range.[10]
-
C-Cl Stretching: A strong band around 1090 cm⁻¹ is expected for the C-Cl bond of the chlorophenyl group.[11]
-
Aromatic C-H Bending: A strong out-of-plane bending vibration in the 850-800 cm⁻¹ region is characteristic of a para-disubstituted benzene ring.[12]
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Experimental Rationale and Protocol
Ionization Method: Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to ionization and extensive fragmentation. This provides a detailed "fingerprint" of the molecule. For molecules that are less stable, softer ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used to primarily observe the molecular ion or a quasi-molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).[13]
Instrumentation and Acquisition: The sample is introduced into the mass spectrometer, ionized, and the resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.
Mass Spectrum Data and Interpretation
The molecular formula of this compound is C₁₀H₁₂ClNO₂. The nominal molecular weight is 213 g/mol for the ¹²C, ³⁵Cl isotope. A key feature will be the isotopic pattern of the chlorine atom: a peak for the ³⁵Cl isotope (M) and a peak for the ³⁷Cl isotope (M+2) with a relative intensity of approximately 3:1.
Expected Molecular Ion and Key Fragments:
| m/z | Proposed Fragment | Notes |
| 213/215 | [C₁₀H₁₂ClNO₂]⁺˙ | Molecular ion (M⁺˙) peak, showing the 3:1 isotopic pattern for chlorine. |
| 154/156 | [M - COOCH₃]⁺ | Loss of the methoxycarbonyl radical. |
| 125/127 | [ClC₆H₄CH₂]⁺ | Benzylic cation, a common and stable fragment. |
| 88 | [CH(NH₂)COOCH₃]⁺ | Cleavage of the β-carbon-aromatic ring bond. |
| 59 | [COOCH₃]⁺ | Methoxycarbonyl cation. |
-
Molecular Ion (m/z 213/215): The presence of a peak at m/z 213 and a smaller peak at m/z 215 in a roughly 3:1 ratio is definitive evidence for the presence of one chlorine atom in the molecule.
-
Loss of the Ester Group (m/z 154/156): A common fragmentation pathway for esters is the loss of the alkoxycarbonyl radical (-COOCH₃, 59 Da).[14] This would result in a fragment ion at m/z 154/156.
-
Formation of the Benzylic Cation (m/z 125/127): Cleavage of the Cα-Cβ bond is favorable, leading to the formation of a stable chlorobenzyl cation at m/z 125/127. This is often a prominent peak in the spectrum of phenylalanine derivatives.[15]
-
Cleavage at the β-carbon (m/z 88): Fragmentation can also occur at the Cβ-C(aromatic) bond, resulting in a fragment containing the amino acid backbone at m/z 88.[16]
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the electronic environment of each atom. IR spectroscopy confirms the presence of key functional groups, including the amine, ester, and chlorophenyl moieties. Mass spectrometry establishes the molecular weight and provides further structural confirmation through characteristic fragmentation patterns, including the isotopic signature of the chlorine atom. This guide serves as a detailed reference for researchers and scientists, outlining the necessary experimental considerations and the logical framework for interpreting the spectroscopic data of this important synthetic building block.
References
-
El Rayes, S. M., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(15), 8823-8837. Available from: [Link]
-
SpectraBase. This compound hydrochloride. Available from: [Link]
-
Puzzarini, C., & Barone, V. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A, 127(16), 3635–3645. Available from: [Link]
-
Puzzarini, C., & Barone, V. (2023). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. PubMed Central. Available from: [Link]
-
ResearchGate. The Vibrational Spectroscopic studies and molecular property analysis of l-Phenylalanine using quantum chemical method. Available from: [Link]
-
University of California, Davis. Sample Preparation. Available from: [Link]
-
Almeida, M. R., et al. (2001). Vibrational Spectroscopic Study of L-Phenylalanine: Effect of pH. Applied Spectroscopy, 55(6), 751-756. Available from: [Link]
-
University of Cambridge. How to make an NMR sample. Available from: [Link]
-
Doc Brown's Chemistry. Infrared spectrum of methyl propanoate. Available from: [Link]
-
Iowa State University. NMR Sample Preparation. Available from: [Link]
-
ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available from: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]
-
PubChemLite. Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate. Available from: [Link]
-
Doc Brown's Chemistry. Mass spectrum of methyl propanoate. Available from: [Link]
-
Doc Brown's Chemistry. The 1H NMR spectrum of methyl propanoate. Available from: [Link]
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]
-
InstaNANO. FTIR Functional Group Database Table with Search. Available from: [Link]
-
Pharmaffiliates. Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate. Available from: [Link]
-
ResearchGate. FTIR spectra to determine the amine functional groups on urea Black... Available from: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
- Google Patents. United States Patent US 6,448,228 B1.
-
JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Available from: [Link]
-
ResearchGate. Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Available from: [Link]
-
National Institutes of Health. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model. Available from: [Link]
-
ChemSynthesis. methyl 2-amino-3-oxo-3-phenylpropanoate. Available from: [Link]
-
YouTube. NMR spectrum of methyl propanoate. Available from: [Link]
-
SpectraBase. Methyl 3-(4-chlorophenyl)-2,2-dimethypropanoate - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
ResearchGate. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]
-
Molbase. 2-AMINO-3-(4-CHLOROPHENYL)PROPANOIC ACID | CAS 14173-39-8. Available from: [Link]
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link]
-
MDPI. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Available from: [Link]
-
ResearchGate. Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. Available from: [Link]
-
ResearchGate. IR spectrum of methyl N-(4-chlorophenyl)-N′-cyanocarbamimidothioate (3). Available from: [Link]
-
PubChem. Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Available from: [Link]
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. OPG [opg.optica.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | MDPI [mdpi.com]
- 12. instanano.com [instanano.com]
- 13. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Development of a Python-based electron ionization mass spectrometry amino acid and peptide fragment prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
biological activity of Methyl 2-amino-3-(4-chlorophenyl)propanoate
An In-Depth Technical Guide to the Biological Activity of Methyl 2-amino-3-(4-chlorophenyl)propanoate: A Foundational Tool for Serotonin Research
Abstract
This compound, the methyl ester of p-Chlorophenylalanine (PCPA), serves as a critical pharmacological tool for the scientific community. Its primary and most profound biological activity is the potent and irreversible inhibition of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. This action leads to a significant and sustained depletion of serotonin (5-hydroxytryptamine, 5-HT) in both the central and peripheral nervous systems. As a more lipophilic prodrug, the methyl ester form exhibits enhanced penetration across the blood-brain barrier compared to its parent compound, PCPA, making it an effective agent for studying the role of central serotonin in vivo. This guide provides a comprehensive overview of its mechanism of action, details established experimental protocols for its use, and contextualizes its role in neurobiological and pharmacological research.
Part 1: Introduction and Molecular Profile
This compound is a synthetic derivative of the amino acid phenylalanine. It is most commonly supplied as a hydrochloride salt to improve solubility and stability[1]. Its utility in research is not as a therapeutic agent but as a chemical tool to induce a state of serotonin deficiency, thereby allowing investigators to probe the multifaceted functions of this critical neurotransmitter. By observing the physiological and behavioral consequences of serotonin depletion, researchers can infer the baseline functions of the serotonergic system.
The esterification of p-Chlorophenylalanine to this compound is a key structural modification that enhances its lipophilicity. This allows it to cross the blood-brain barrier more effectively than PCPA, where it is subsequently hydrolyzed by endogenous esterases to release the active inhibitor, PCPA, directly within the central nervous system[2][3].
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| Chemical Name | 4-Chloro-DL-phenylalanine methyl ester hydrochloride | [2][4] |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [4] |
| Molecular Weight | 250.12 g/mol | [4] |
| CAS Number | 14173-40-1 | [2] |
| Appearance | White to cream powder or crystals | [2][5] |
| Storage Temperature | -20°C | [2] |
| Primary Activity | Tryptophan Hydroxylase Inhibitor | [2][3] |
Part 2: Core Mechanism of Action: Inhibition of Serotonin Synthesis
The biological effects of this compound are almost exclusively attributable to its ability to deplete serotonin. This is achieved through the irreversible inhibition of Tryptophan Hydroxylase (TPH), the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of serotonin: the hydroxylation of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP)[6][7].
There are two distinct isoforms of this enzyme:
-
TPH1: Primarily expressed in peripheral tissues, most notably the enterochromaffin cells of the gut and in the pineal gland. TPH1 is responsible for producing the vast majority of the body's serotonin, which functions as a hormone in the periphery[7][8].
-
TPH2: Expressed exclusively in the neurons of the raphe nuclei in the brainstem. TPH2 is responsible for the synthesis of all serotonin that functions as a neurotransmitter in the central nervous system[7][8].
PCPA, the active metabolite, is a non-selective inhibitor, meaning it potently inhibits both TPH1 and TPH2. This results in a global depletion of serotonin throughout the body. The inhibition is irreversible, meaning that the restoration of serotonin synthesis requires the de novo synthesis of new TPH enzyme, a process that can take several days[5][9].
Caption: Figure 1: Serotonin Synthesis Pathway Inhibition.
Part 3: Key Experimental Protocols
The utility of this compound as a research tool is realized through specific experimental applications. The following protocols provide a framework for its use in both in vitro and in vivo settings.
Protocol 3.1: In Vitro Tryptophan Hydroxylase Inhibition Assay
This protocol is designed to confirm the inhibitory activity of the compound on TPH enzyme activity, typically using brain tissue homogenates as a source of TPH2.
Causality: The principle of this assay is to measure the enzymatic conversion of a radiolabeled substrate (L-tryptophan) to the product (serotonin) in the presence and absence of the inhibitor. A reduction in product formation indicates enzymatic inhibition[6][10].
Caption: Figure 2: Workflow for In Vitro TPH Inhibition Assay.
Methodology:
-
Tissue Preparation: Euthanize a rodent (e.g., Sprague-Dawley rat) and rapidly dissect the brainstem or frontal cortex on ice. Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors).
-
Enzyme Extraction: Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C. The resulting supernatant contains the crude TPH enzyme.
-
Reaction Setup: In microcentrifuge tubes, combine the enzyme supernatant with an assay buffer containing necessary cofactors (e.g., NADPH, pterin cofactor). Add varying concentrations of the test compound (or vehicle for control).
-
Initiation and Incubation: Initiate the enzymatic reaction by adding radiolabeled L-[¹⁴C]tryptophan. Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination and Analysis: Stop the reaction by adding a strong acid (e.g., perchloric acid). Separate the product, [¹⁴C]serotonin, from the substrate using HPLC.
-
Quantification: Collect the fraction corresponding to serotonin and quantify the radioactivity using a liquid scintillation counter. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Protocol 3.2: In Vivo Serotonin Depletion in a Rodent Model
This protocol describes the use of this compound to create an animal model of serotonin deficiency for behavioral or neurochemical studies[2][11].
Causality: Systemic administration of the compound leads to TPH inhibition in both the brain and periphery. The subsequent depletion of serotonin allows for the study of its role in complex behaviors like anxiety, depression, or cognition[11][12].
Caption: Figure 3: Workflow for In Vivo Serotonin Depletion.
Methodology:
-
Compound Preparation: Dissolve this compound HCl in sterile saline (0.9% NaCl). The dose typically ranges from 150-300 mg/kg.
-
Administration: Administer the solution to rodents via intraperitoneal (i.p.) injection. A common regimen is once daily for two to three consecutive days to ensure profound and lasting TPH inhibition[11]. A control group should receive vehicle (saline) injections.
-
Washout and Testing Period: Wait at least 24-48 hours after the final injection before commencing behavioral testing. This allows for clearance of the compound itself while the effects of serotonin depletion are maximal.
-
Behavioral Assessment: Conduct behavioral tests relevant to the research question. For example, the Forced Swim Test or Tail Suspension Test can be used to assess despair-like behavior, which may be modulated by serotonin levels[12][13].
-
Neurochemical Confirmation: Following behavioral testing, euthanize the animals and dissect relevant brain regions. Flash-freeze the tissue in liquid nitrogen and store at -80°C. Analyze the tissue for serotonin and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), using HPLC with electrochemical detection (HPLC-ECD) to verify the extent of depletion[11].
Table 2: Representative Data from In Vivo Serotonin Depletion Study
| Treatment Group | Brain Region | Serotonin (ng/g tissue) | 5-HIAA (ng/g tissue) | % Depletion (Serotonin) |
| Vehicle Control | Frontal Cortex | 450 ± 35 | 280 ± 20 | N/A |
| PCPA-Me (300 mg/kg) | Frontal Cortex | 22 ± 8 | 15 ± 5 | ~95% |
| Vehicle Control | Hippocampus | 380 ± 30 | 250 ± 18 | N/A |
| PCPA-Me (300 mg/kg) | Hippocampus | 18 ± 6 | 12 ± 4 | ~95% |
| Data are presented as mean ± SEM and are hypothetical examples based on expected outcomes.[11] |
Part 4: Broader Biological Context and Limitations
While the primary application of this compound is in studying serotonin, its effects are widespread. Peripherally, it depletes serotonin in the gut, which can impact gastrointestinal motility, and in platelets, which can affect hemostasis[7].
It is crucial to acknowledge the compound's limitations. Its non-selectivity for TPH1 versus TPH2 means that observed effects cannot be definitively attributed to central versus peripheral serotonin depletion without further targeted experiments. Furthermore, high doses can affect other catecholamine systems, with some reports of modest reductions in dopamine and noradrenaline concentrations[11]. Modern research often employs more sophisticated tools, such as selective TPH1 inhibitors (e.g., telotristat ethyl) or genetic knockout models (e.g., TPH2 knockout mice), to dissect the roles of central and peripheral serotonin with greater precision[7][13][14].
Despite these limitations, this compound remains a valuable, accessible, and well-characterized tool for inducing rapid and robust serotonin depletion, providing foundational insights into the function of this vital signaling molecule.
References
-
McGeer, E. G., & Peters, D. A. V. (1969). In vitro screen of inhibitors of rat brain serotonin synthesis. Canadian Journal of Biochemistry, 47(5), 501-506. Retrieved from [Link]
-
Yohn, C. N., Gergues, M. M., & Samuels, B. A. (2017). Animal Models of Depression: What Can They Teach Us about the Human Disease?. Progress in molecular biology and translational science, 146, 1-71. Retrieved from [Link]
-
SLS - Lab Supplies. (n.d.). 4-Chloro-DL-phenylalanine meth | c3635-1g | SIGMA-ALDRICH. Retrieved from [Link]
-
Gutknecht, L., et al. (2008). Mice Genetically Depleted of Brain Serotonin do not Display a Depression-like Behavioral Phenotype. Neuropsychopharmacology, 34(10), 2293-2306. Retrieved from [Link]
-
Peters, D. A. V., & McGeer, E. G. (1969). In vitro screen of inhibitors of rat brain serotonin synthesis. Canadian Journal of Biochemistry, 47(5), 501-506. Retrieved from [Link]
-
Lesch, K. P., & Waider, J. (2012). Developmental Effects of SSRI's – Lessons learned from Animal Studies. International journal of developmental neuroscience, 30(6), 497-503. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (S)-Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride. Retrieved from [Link]
-
Graeff, F. G., et al. (1996). Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. Neuroscience and biobehavioral reviews, 20(1), 1-12. Retrieved from [Link]
-
D'Aquila, P. S., et al. (2000). Animal models as tools to study the pathophysiology of depression. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 24(5), 743-763. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
-
Japan Environment Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
-
Rothman, R. B., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. BMC pharmacology & toxicology, 19(1), 13. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Discovery and biological characterization of a novel scaffold for potent inhibitors of peripheral serotonin synthesis. Retrieved from [Link]
-
El Rayes, S. M., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9405-9419. Retrieved from [Link]
-
TPT. (2025). Selectivity and Safety Characterization of a Xanthine–Imidazothiazole Lead Structure: a Novel Tryptophan Hydroxylase Inhibitor of Peripheral Serotonin Synthesis. ACS Pharmacology & Translational Science. Retrieved from [Link]
- Google Patents. (1999). United States Patent.
-
Analytical Methods. (2012). Analytical Methods, 4(1), 173-181. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate. Retrieved from [Link]
-
Bader, M. (2019). Inhibition of serotonin synthesis: A novel therapeutic paradigm. Pharmacology & therapeutics, 207, 107423. Retrieved from [Link]
-
NIOSH. (n.d.). Alphabetical Method Listing - M. Retrieved from [Link]
-
ChemSynthesis. (2025). methyl 2-amino-3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
Martin, A. M., et al. (2012). Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract. Journal of Pharmacology and Experimental Therapeutics, 340(1), 108-118. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. Retrieved from [Link]
-
Ruotsalainen, S., et al. (1995). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural brain research, 71(1-2), 189-200. Retrieved from [Link]
-
ResearchGate. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Retrieved from [Link]
-
Engelman, K., Lovenberg, W., & Sjoerdsma, A. (1970). Serotonin now: clinical implications of inhibiting its synthesis with para-chlorophenylalanine. Annals of internal medicine, 73(4), 607-630. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Balakina, G. B., et al. (2016). Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition. Frontiers in behavioral neuroscience, 10, 189. Retrieved from [Link]
-
Alichem. (n.d.). Methyl 2-(4-amino-3-iodophenyl)-2-methylpropanoate. Retrieved from [Link]
-
MDPI. (2022). Effects of Chlorophyll a and b in Reducing Genotoxicity of 2-Amino-3,8-dimethylimidazo[4,5-F]quinoxaline (MeIQx). Retrieved from [Link]
-
Grybaitė, B., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 30(10), 2234. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloro- DL -phenylalanine methyl ester 14173-40-1 [sigmaaldrich.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. 4-Chloro-DL-phenylalanine methyl ester hydrochloride | C10H13Cl2NO2 | CID 2733277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-DL-phenylalanine, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Inhibition of serotonin synthesis: A novel therapeutic paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Serotonin now: clinical implications of inhibiting its synthesis with para-chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Mice Genetically Depleted of Brain Serotonin do not Display a Depression-like Behavioral Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Therapeutic Potential of Methyl 2-amino-3-(4-chlorophenyl)propanoate
This guide provides a comprehensive technical overview of Methyl 2-amino-3-(4-chlorophenyl)propanoate, a compound of significant interest to researchers and drug development professionals. We will delve into its core mechanism of action, explore its multifaceted therapeutic applications based on preclinical and experimental evidence, and provide practical insights for its use in a research setting.
Part 1: Foundational Chemistry and Properties
This compound, also known as 4-Chloro-DL-phenylalanine methyl ester, is a derivative of the amino acid phenylalanine.[1] Its chemical structure is characterized by a chlorophenyl group, which is crucial for its biological activity. The hydrochloride salt form is often used in research to improve solubility.[2]
| Property | Value |
| IUPAC Name | This compound;hydrochloride |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ |
| Molecular Weight | 250.12 g/mol |
| CAS Number | 14173-40-1 |
| Form | Powder |
| Storage Temperature | −20°C |
Data sourced from PubChem and Sigma-Aldrich.[1]
The synthesis of this compound and its chiral intermediates is a key area of interest, particularly for creating enantiomerically pure active pharmaceutical ingredients (APIs).[3]
Part 2: Core Mechanism of Action: Irreversible Inhibition of Tryptophan Hydroxylase
The primary and most well-documented mechanism of action for this compound and its parent compound, p-chlorophenylalanine (PCPA), is the irreversible inhibition of tryptophan hydroxylase (TPH).[4][5] TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[4]
By irreversibly binding to and inactivating TPH, this compound leads to a profound and long-lasting depletion of serotonin in the central nervous system and peripheral tissues.[4] The methyl ester formulation is particularly effective as it is believed to cross the blood-brain barrier more readily than PCPA. This property makes it a powerful tool for investigating the role of serotonin in various physiological and pathological processes. The effects of this depletion are so significant that serotonin levels can become undetectable within the first day of administration in animal models.[4]
Caption: Inhibition of the Serotonin Synthesis Pathway.
Part 3: Potential Therapeutic Applications and Research Models
The ability of this compound to deplete serotonin has made it an invaluable tool in neuroscience research and has suggested potential, albeit complex, therapeutic applications.
Neuropsychiatric and Cognitive Disorders
A significant body of research utilizes this compound to induce serotonin depletion in animal models to study the role of this neurotransmitter in cognitive function. Studies have shown that administration is associated with cognitive defects in rodents. By creating a serotonin-depleted state, researchers can investigate the mechanisms underlying conditions like depression and anxiety and test the efficacy of novel therapeutic agents that may act on other neurotransmitter systems.
Carcinoid Syndrome
The parent compound, fenclonine (PCPA), has been used experimentally to treat carcinoid syndrome, a condition often characterized by the overproduction of serotonin by neuroendocrine tumors.[4] The rationale is to directly inhibit the synthesis of excess serotonin, thereby alleviating symptoms such as diarrhea and flushing. However, its clinical use has been limited by side effects, including hypersensitivity reactions and psychiatric disturbances.[4] this compound, with its potentially improved central nervous system penetration, represents a molecule of interest for further investigation in this area, although similar side effect profiles would need to be carefully evaluated.
Behavioral Research
Preclinical studies have demonstrated that the depletion of brain serotonin by this compound can induce significant behavioral changes in animal models. This includes the induction of compulsive sexual activity and alterations in aggressive behavior in rats.[6][7] These findings underscore the critical role of serotonin in regulating behavior and provide a model for studying the neurobiology of impulse control disorders.
Other Pharmacological Effects
Interestingly, some research suggests that this compound may exert pharmacological effects independent of TPH inhibition. These studies have shown 5-HT-like actions in certain tissues, such as contraction of the rat fundal strip, which could be prevented by the 5-HT antagonist methysergide.[8][9] This highlights the complex pharmacology of the compound and suggests that its full spectrum of activity may not be solely attributable to serotonin depletion.
Part 4: Applications in Drug Discovery and as a Synthetic Intermediate
Beyond its direct biological effects, this compound is a versatile building block in medicinal chemistry.[2]
Synthesis of Novel Therapeutics
Its structure, particularly the chiral center and the reactive chlorophenyl group, makes it a valuable intermediate for asymmetric synthesis.[3] It is used in the development of:
-
CNS Disorders and Cardiovascular Diseases: As a chiral intermediate for APIs requiring high enantiomeric purity.[3]
-
Oncology: Derivatives have been synthesized and investigated for their antiproliferative and apoptotic activity in colon cancer cells.[10][11]
-
Enzyme Inhibitors and Peptidomimetics: The chlorophenyl group can enhance binding affinity and metabolic stability in newly synthesized molecules.[3]
Exploration of Other Receptor Systems
Derivatives of this compound have been explored for their potential as GABAB receptor antagonists, suggesting a role in modulating neurotransmission beyond the serotonergic system.[12] This opens up avenues for its use in developing treatments for conditions like anxiety and epilepsy.[12]
Part 5: Experimental Protocols
In Vivo Serotonin Depletion in a Rodent Model
This protocol provides a general framework for inducing serotonin depletion in rats for research purposes.
Caption: Workflow for In Vivo Serotonin Depletion Study.
Methodology:
-
Animal Acclimation: House male Sprague-Dawley rats (250-300g) in a controlled environment (12:12 light-dark cycle, food and water ad libitum) for at least one week prior to the experiment.
-
Drug Preparation: Prepare a solution of 4-Chloro-DL-phenylalanine methyl ester hydrochloride in sterile 0.9% saline. The concentration should be calculated based on the desired dosage and the average weight of the animals.
-
Administration: Administer the compound via intraperitoneal (IP) injection. A common dosing regimen to achieve significant serotonin depletion is 150-300 mg/kg daily for three consecutive days.[7] A control group should receive vehicle (saline) injections.
-
Behavioral and Neurochemical Assessment: Behavioral testing can commence 24-48 hours after the final injection. Following the completion of behavioral paradigms, animals are euthanized, and brain tissue is rapidly dissected, frozen, and stored at -80°C for later analysis of serotonin and its metabolite, 5-HIAA, by high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Self-Validation: The efficacy of the protocol is validated by demonstrating a significant reduction (typically >85-90%) in serotonin levels in the brains of the treated group compared to the vehicle-treated control group.[7]
Part 6: Summary and Future Directions
This compound is a potent and versatile molecule with a well-defined primary mechanism of action. Its utility spans from fundamental neuroscience research to a scaffold for the development of novel therapeutics.
| Application Area | Rationale/Mechanism | Key Findings/Potential |
| Neuroscience Research | Tryptophan hydroxylase inhibitor; serotonin depletion | Elucidates the role of serotonin in cognition, behavior, and disease.[7] |
| Carcinoid Syndrome | Inhibition of excessive serotonin synthesis | Potential to control symptoms, but side effects are a major concern.[4] |
| Drug Discovery | Chiral building block; versatile chemical intermediate | Synthesis of novel compounds for CNS, oncology, and cardiovascular applications.[2][3][10] |
| GABAB Receptor Modulation | Derivatives show antagonist activity | Potential for developing treatments for anxiety and epilepsy.[12] |
The primary challenge for any direct therapeutic application of this compound remains the profound and non-specific nature of the serotonin depletion it causes, which is associated with a range of side effects.[4] Future research should focus on leveraging its chemical structure to design derivatives with more targeted actions or to develop compounds that modulate the serotonergic system in a more nuanced manner. Its role as a synthetic intermediate in creating new chemical entities with diverse biological activities remains a highly promising avenue for drug development professionals.
References
-
Fuenmayor, L. D., & Vogt, M. (1979). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British journal of pharmacology, 65(1), 133–144. Available from: [Link]
-
MySkinRecipes. (S)-Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride. Available from: [Link]
-
PubChem. 4-Chloro-DL-phenylalanine methyl ester hydrochloride. National Center for Biotechnology Information. Available from: [Link]
-
Fuenmayor, L. D., & Vogt, M. (1979). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. PubMed. Available from: [Link]
-
Wikipedia. Fenclonine. Available from: [Link]
-
Tagliamonte, A., Tagliamonte, P., Gessa, G. L., & Brodie, B. B. (1969). Compulsive sexual activity induced by p-chlorophenylalanine in normal and pinealectomized male rats. Science, 166(3911), 1433–1435. Available from: [Link]
-
Miczek, K. A., & Grossman, S. P. (1972). Para-chlorophenylalanine, serotonin and killing behavior. Pharmacology, biochemistry, and behavior, 1(1), 77–80. Available from: [Link]
-
El Rayes, S. M., Aboelmagd, A., Gomaa, M. S., Fathalla, W., Ali, I. A. I., Pottoo, F. H., & Khan, F. A. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9463–9477. Available from: [Link]
-
ResearchGate. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. Available from: [Link]
Sources
- 1. 4-Chloro-DL-phenylalanine methyl ester hydrochloride | C10H13Cl2NO2 | CID 2733277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride [myskinrecipes.com]
- 4. Fenclonine - Wikipedia [en.wikipedia.org]
- 5. A13323.09 [thermofisher.com]
- 6. Compulsive sexual activity induced by p-chlorophenylalanine in normal and pinealectomized male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Buy Methyl 3-(Boc-amino)-2-(4-chlorophenyl)propanoate [smolecule.com]
An In-depth Technical Guide to the Mechanism of Action of Halogenated Phenylalanine Esters
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Halogenated phenylalanine esters, with para-chlorophenylalanine (pCPA) or fenclonine as the archetypal compound, are potent modulators of serotonergic neurotransmission. Their primary and most well-characterized mechanism of action is the selective and irreversible inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. This guide provides a detailed exploration of this core mechanism, differentiating between the compound's competitive action in vitro and its irreversible inactivation of TPH in vivo. Beyond this primary pathway, we will dissect secondary mechanisms, including interactions with amino acid transporters like LAT1, which are significantly influenced by the nature and position of the halogen substituent. Furthermore, this document details established experimental protocols for evaluating TPH inhibition and serotonin depletion, offering a practical framework for researchers. While their clinical utility has been hampered by adverse effects, these compounds remain invaluable research tools for elucidating the multifaceted roles of serotonin in physiology and pathology.
Introduction
Phenylalanine, a fundamental aromatic amino acid, serves as a backbone for a class of synthetic derivatives that have profoundly impacted neuropharmacology. The strategic addition of halogen atoms (e.g., chlorine, fluorine, iodine) to the phenyl ring, often coupled with esterification, creates compounds with unique biological activities. The most prominent among these is para-chlorophenylalanine (pCPA), also known as fenclonine.[1][2] Since its development, pCPA has been instrumental as a research tool to induce a state of profound serotonin depletion, allowing scientists to investigate the roles of this critical neurotransmitter in processes ranging from sleep and mood to aggression and pain modulation.[2][3] This guide synthesizes current knowledge on the molecular mechanisms underpinning the action of these compounds, their structure-activity relationships, and the methodologies used to characterize their effects.
Section 1: The Primary Mechanism - Tryptophan Hydroxylase Inhibition
The defining action of compounds like pCPA is the disruption of the serotonin synthesis pathway at its origin.
The Serotonin (5-HT) Biosynthesis Pathway
Serotonin (5-hydroxytryptamine, 5-HT) is synthesized from the essential amino acid L-tryptophan. The initial and rate-limiting step of this conversion is catalyzed by the enzyme Tryptophan Hydroxylase (TPH), which hydroxylates tryptophan to form 5-hydroxytryptophan (5-HTP).[1][2][4] Aromatic L-amino acid decarboxylase (AADC) then rapidly converts 5-HTP to serotonin.[1] TPH exists in two main isoforms: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system's serotonergic neurons.[5] The activity of TPH is therefore the critical control point for all downstream serotonergic function.
Caption: Serotonin synthesis pathway and its inhibition by p-Chlorophenylalanine.
Fenclonine (p-Chlorophenylalanine): An Archetypal Irreversible Inhibitor
Fenclonine is a phenylalanine derivative where a chlorine atom is substituted at the para (4th) position of the phenyl ring.[2][6] Its mechanism of TPH inhibition is distinct and context-dependent:
-
In Vitro (Competitive Inhibition): In cell-free enzyme assays, pCPA behaves as a competitive inhibitor, competing with the natural substrate, L-tryptophan, for binding to the active site of TPH.[6][7]
-
In Vivo (Irreversible Inactivation): When administered to a living organism, pCPA causes a profound and long-lasting depletion of serotonin that cannot be explained by simple competition.[1][6] The evidence points to an irreversible inactivation of the TPH enzyme.[1][6] It is proposed that pCPA is incorporated into the enzyme, leading to a covalent modification that permanently destroys its catalytic activity.[2][8]
This irreversible action is responsible for the drastic depletion of serotonin, which can fall to less than 10% of baseline levels within days of administration.[3][9] The recovery of serotonin synthesis is slow and depends on the de novo synthesis of new TPH enzyme, a process that can take one to two weeks.[1] Notably, pCPA does not affect the activity of Aromatic L-amino acid decarboxylase (AADC), the second enzyme in the pathway.[1]
Structure-Activity Relationships (SAR)
The specific chemical structure of halogenated phenylalanine esters is critical to their activity.
-
Halogen Identity and Position: The presence and location of the halogen atom influence the molecule's interaction with biological targets. For example, the inductive effect of a highly electronegative atom like fluorine can decrease the strength of π-π stacking interactions, potentially altering binding affinity compared to native phenylalanine.[10] Conversely, larger halogens can enhance binding through favorable hydrophobic interactions.[11]
-
Esterification: The conversion of the carboxylic acid group to an ester (e.g., a methyl ester) primarily modifies the compound's pharmacokinetic properties.[9][12] Esterification increases lipophilicity, which can enhance absorption from the gastrointestinal tract and facilitate passage across the blood-brain barrier. Within the body, esterases rapidly hydrolyze the ester back to the active carboxylic acid form.
| Compound/Class | Primary Target | Mechanism of Action | Key Structural Feature |
| p-Chlorophenylalanine (Fenclonine) | Tryptophan Hydroxylase (TPH) | Irreversible Inactivation (in vivo) | Chlorine at para-position |
| Halogenated Phenylalanines (general) | L-type Amino Acid Transporter 1 (LAT1) | Competitive Binding/Transport | Halogen size and position |
| Di-iodotyrosine / Di-bromotyrosine | Glutamate Receptors | Attenuation of Synaptic Transmission | Halogenated tyrosine structure |
Table 1: Summary of representative halogenated phenylalanine derivatives and their primary molecular targets.
Section 2: Broader Pharmacological Profile & Secondary Mechanisms
While TPH inhibition is the dominant mechanism, these compounds exhibit other biologically significant interactions.
Interaction with L-type Amino Acid Transporter 1 (LAT1)
LAT1 is a crucial transporter responsible for carrying large neutral amino acids, including phenylalanine, across biological membranes like the blood-brain barrier.[13] Halogenated phenylalanine derivatives are recognized by and interact with LAT1, and this interaction is key to their cellular uptake.[11] Research has shown that both the position and the size of the halogen atom significantly affect the affinity and selectivity for LAT1.[11][14]
-
Ortho-position (Position 2): Affinity for LAT1 increases with the size of the halogen (I > Br > Cl > F). This position appears critical for enhancing selectivity for LAT1 over the related transporter, LAT2.[11][14]
-
Meta-position (Position 3): Affinity for both LAT1 and LAT2 increases with halogen size.[11]
-
Para-position (Position 4): This position is characteristic of pCPA, the classic TPH inhibitor.
Table 2: Influence of Halogenation on LAT1 Affinity
| Halogen Position | Effect of Increasing Halogen Size (F → I) on LAT1 Affinity |
|---|---|
| Position 2 (ortho) | Strong Increase |
| Position 3 (meta) | Moderate Increase |
| Position 4 (para) | Less systematically studied for LAT1 affinity relative to other positions |
Data synthesized from studies on competitive LAT1 inhibition.[11][14]
This interaction with LAT1 is a critical upstream event; the ability of the compound to enter the cell, particularly neurons, is a prerequisite for its subsequent inhibition of intracellular TPH.
Modulation of Glutamatergic Systems
Certain halogenated derivatives, particularly those of tyrosine (a closely related aromatic amino acid), have demonstrated neuroprotective effects by depressing excitatory glutamatergic synaptic transmission.[15] For instance, 3,5-dibromo-L-tyrosine (DBrT) was shown to reduce neuronal damage in models of ischemia by attenuating glutamate receptor overactivation.[15] While distinct from the serotonin-depleting mechanism of pCPA, this highlights that halogenation of aromatic amino acids can confer potent, and potentially therapeutic, neuromodulatory properties through different pathways.
Section 3: Experimental Methodologies & Protocols
Validating the mechanism of action requires robust experimental models. Here, we outline core protocols.
Protocol: In Vivo Serotonin Depletion in a Rodent Model
This protocol describes a standard method to induce and quantify serotonin depletion using p-chlorophenylalanine.
Objective: To measure the reduction in brain serotonin (5-HT) and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), following pCPA administration.
Methodology:
-
Animal Selection: Use adult male Sprague-Dawley rats (250-300g). House animals on a 12:12 light-dark cycle with ad libitum access to food and water.
-
Compound Preparation: Prepare a suspension of p-chlorophenylalanine (pCPA) in a vehicle solution (e.g., 0.9% saline with a drop of Tween 80 to aid suspension). A typical dose is 150-300 mg/kg.[9][16][17]
-
Administration: Administer pCPA via intraperitoneal (i.p.) injection. For a robust depletion, injections may be given on two or three consecutive days.[9][16] A control group should receive vehicle-only injections.
-
Time Course: The peak effect of serotonin depletion is typically observed 3-4 days after the initial injection.[16]
-
Tissue Collection: At the designated endpoint, euthanize animals according to approved ethical guidelines. Rapidly dissect the brain and isolate specific regions of interest (e.g., hypothalamus, striatum, hippocampus). Immediately freeze tissues on dry ice or in liquid nitrogen and store at -80°C.
-
Neurochemical Analysis:
-
Homogenize the brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins.
-
Filter the supernatant.
-
Quantify the concentrations of 5-HT and 5-HIAA in the supernatant using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[18]
-
-
Data Analysis: Express 5-HT and 5-HIAA levels as a percentage of the levels measured in the vehicle-treated control group. Perform statistical analysis (e.g., t-test or ANOVA) to determine significance.
Caption: Experimental workflow for an in vivo serotonin depletion study.
Protocol: In Vitro TPH Inhibition Assay
Objective: To determine the inhibitory constant (IC50) of a halogenated phenylalanine ester against TPH.
Methodology:
-
Enzyme Source: Use a purified recombinant TPH1 or TPH2 enzyme, or a brain tissue homogenate known to contain TPH activity.
-
Reaction Buffer: Prepare a buffer containing necessary cofactors for TPH activity, including a pterin cofactor (like 6-methyltetrahydropterin), a reducing agent (like dithiothreitol), and iron (Fe²⁺).
-
Inhibitor Preparation: Prepare a stock solution of the test compound (e.g., pCPA methyl ester) and create a series of dilutions to test a range of concentrations.
-
Reaction Initiation: In a microplate, combine the reaction buffer, TPH enzyme, and varying concentrations of the inhibitor. Allow a brief pre-incubation period. Initiate the reaction by adding the substrate, L-tryptophan.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Product Quantification: Measure the amount of 5-HTP produced. This can be done using HPLC-ED or a fluorescent detection method.
-
Data Analysis: Plot the enzyme activity (% of control without inhibitor) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Section 4: Applications and Implications
A Foundational Research Tool
The primary application of halogenated phenylalanine esters, particularly pCPA, is as a pharmacological tool to probe the function of the serotonin system. By creating a specific and profound depletion of serotonin, researchers can observe the resulting behavioral, physiological, and neurological consequences. This approach has been fundamental to establishing the role of serotonin in:
Therapeutic Potential and Limitations
The ability of pCPA to drastically lower serotonin levels led to its experimental use in treating conditions of serotonin excess, most notably carcinoid syndrome, a condition where neuroendocrine tumors produce large amounts of serotonin, causing severe diarrhea and flushing.[1][2] While effective at reducing serotonin and its metabolites, the clinical development of pCPA was halted due to significant adverse effects, including psychiatric disturbances, hypersensitivity reactions, and general toxicity.[1][2] The insights gained from these early clinical explorations have guided the development of newer, more specific TPH inhibitors with improved safety profiles.
Conclusion
The mechanism of action of halogenated phenylalanine esters is a classic example of targeted enzyme inhibition. Centered on the irreversible inactivation of tryptophan hydroxylase, these compounds induce a profound and selective depletion of serotonin, making them indispensable tools for neuroscience research. Understanding their secondary interactions, such as with LAT1 amino acid transporters, adds a layer of complexity and reveals how structure-activity relationships govern not only target engagement but also the critical preceding steps of drug disposition. While direct therapeutic applications have been limited by toxicity, the foundational knowledge derived from studying these molecules continues to inform the design of novel therapeutics targeting the serotonergic system and beyond.
References
-
Fenclonine | C9H10ClNO2 | CID 4652 - PubChem. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
Fenclonine - Wikipedia. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Fenclonine - Grokipedia. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]
-
fenclonine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 21, 2026, from [Link]
-
Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
DL-[2-14C]p-chlorophenylalanine as an Inhibitor of Tryptophan 5-hydroxylase - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]
-
p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - NIH. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Para-Chlorophenyl Alanine Induces Aggressive Behavior by Serotonin Depletion in Male Rats and Increases Tryptophan Hydroxylase t - CONICET. (n.d.). CONICET. Retrieved January 21, 2026, from [Link]
-
Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Para-chlorophenylalanine, serotonin and killing behavior - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Para-chlorophenylalanine prevents feeding induced by the serotonin agonist 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PubMed Central. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]
-
Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PubMed Central. (n.d.). NCBI. Retrieved January 21, 2026, from [Link]
-
Mapping L-phenylalanine binding to the regulatory domains of human tryptophan hydroxylase isoforms. (n.d.). Aarhus University. Retrieved January 21, 2026, from [Link]
-
Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - ResearchGate. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
- 1. Fenclonine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Fenclonine | C9H10ClNO2 | CID 4652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fenclonine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Para-chlorophenylalanine prevents feeding induced by the serotonin agonist 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. Impairing of Serotonin Synthesis by P-Chlorphenylanine Prevents the Forgetting of Contextual Memory After Reminder and the Protein Synthesis Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Methyl 2-amino-3-(4-chlorophenyl)propanoate
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 2-amino-3-(4-chlorophenyl)propanoate, a key intermediate in pharmaceutical synthesis. The hydrochloride salt of this compound is widely utilized for its improved handling and solubility characteristics.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the physicochemical properties of this molecule. The guide details the known solubility profile, discusses factors influencing its stability—including pH, temperature, and light—and outlines potential degradation pathways. Furthermore, it provides detailed, actionable experimental protocols for determining these critical parameters, ensuring scientific integrity and enabling the development of robust formulations and analytical methods.
Introduction
This compound, also known as L-4-Chlorophenylalanine methyl ester, is a crucial building block in the synthesis of various pharmaceuticals. Its hydrochloride salt is a common form used in laboratory and industrial settings due to its enhanced solubility and stability.[1] Understanding the solubility and stability of this compound is paramount for designing efficient synthetic routes, developing stable formulations, and establishing reliable analytical methods for quality control.
This guide is structured to provide both a theoretical understanding of the molecule's behavior in different solvent systems and under various stress conditions, as well as practical, step-by-step methodologies for experimental determination of these properties.
Physicochemical Properties
This compound hydrochloride is typically supplied as a white to off-white powder.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₁₂ClNO₂·HCl | [1] |
| Molecular Weight | 250.12 g/mol | [2][3] |
| Appearance | White to off-white powder | [1][2] |
| Melting Point | 184-188 °C | [2] |
| Storage Temperature | -20°C |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical factor influencing its bioavailability, formulation design, and purification processes. This compound in its hydrochloride form exhibits favorable solubility in aqueous media.
Qualitative and Semi-Quantitative Solubility
The hydrochloride salt of this compound is described as being "miscible" with water, which suggests a high degree of solubility.[4] While this qualitative information is useful for general handling, quantitative data is essential for precise formulation development.
Quantitative Solubility Data
A comprehensive search of publicly available literature did not yield specific quantitative solubility data (e.g., in g/L or mg/mL) for this compound hydrochloride in a range of common pharmaceutical solvents. The table below summarizes the known qualitative and semi-quantitative solubility information.
| Solvent | Solubility | Reference(s) |
| Water | Miscible | [4] |
To address this data gap, the following section provides a detailed protocol for determining the equilibrium solubility of the compound.
Experimental Protocol for Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in various solvents.
Objective: To quantitatively determine the solubility of this compound hydrochloride in a selection of relevant solvents (e.g., water, methanol, ethanol, acetonitrile, and relevant buffer systems).
Materials:
-
This compound hydrochloride
-
Selected solvents (HPLC grade or equivalent)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the compound to a series of vials, each containing a known volume of the respective solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method.
-
Analyze the diluted sample by HPLC to determine the concentration of the dissolved compound.
-
-
Data Analysis:
-
Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the measured concentration and the dilution factor.
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for equilibrium solubility determination.
Stability Profile
The chemical stability of a pharmaceutical compound is a critical attribute that can affect its safety, efficacy, and shelf-life. This section discusses the known stability of this compound and provides protocols for comprehensive stability testing. The product is generally considered stable, and hazardous polymerization is not expected to occur.[4]
Factors Affecting Stability
Several factors can influence the stability of this compound, including:
-
pH: The ester functionality is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.
-
Oxidizing Agents: The compound should be protected from oxidizing agents.[4]
Degradation Pathways
The primary anticipated degradation pathway for this compound is the hydrolysis of the methyl ester to form the corresponding carboxylic acid, 2-amino-3-(4-chlorophenyl)propanoic acid. Other potential degradation pathways could involve oxidation or photolytic reactions, leading to a variety of degradation products.
Diagram: Potential Hydrolysis Degradation Pathway
Caption: Primary hydrolysis degradation pathway.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.
4.3.1. Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound hydrochloride
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Water bath or oven for thermal stress
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acidic Hydrolysis:
-
Dissolve the compound in a solution of HCl (e.g., 0.1 M).
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a specified time.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a solution of NaOH (e.g., 0.1 M).
-
Maintain the solution at room temperature or a slightly elevated temperature.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of H₂O₂ (e.g., 3%).
-
Keep the solution at room temperature and protected from light.
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of the compound to elevated temperatures (e.g., 60 °C, 80 °C) in a controlled environment.
-
Dissolve samples at different time points and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound or a solid sample to a light source according to ICH Q1B guidelines.
-
Analyze the samples at appropriate time intervals by HPLC.
-
4.3.2. Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide valuable information on the thermal stability of the solid-state material.[5][6]
-
TGA measures the change in mass of a sample as a function of temperature, indicating the onset of thermal decomposition.
-
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal events such as melting, crystallization, and decomposition.[5][6]
A detailed experimental protocol for TGA/DSC is beyond the scope of this guide, but standard pharmacopeial methods should be followed.
Analytical Methodologies
A robust and validated analytical method is crucial for accurately quantifying this compound and its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for this purpose.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, process impurities, and excipients.
Key Considerations for Method Development:
-
Column Chemistry: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase should be controlled to ensure consistent retention and peak shape.
-
Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of the parent compound and its degradation products to ensure adequate sensitivity for all components.
-
Forced Degradation Samples: The method development should utilize samples from forced degradation studies to ensure the separation of all potential degradation products from the parent peak.
Example HPLC Method Parameters (Hypothetical)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
This method would require rigorous validation according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.
Conclusion
This technical guide has synthesized the available information on the solubility and stability of this compound. While the hydrochloride salt is known to be a stable, water-soluble solid, a significant gap exists in the public domain regarding quantitative solubility and stability data under various conditions. To empower researchers and drug development professionals, this guide has provided detailed, actionable experimental protocols for determining these critical parameters. By following these methodologies, scientists can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of their products.
References
- Lupin, A., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society.
- Cataldo, F., et al. (2015). Amino Acids Chemical Stability Submitted to Solid State Irradiation: The Case Study of Leucine, Isoleucine and Valine. SpringerPlus.
- Tsai, Y. H., et al. (1993). Demethylation kinetics of aspartame and L-phenylalanine methyl ester in aqueous solution. Pharmaceutical Research.
- Irie, T., et al. (2022). Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. RSC Advances.
- Purwanti, A., et al. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules.
-
TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]
- Garbacz, P., & Wesolowski, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules.
- Cataldo, F., et al. (2015). Amino acids chemical stability submitted to solid state irradiation: the case study of leucine, isoleucine and valine.
-
U.S. Food and Drug Administration. (n.d.). 4-CHLORO-DL-PHENYLALANINE METHYL ESTER. Retrieved from [Link]
-
TA Instruments. (n.d.). Thermal Analysis Laboratory (TAL). Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
- Freuze, I., et al. (2004). Odorous products of the chlorination of phenylalanine in water: formation, evolution, and quantification. Environmental Science & Technology.
-
PubChem. (n.d.). 4-Chloro-L-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
- Shinde, B. R., et al. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
- Al-Tannak, N. F., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports.
-
Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved from [Link]
- Butoianu, A. M., et al. (2022).
- Al-Huniti, M. H., et al. (2020). Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system. Journal of Pharmaceutical and Biomedical Analysis.
- Felis, E., et al. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates.
- Gauthier, C., et al. (2024). Development of a novel UHPLC-UV method for quantification of three phenyl 4‑(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates in CD-1® IGS female mouse plasma. Journal of Analytical Chemistry.
Sources
Methodological & Application
use of Methyl 2-amino-3-(4-chlorophenyl)propanoate in peptide synthesis
An Application Guide to the Strategic Incorporation of 4-Chloro-L-phenylalanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery, offering a powerful toolkit to modulate pharmacological properties. Among these, 4-Chloro-L-phenylalanine (Phe(4-Cl)) serves as a valuable building block for enhancing peptide stability, potency, and receptor interaction. This document provides a detailed guide on the use of Phe(4-Cl) derivatives in peptide synthesis. We will primarily focus on the application of N-α-Fmoc-4-chloro-L-phenylalanine in Solid-Phase Peptide Synthesis (SPPS), the predominant methodology in research and development. Additionally, the role of the C-terminal methyl ester, Methyl 2-amino-3-(4-chlorophenyl)propanoate, in classical solution-phase synthesis will be contextualized to provide a comprehensive overview for the synthetic chemist.
Introduction: The Rationale for 4-Chloro-L-phenylalanine
Peptides are highly specific and potent signaling molecules, but their therapeutic potential can be limited by rapid degradation by proteases and poor pharmacokinetic profiles. The strategic substitution of natural amino acids with unnatural counterparts like 4-Chloro-L-phenylalanine can overcome these limitations.[1][2] The chlorine atom on the phenyl ring introduces key electronic and steric modifications:
-
Enhanced Proteolytic Stability: The chloro-substituted phenyl ring can create steric hindrance that shields the adjacent peptide bonds from enzymatic cleavage, prolonging the peptide's half-life in vivo.[1]
-
Modulated Receptor Affinity: The electronic properties of the chlorine atom can alter the π-π stacking and hydrophobic interactions between the peptide and its target receptor, potentially leading to increased binding affinity and potency.[3]
-
Conformational Constraint: The bulky chloro group can influence the peptide's secondary structure, locking it into a more bioactive conformation.
Given these advantages, Phe(4-Cl) is a critical tool for medicinal chemists aiming to fine-tune the therapeutic characteristics of peptide drug candidates.[4]
Selecting the Appropriate Building Block
While the topic specifies this compound, its direct application is primarily in traditional solution-phase synthesis, where the methyl ester serves as a simple and effective protecting group for the C-terminal carboxylic acid.[5] However, the vast majority of modern peptide synthesis is performed using Solid-Phase Peptide Synthesis (SPPS), a method that revolutionized the field by anchoring the C-terminal amino acid to a polymer resin.[6][7]
For SPPS, the appropriate and commercially available building blocks are the N-α-protected derivatives:
-
Fmoc-4-chloro-L-phenylalanine-OH (Fmoc-Phe(4-Cl)-OH): The standard for the widely used Fmoc/tBu synthesis strategy.[1][8] The Fmoc group is base-labile and removed with piperidine at each cycle, while the final peptide is cleaved from the resin using strong acid (e.g., trifluoroacetic acid, TFA).[5][9]
-
Boc-4-chloro-L-phenylalanine-OH (Boc-Phe(4-Cl)-OH): Used in the alternative Boc/Bzl strategy.[4][10] The Boc group is acid-labile and removed with a moderate acid like TFA, while final cleavage requires a very strong acid such as hydrofluoric acid (HF).
Therefore, this guide will focus on the practical application of Fmoc-Phe(4-Cl)-OH in SPPS, as it represents the most common scenario for researchers in this field.
Core Principles for SPPS Incorporation of Phe(4-Cl)
The general workflow for incorporating an unnatural amino acid follows the standard SPPS cycle.[11] However, the unique structure of Phe(4-Cl) requires special attention to the coupling step to mitigate potential challenges.
Key Challenge: Steric Hindrance and Incomplete Coupling
The bulky 4-chlorophenyl side chain can present moderate steric hindrance, potentially slowing down the coupling reaction. This is especially true when Phe(4-Cl) is being coupled to another hindered residue or to a growing peptide chain that has begun to aggregate. Incomplete coupling results in deletion sequences, which are difficult to separate from the target peptide during purification.
To overcome this, the choice of coupling reagent is critical. While standard carbodiimides like DCC can be used, more potent onium salt-based reagents are highly recommended to ensure rapid and efficient amide bond formation.[12][13]
Key Challenge: Racemization
Racemization, or the loss of stereochemical integrity at the α-carbon, is a risk during the activation step of any amino acid.[14] The formation of an oxazolone intermediate is a primary pathway for this side reaction.[12] For residues like Phe(4-Cl), preserving chirality is essential for biological activity. The risk of racemization is influenced by the coupling reagent, base, and reaction time.
Using coupling reagents that incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or its safer, more effective aza-derivative (HOAt) is crucial.[15] Modern reagents like HATU, HCTU, and COMU have these additives integrated or are used in conjunction with them, providing high coupling efficiency with minimal epimerization.[16][17]
Recommended Coupling Reagents
The following table summarizes recommended coupling reagents for incorporating Fmoc-Phe(4-Cl)-OH, balancing efficiency and safety.
| Coupling Reagent | Type | Activator/Additive | Key Advantages & Causality |
| HATU | Aminium Salt | HOAt | Highest Reactivity. Forms a highly reactive OAt active ester. The pyridine nitrogen in HOAt provides anchimeric assistance, accelerating the coupling reaction, making it ideal for sterically hindered residues.[13][17] |
| HCTU | Aminium Salt | 6-Cl-HOBt | High Reactivity & Cost-Effective. Forms a more reactive active ester than HBTU due to the electron-withdrawing chloro group on the benzotriazole. A very reliable and fast reagent.[17] |
| COMU | Aminium Salt | Oxyma Pure | High Reactivity & Enhanced Safety. Incorporates Oxyma Pure, which is a non-explosive and highly effective HOBt/HOAt alternative. Excellent solubility and performance comparable to HATU.[16] |
| PyBOP | Phosphonium Salt | HOBt | Proven & Reliable. A classic reagent that forms OBt active esters. It is effective, though generally less reactive than HATU or HCTU. Avoids guanylation side reactions possible with aminium salts.[16][17] |
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Phe(4-Cl)-OH via Automated SPPS
This protocol describes a standard automated synthesis cycle on a 0.1 mmol scale using a rink amide resin for a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (substitution ~0.5 mmol/g)
-
Fmoc-protected amino acids (including Fmoc-Phe(4-Cl)-OH)
-
Coupling/Activation Solution: 0.5 M HCTU in N,N-Dimethylformamide (DMF)
-
Base: 2 M N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP)
-
Deprotection Solution: 20% Piperidine in DMF
-
Washing Solvent: High-purity DMF
-
Cleavage Cocktail (Reagent K): 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol
-
Cold Diethyl Ether
Workflow Diagram (SPPS Cycle):
Caption: Iterative cycle for Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Preparation:
-
Place 200 mg of Rink Amide resin in the reaction vessel.
-
Swell the resin in DMF for 30 minutes.
-
Perform an initial Fmoc deprotection step using 20% piperidine/DMF (2 x 10 min) to prepare the free amine for the first coupling. Wash thoroughly with DMF (5x).
-
-
Standard Amino Acid Coupling:
-
For each standard amino acid, perform a single coupling cycle:
-
Add the Fmoc-amino acid solution (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) to the resin.
-
Allow to react for 30-45 minutes.
-
Drain the reaction vessel and wash thoroughly with DMF (5x).
-
-
Fmoc-Phe(4-Cl)-OH Coupling:
-
Rationale: To ensure complete incorporation and avoid deletion, a double coupling strategy is recommended as a precautionary measure.
-
First Coupling: Add Fmoc-Phe(4-Cl)-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.). React for 1 hour.
-
Drain and wash with DMF (3x).
-
Second Coupling: Repeat the coupling step with a fresh solution of reagents. React for 1 hour.
-
Drain and wash thoroughly with DMF (5x). A Kaiser test can be performed to confirm the absence of free amines.
-
-
Chain Elongation:
-
Continue the synthesis by performing the standard deprotection and coupling cycles for the remaining amino acids in the sequence.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with Dichloromethane (DCM) and dry it under vacuum.
-
Add 10 mL of pre-chilled Reagent K to the resin.
-
Stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by reverse-phase HPLC.
-
Protocol 2: Conceptual Solution-Phase Synthesis of a Dipeptide
This protocol illustrates how This compound (H-Phe(4-Cl)-OMe) would be used in a classic solution-phase synthesis to form Boc-Ala-Phe(4-Cl)-OMe.
Workflow Diagram (Solution-Phase Coupling):
Caption: Solution-phase synthesis of a protected dipeptide.
Conceptual Steps:
-
Activation: Dissolve Boc-Ala-OH (1 eq.), HBTU (1 eq.), and HOBt (1 eq.) in DMF. Add DIPEA (2.2 eq.) and stir for 15 minutes to form the active ester.
-
Coupling: In a separate flask, dissolve H-Phe(4-Cl)-OMe (1 eq.) in DMF. Add the activated Boc-Ala-OH solution to this flask.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup & Purification: Upon completion, the reaction would be worked up using a standard aqueous extraction procedure to remove water-soluble byproducts. The crude protected dipeptide would then be purified, typically by silica gel column chromatography.
-
Deprotection: The resulting Boc-Ala-Phe(4-Cl)-OMe can be selectively deprotected at either end (TFA for Boc removal; saponification with LiOH or NaOH for methyl ester cleavage) for further chain elongation.
Conclusion
The incorporation of 4-Chloro-L-phenylalanine is a proven strategy for enhancing the drug-like properties of therapeutic peptides. While its methyl ester derivative is a useful building block for classical solution-phase synthesis, modern drug discovery efforts will almost exclusively utilize N-α-protected versions like Fmoc-Phe(4-Cl)-OH in solid-phase synthesis. By selecting robust coupling reagents such as HATU or HCTU and employing careful protocols, researchers can efficiently and reliably synthesize these modified peptides. This approach opens the door to creating novel peptide therapeutics with superior stability, affinity, and overall efficacy.
References
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. [Link]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Behrendt, R., et al. (2016). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. [Link]
-
Fields, G.B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science. [Link]
-
Lee, Y.S. (2002). Recent development of peptide coupling reagents in organic synthesis. Journal of the Korean Chemical Society. [Link]
-
Rojas Lab. (2024). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]
-
Miranda, L.P., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]
-
Aapptec Peptides. Fmoc-Phe(4-Cl)-OH [175453-08-4]. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Yeo, D.S., et al. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic Letters. [Link]
-
O'Halloran, D.J., et al. (1990). Para-chlorophenylalanine treatment inhibits the expression of vasoactive intestinal peptide messenger RNA in rat anterior pituitary. PubMed. [Link]
-
Aapptec Peptides. Boc-D-Phe(4-Cl)-OH [57292-44-1]. [Link]
-
Góngora-Benítez, M., et al. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Pharmaceuticals. [Link]
-
Kotha, S., et al. (2012). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. ACS Chemical Biology. [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
Katritzky, A.R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. [Link]
-
Lisy, V., et al. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. [Link]
-
Kyoto University OCW. (2023). Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). YouTube. [Link]
-
Zielińska, K., et al. (2022). The Role of Counter-Ions in Peptides—An Overview. Molecules. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Coin, I., et al. 7.4 Racemization Assays. [Link]
-
Gholami, M., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. Protein & Peptide Letters. [Link]
-
Vlieghe, P., et al. (2010). Fmoc Solid-Phase Peptide Synthesis. Future Medicinal Chemistry. [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. [Link]
-
Toth, G.K., & Gáspári, Z. (2020). Epimerisation in Peptide Synthesis. Molecules. [Link]
-
Chen, Z., et al. (2024). Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy. Signal Transduction and Targeted Therapy. [Link]
-
Kent, S.B.H. (2022). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Knowledge UChicago. [Link]
-
Van der Veken, P., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Peptides Using Unusual Amino Acids [brieflands.com]
- 4. chemimpex.com [chemimpex.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Methyl 2-amino-3-(4-chlorophenyl)propanoate into Synthetic Peptides
For: Researchers, scientists, and drug development professionals.
Introduction: Expanding the Peptidic Toolbox with 4-Chloro-Phenylalanine Analogs
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating their pharmacological properties, including metabolic stability, receptor affinity, and bioavailability.[1] Methyl 2-amino-3-(4-chlorophenyl)propanoate, a derivative of 4-chloro-L-phenylalanine, presents a unique building block for peptide chemists. The presence of a chlorine atom on the phenyl ring can introduce favorable hydrophobic interactions and alter electronic properties, potentially enhancing binding to target proteins. Furthermore, the C-terminal methyl ester offers a handle for either direct incorporation to yield C-terminally modified peptides or for conversion to the free acid for standard solid-phase peptide synthesis (SPPS).
This comprehensive guide provides two detailed protocols for the incorporation of this compound into peptide chains, catering to different synthetic strategies. We will first explore the direct incorporation of the amino acid ester, resulting in a peptide with a C-terminal methyl ester modification. Subsequently, we will detail a robust protocol for the saponification of the methyl ester to its corresponding carboxylic acid, enabling its use in conventional Fmoc-based SPPS.
Strategic Considerations: Two Paths to Incorporation
The choice of strategy for incorporating this compound hinges on the desired final peptide structure.
Strategy 1: Direct Incorporation for C-Terminal Methyl Ester Peptides. This approach is ideal for synthesizing peptides where the C-terminal carboxylate is masked as a methyl ester. C-terminal esterification can enhance membrane permeability and serve as a prodrug strategy, as these esters can be susceptible to cleavage by endogenous esterases.[2] This method involves the synthesis of the peptide on a resin that allows for the cleavage of the final product with the C-terminal ester intact.
Strategy 2: Saponification for Standard Peptide Synthesis. For the synthesis of peptides with a free C-terminal carboxylic acid, the methyl ester of the starting amino acid must first be hydrolyzed. This is a critical step, as incomplete saponification will result in failed coupling, and harsh conditions can lead to racemization of the chiral center. We present a protocol optimized to minimize epimerization.[3]
PART 1: Direct Incorporation of this compound
This protocol outlines the synthesis of a peptide with a C-terminal this compound. This is achieved by utilizing a hyper-acid sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions that preserve the C-terminal methyl ester.[4][5]
Workflow for Direct Incorporation
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Quantification of Methyl 2-amino-3-(4-chlorophenyl)propanoate
Introduction
Methyl 2-amino-3-(4-chlorophenyl)propanoate is a key chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its purity and concentration are critical parameters that can significantly impact the yield, efficacy, and safety of the final product. Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings.
This comprehensive guide provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a widely accessible and reliable technique. Additionally, a conceptual framework for a Gas Chromatography-Mass Spectrometry (GC-MS) method is presented as an alternative or confirmatory approach. The methodologies described herein are designed to be self-validating, ensuring accuracy, precision, and reliability of results.
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₂ | [1] |
| Molecular Weight | 213.66 g/mol | [2] |
| Appearance | White solid | [3] |
| Melting Point | 127-129 °C | [3] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the recommended primary technique for the quantification of this compound due to its robustness, sensitivity, and wide availability. The method described below utilizes a reversed-phase C18 column, which is effective for separating moderately polar compounds like the target analyte.
Principle of the Method
The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The chlorophenyl group imparts sufficient hydrophobicity for retention on the C18 column, while the amino and methyl ester groups contribute to its polarity, allowing for elution with a suitable mobile phase mixture of acetonitrile and a buffered aqueous solution. The UV detector is set to a wavelength where the aromatic ring of the analyte exhibits strong absorbance, ensuring sensitive detection.
Experimental Workflow
Caption: HPLC-UV workflow for quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
3. Preparation of Solutions:
-
Mobile Phase: Prepare a 25 mM phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. The mobile phase is a mixture of this buffer and acetonitrile. The exact ratio should be optimized for ideal separation, starting with a 50:50 (v/v) mixture.[4][5] Filter and degas the mobile phase before use.
-
Diluent: A mixture of water and methanol (50:50 v/v) is a suitable diluent.[5]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.
4. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a predetermined volume of diluent to achieve a theoretical concentration within the calibration range. Sonication may be used to aid dissolution.[5]
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer pH 3.0 (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
6. Data Analysis and Quantification:
-
Inject the working standard solutions to establish a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis of the calibration curve. A correlation coefficient (r²) of ≥ 0.999 is desirable.
-
Inject the prepared sample solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation
To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution.
-
Accuracy: The closeness of the test results to the true value. This can be assessed by spike-recovery experiments.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Gas Chromatography-Mass Spectrometry (GC-MS) - A Confirmatory Method
GC-MS offers high selectivity and sensitivity and can be used as a confirmatory technique or for the analysis of volatile impurities. As this compound is a relatively polar molecule, derivatization is often required to improve its volatility and chromatographic behavior.
Conceptual Workflow
Caption: Conceptual GC-MS workflow.
Protocol Outline
1. Derivatization:
The primary amino group of the analyte can be derivatized to reduce its polarity and increase volatility. A common approach is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acylation.
2. GC-MS Conditions (Conceptual):
| Parameter | Suggested Setting |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
3. Quantification:
For quantification, the mass spectrometer would be operated in SIM mode, monitoring characteristic ions of the derivatized analyte to enhance sensitivity and selectivity. An internal standard should be used to correct for variations in sample preparation and injection.
Trustworthiness and Self-Validation
The protocols outlined are designed with inherent self-validation checks. For the HPLC method, system suitability tests should be performed before each analytical run. This includes assessing parameters like theoretical plates, tailing factor, and retention time precision from replicate injections of a standard. These checks ensure that the chromatographic system is performing adequately. For both methods, the use of a well-characterized reference standard is paramount for accurate quantification. The validation parameters described provide a framework for formally demonstrating that the method is fit for its intended purpose.
References
-
Maslarska V, et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 2022;69(2):265-271. [Link]
- United States Patent 6,448,228. Dipeptide compounds with a fungicidal activity.
-
PubChem. Methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride. National Center for Biotechnology Information. [Link]
-
Pharmaffiliates. Methyl 3-amino-3-(4-chlorophenyl)propanoate. [Link]
-
Bio-Synthesis Inc. Sample Preparation for Amino Acid Analysis. [Link]
Sources
- 1. methyl (3S)-3-amino-3-(4-chlorophenyl)propanoate hydrochloride | C10H13Cl2NO2 | CID 51358156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Buy Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride | 124082-19-5 [smolecule.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
HPLC and GC-MS analysis of Methyl 2-amino-3-(4-chlorophenyl)propanoate
An Application Note and Protocol for the Chromatographic Analysis of Methyl 2-amino-3-(4-chlorophenyl)propanoate
Introduction: Characterizing a Key Synthetic Building Block
This compound is a substituted derivative of the amino acid phenylalanine. The presence of a chlorine atom on the phenyl ring and the esterification of the carboxyl group make it a valuable intermediate in the synthesis of various pharmacologically active compounds and complex organic molecules.[1][2] The introduction of a halogen atom can significantly influence the physicochemical and structural properties of molecules, potentially enhancing biological activity or stability.[1][2]
Given its role as a precursor, ensuring the chemical purity and, critically, the enantiomeric purity of this compound is paramount.[3] Stereoisomers of a chiral compound can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[3] Therefore, robust and reliable analytical methods are essential for quality control during synthesis and for regulatory compliance in drug development.
This guide provides detailed protocols for the analysis of this compound using two powerful and complementary chromatographic techniques: High-Performance Liquid Chromatography (HPLC) for purity and enantiomeric separation, and Gas Chromatography-Mass Spectrometry (GC-MS) for structural confirmation and trace-level analysis.
Part A: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the cornerstone method for assessing the purity and enantiomeric composition of non-volatile or thermally sensitive compounds like amino acid esters. The choice between an achiral stationary phase for purity assessment and a chiral stationary phase (CSP) for separating enantiomers allows for a comprehensive characterization of the analyte.
Protocol 1: Achiral Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This method is designed to separate the main compound from potential impurities generated during synthesis or degradation. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Methodology Rationale: A C18 column is selected for its broad applicability and effectiveness in retaining moderately polar compounds like our target analyte. The mobile phase, a mixture of acetonitrile and a phosphate buffer, provides good peak shape and resolution. The acidic pH of the buffer ensures that the primary amine group is protonated, leading to consistent retention behavior. UV detection is highly effective due to the strong absorbance of the 4-chlorophenyl group.[4][5]
Experimental Protocol:
-
Sample Preparation: Accurately weigh and dissolve ~10 mg of the compound in 10 mL of a 50:50 (v/v) mixture of water and methanol to create a 1 mg/mL stock solution.[5][6] Further dilute with the same solvent to a working concentration of approximately 50-100 µg/mL.
-
Instrumentation: A standard HPLC system equipped with a UV/VIS detector is used.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid).
-
Elution Mode: Isocratic elution with 50:50 (v/v) Acetonitrile:Phosphate Buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas of all detected components. Calculate the purity of the main peak as a percentage of the total peak area.
Protocol 2: Enantiomeric Separation by Chiral HPLC
The separation of enantiomers is critical for any chiral compound intended for pharmaceutical use. This is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[3][7] This protocol is adapted from established methods for separating similar amino acid esters, such as phenylalanine methyl ester.[7][8]
Methodology Rationale: Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amino acid derivatives.[9] A normal-phase mobile phase consisting of hexane/isopropanol is often used with these columns to promote the specific stereoselective interactions (e.g., hydrogen bonding, dipole-dipole) required for separation.
Experimental Protocol:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in the mobile phase (n-hexane/isopropanol).
-
Instrumentation: An HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm particle size (or equivalent polysaccharide-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol (80:20 v/v).
-
Elution Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Identify the two enantiomer peaks. Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100, where Area1 is the peak area of the major enantiomer and Area2 is the peak area of the minor enantiomer.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity and enantiomeric analysis.
Summary of HPLC Conditions
| Parameter | Protocol 1: RP-HPLC (Purity) | Protocol 2: Chiral HPLC (Enantiomeric) |
| Objective | Quantify chemical purity | Determine enantiomeric excess (e.e.) |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Chiralpak AD-H (or equivalent), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 50:50 Acetonitrile : 20 mM KH₂PO₄ Buffer (pH 3.0) | 80:20 n-Hexane : Isopropanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 30 °C | 25 °C |
| Detection Wavelength | 225 nm | 254 nm |
| Typical Output | Purity as area % | Resolution of two enantiomers, e.e. % |
Part B: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a highly sensitive and specific technique ideal for identifying and quantifying volatile and thermally stable compounds. However, amino acids and their esters are polar and non-volatile, necessitating a chemical derivatization step to increase their volatility and thermal stability for GC analysis.[10][11][12]
Protocol 3: GC-MS Analysis with Derivatization
This protocol involves a two-step derivatization process to convert the polar amino acid ester into a less polar, more volatile derivative suitable for GC-MS. The mass spectrometer provides definitive structural information based on the compound's mass-to-charge ratio and fragmentation pattern.
Methodology Rationale: Derivatization is mandatory for GC analysis of amino acids.[12] A common and robust method is a two-step process: first, ensuring the carboxyl group is esterified (which is already the case in our analyte), and second, acylating the primary amine group.[11] Reagents like pentafluoropropionic anhydride (PFPA) are excellent for this, as they create stable derivatives and the fluorine atoms enhance the signal in electron capture detection, though electron ionization (EI) is standard for MS. Alternatively, silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the amine group.[10][13]
Experimental Protocol:
-
Sample Preparation (Acylation):
-
Accurately weigh ~1 mg of the compound into a reaction vial.
-
Add 200 µL of an aprotic solvent like ethyl acetate.
-
Add 100 µL of pentafluoropropionic anhydride (PFPA).
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature. Evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of ethyl acetate for injection.
-
-
Instrumentation: A standard GC-MS system.
-
GC-MS Conditions:
-
GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50 - 500 m/z.
-
-
Data Interpretation:
-
Identify the peak corresponding to the derivatized analyte based on its retention time.
-
Examine the mass spectrum. Look for the molecular ion (M⁺) peak.
-
Crucially, identify the characteristic isotopic pattern for a chlorine-containing compound: the presence of an M+2 peak that is approximately one-third the intensity of the M⁺ peak.[14]
-
Analyze the fragmentation pattern to confirm the structure. Key fragments would arise from the loss of the methoxycarbonyl group (-COOCH₃) and fragmentation around the Cα-Cβ bond.
-
GC-MS Workflow Diagram
Caption: Workflow for GC-MS analysis including the critical derivatization step.
Summary of GC-MS Conditions
| Parameter | Protocol 3: GC-MS with Derivatization |
| Objective | Structural confirmation and identification |
| Prerequisite | Chemical derivatization (e.g., acylation or silylation) |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium |
| Temperature Program | 100 °C (2 min), ramp 10 °C/min to 280 °C (5 min) |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50 - 500 m/z |
| Key Diagnostic Feature | Molecular ion (M⁺) and M+2 chlorine isotope pattern in a ~3:1 ratio |
Conclusion
The HPLC and GC-MS methods detailed in this guide provide a comprehensive analytical framework for the characterization of this compound. Reversed-phase HPLC serves as a robust method for routine purity assessment, while chiral HPLC is indispensable for determining the enantiomeric composition, a critical quality attribute for pharmaceutical applications. GC-MS, following a necessary derivatization step, offers orthogonal confirmation of the compound's identity through its unique mass spectral fingerprint, including the characteristic chlorine isotopic pattern. Together, these protocols equip researchers, scientists, and drug development professionals with the tools needed to ensure the quality, purity, and stereochemical integrity of this important synthetic intermediate.
References
-
Veterian Key. (2017, April 21). Methods of Amino Acid Analysis. Retrieved from [Link]
-
Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Available from ResearchGate: [Link]
-
Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]
-
Xu, W., & Zhong, C. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52, 1265–1275. Available from ResearchGate: [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Maffucci, I., & Contini, A. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 25(22), 5389. Published by PMC - NIH: [Link]
-
El Rayes, S. M., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(18), 10741-10756. Published by RSC Publishing: [Link]
-
Maffucci, I., & Contini, A. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Available from ResearchGate: [Link]
-
Wiley-VCH. (n.d.). Synthesis of (RS)-N-(4-Chlorobenzylidene)phenylalanine methyl ester. Retrieved from [Link]
- United States Patent 6,448,228 B1. (2002). Dipeptide compounds with a fungicidal activity.
-
Vielsack, C., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(25), 3165–3173. Published by ACS Publications: [Link]
- Scriba, G. K. E. (2006). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology. Taylor & Francis.
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 405-410.
-
ChemSynthesis. (2025). methyl 2-amino-3-oxo-3-phenylpropanoate. Retrieved from [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia Journal. Retrieved from [Link]
-
Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from ResearchGate: [Link]
-
Katta, V., & Chait, B. T. (1995). Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. Analytical Chemistry, 67(2), 390-398. Retrieved from PubMed: [Link]
-
Haug, K., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. In Metabolomics. Methods in Molecular Biology, vol 1198. Humana Press. Retrieved from PubMed: [Link]
-
Šatínský, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica, 71(2), 173-207. Published by PMC - NIH: [Link]
-
Tsikas, D. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(8), 986. Published by MDPI: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
- Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1272-1284.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of methyl (Z)-3-((4-fluorophenyl) amino) but-2-enoate. Retrieved from [Link]
-
Kaspar, H., et al. (2009). Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS. Journal of Chromatography B, 877(28), 3477-3485. Available from ResearchGate: [Link]
-
SpectraBase. (n.d.). Methyl 3-(4-chlorophenyl)-2,2-dimethypropanoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate. Retrieved from [Link]
Sources
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. waters.com [waters.com]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of Amino Acid Analysis | Veterian Key [veteriankey.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Methyl 2-amino-3-(4-chlorophenyl)propanoate as a Premier Chiral Building Block
Prepared by: Senior Application Scientist, Gemini Division
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical guide on the application of Methyl 2-amino-3-(4-chlorophenyl)propanoate, a critical chiral building block in modern organic and medicinal chemistry. We will explore its core physicochemical properties, strategic applications in synthesis, and provide field-proven, step-by-step protocols for its key transformations, including N-acylation and peptide coupling. The causality behind experimental choices is elucidated to empower researchers in adapting and troubleshooting these methodologies.
Introduction: The Strategic Value of a Chlorinated Phenylalanine Derivative
This compound is a non-canonical amino acid ester that serves as a high-value intermediate in the synthesis of complex, high-purity molecules. Its structure is distinguished by three key features:
-
A Stereogenic Center: The α-carbon provides chirality, making it an essential precursor for enantiomerically pure active pharmaceutical ingredients (APIs).[1]
-
A 4-Chlorophenyl Group: This moiety is not merely a steric component; it often plays a crucial role in modulating the pharmacological profile of the final molecule, enhancing binding affinity to biological targets and improving metabolic stability.[1]
-
Reactive Handles: The primary amine and methyl ester groups offer orthogonal reactivity, allowing for selective modification and elaboration into more complex scaffolds.
Due to these features, this building block is frequently employed in the synthesis of peptidomimetics, enzyme inhibitors, and drug candidates targeting central nervous system (CNS) disorders and cardiovascular diseases.[1]
Physicochemical Properties & Handling
Proper handling and storage are paramount to maintaining the integrity of this chiral intermediate. The hydrochloride salt is commonly used for its improved stability and handling characteristics.
| Property | Value | Reference |
| Chemical Name | (S)-Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride | [1] |
| CAS Number | 60594-65-2 | [1] |
| Molecular Formula | C₁₀H₁₃Cl₂NO₂ | [1] |
| Molecular Weight | 250.12 g/mol | [1] |
| Appearance | White to off-white powder | [2] |
| Storage Conditions | 2-8°C, under inert gas, sealed from moisture | [1][3] |
Safety & Handling: Always consult the Material Safety Data Sheet (MSDS) before use. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Core Synthetic Applications: From Simple Amides to Complex Heterocycles
The utility of this compound stems from its predictable and versatile reactivity. The following sections detail the most common and impactful synthetic transformations.
Caption: Key synthetic pathways for this compound.
Application I: N-Acylation for Amide Synthesis
The primary amine of the building block is a potent nucleophile, readily undergoing acylation to form a stable amide bond. This is often the first step in elaborating the molecule. The Schotten-Baumann reaction, using an acyl chloride and a base, is a robust and widely applicable method.[4]
Caption: Workflow for N-acylation via the Schotten-Baumann reaction.
Protocol 1: N-Acylation with Acyl Chlorides
-
Materials:
-
This compound HCl (1.0 eq.)
-
Acyl chloride (1.1 eq.)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.2 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl solution
-
Brine, Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound HCl (1.0 eq.) and anhydrous DCM.
-
Basification: Cool the suspension to 0°C in an ice bath. Add the base (e.g., TEA, 2.2 eq.) dropwise. The hydrochloride salt requires one equivalent of base for neutralization, and the subsequent acylation reaction produces HCl as a byproduct, requiring a second equivalent. Stir for 15 minutes.
-
Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the cold solution. A precipitate of triethylammonium chloride may form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quench: Once complete, cool the flask again to 0°C and slowly add saturated aqueous NH₄Cl solution to quench any remaining acyl chloride.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the pure N-acylated product.
-
Application II: Peptide Coupling for Peptidomimetic Synthesis
As an amino acid analogue, this building block is ideal for incorporation into peptide chains.[5] Modern peptide coupling reagents provide high yields and low racemization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective reagents, especially for sterically hindered amino acids.[6]
Caption: Workflow for HATU-mediated peptide coupling.
Protocol 2: HATU-Mediated Peptide Coupling
-
Materials:
-
N-protected amino acid (e.g., Fmoc-Gly-OH) (1.0 eq.)
-
HATU (1.1 eq.)
-
This compound (prepared as free base from HCl salt) (1.2 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate, 1M HCl, Saturated NaHCO₃, Brine
-
-
Procedure:
-
Activation: In a flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Basification: Add DIPEA (3.0 eq.) to the solution. The use of a non-nucleophilic base like DIPEA is critical to activate the system while preventing unwanted side reactions.[7] Stir the mixture at room temperature for 5-10 minutes to allow for the formation of the activated HOBt ester.
-
Coupling: Add a solution of the free-base this compound (1.2 eq.) in a small amount of DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor for the disappearance of the limiting reagent by TLC or LC-MS. For sterically demanding couplings, the reaction may require longer times or gentle heating.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic solution sequentially with 1M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purification: Purify the resulting dipeptide by flash column chromatography.
-
Application III: Precursor for Cyclization Reactions
Beyond linear extensions, this building block is a valuable starting point for constructing complex heterocyclic scaffolds. After initial functionalization of the amine, the ester or the phenyl ring can participate in intramolecular cyclization reactions to form lactams, pyrrolidinones, and other medicinally relevant structures.[8][9]
Conceptual Protocol: Synthesis of a Pyrrolidinone Core
This protocol outlines a strategic approach rather than a specific, optimized reaction. It demonstrates the logical steps to convert the linear building block into a cyclic system.
-
N-Alkylation: The primary amine is first acylated (as per Protocol 1) to form a secondary amide. This amide is then deprotonated with a strong base (e.g., NaH) and alkylated with a bifunctional reagent like ethyl 4-bromobutanoate. This step adds the necessary carbon chain for cyclization.
-
Intramolecular Cyclization: The resulting diester intermediate is then treated with a base (e.g., sodium ethoxide in ethanol). The base facilitates an intramolecular Dieckmann condensation, where the enolate of one ester attacks the carbonyl of the other, leading to the formation of a five-membered pyrrolidinone ring after workup and decarboxylation. This strategy showcases how the initial chiral center can direct the formation of more complex, stereodefined cyclic systems.
Conclusion
This compound is a powerful and versatile chiral building block. Its well-defined reactive sites and inherent chirality make it an indispensable tool for the asymmetric synthesis of complex organic molecules. The protocols provided herein for N-acylation and peptide coupling represent foundational, reliable methods for its incorporation into drug discovery and development workflows. By understanding the principles behind these transformations, researchers can effectively leverage this intermediate to construct novel and potent chemical entities.
References
- (S)-Methyl 2-amino-3-(4-chlorophenyl)
- Methyl-(3s)-3-amino-3-(4-chlorophenyl)
- Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate.
- A potential greener protocol for peptide coupling reactions using recyclable/reusable ionic liquid. SciSpace.
- 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. MDPI.
- Application Notes and Protocols for the N-acylation of 3-methyl-2-oxazolidinone. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Source not available].
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. PMC - PubMed Central.
- Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
- Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Organic Chemistry Portal.
- Application Notes and Protocols for N-Acylation of 3-Amino-4-Octanol in Surfactant Production. Benchchem.
- Selective cyclization of 4-amino-6-metyl-3-propargyl mercapto-1,2,4-triazin-5-one and 4-amino-5-metyl-3-propargyl mercapto-1,2,4-triazol by a green hetropolyacid catalyzed.
Sources
- 1. (S)-Methyl 2-amino-3-(4-chlorophenyl)propanoate hydrochloride [myskinrecipes.com]
- 2. Buy Methyl-(3s)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate [smolecule.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | MDPI [mdpi.com]
- 9. Studies on cyclization reactions of 3-amino-2,4-dihydroxybutanoic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: N-Protection of Methyl 2-amino-3-(4-chlorophenyl)propanoate
Abstract
This comprehensive technical guide provides detailed experimental procedures for the N-protection of Methyl 2-amino-3-(4-chlorophenyl)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds. We present optimized protocols for the introduction of three widely used amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step methodologies, and comparative data to guide the selection of the most appropriate protection strategy.
Introduction: The Critical Role of N-Protection in Synthesis
In the intricate field of peptide synthesis and the development of small molecule therapeutics, the selective protection of reactive functional groups is a cornerstone of success.[1][2] The amino group of an amino acid or its ester is a potent nucleophile, and if left unprotected, it can lead to a multitude of undesired side reactions, such as self-polymerization or reaction with other electrophilic reagents in the reaction mixture.[3] The temporary masking of this amino functionality with a protecting group ensures the desired regioselectivity and chemoselectivity during subsequent synthetic transformations.[1]
This compound is a valuable building block in medicinal chemistry, and its effective N-protection is a critical first step in its utilization for the synthesis of more complex molecules. The choice of the protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its eventual removal.[1] This guide will focus on three of the most common and versatile amine protecting groups: Boc, Cbz, and Fmoc, each with its unique characteristics and orthogonal deprotection strategies.[1][2][4]
Selecting the Optimal N-Protecting Group
The selection of an appropriate N-protecting group is a strategic decision that hinges on several factors, including the stability of the protecting group to various reaction conditions, the ease of its introduction and removal, and its orthogonality with other protecting groups present in the molecule.[1][4]
| Protecting Group | Abbreviation | Deprotection Condition | Key Advantages | Potential Issues |
| tert-Butoxycarbonyl | Boc | Acid-labile (e.g., TFA)[5][6] | Stable to most bases and nucleophiles; orthogonal to Fmoc and Cbz.[6][7] | Strong acid for deprotection may cleave other acid-sensitive groups. |
| Benzyloxycarbonyl | Cbz or Z | Hydrogenolysis (e.g., H₂/Pd-C)[3][8] | Stable to acidic and basic conditions; easy to introduce.[9][10] | Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes).[11] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base-labile (e.g., piperidine)[12][13] | Orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups; UV-active for reaction monitoring.[] | The fluorenyl group can be bulky; potential for side reactions with certain bases. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the N-protection of this compound with Boc, Cbz, and Fmoc protecting groups.
N-Boc Protection
The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[5][6] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the Boc anhydride.[5]
Workflow for N-Boc Protection:
Caption: Workflow for N-Boc Protection of the Amino Ester.
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (TEA) to the solution with stirring.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected product.
N-Cbz Protection
The benzyloxycarbonyl (Cbz) group is typically introduced using benzyl chloroformate (Cbz-Cl) under aqueous basic conditions, often referred to as the Schotten-Baumann reaction.[8][9]
Workflow for N-Cbz Protection:
Caption: Workflow for N-Cbz Protection of the Amino Ester.
Materials:
-
This compound (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane
-
Water (H₂O)
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in a mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl) dropwise with vigorous stirring, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
N-Fmoc Protection
The 9-fluorenylmethoxycarbonyl (Fmoc) group can be introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[12][] Fmoc-OSu is often preferred due to its stability and the generation of fewer side products.[4]
Workflow for N-Fmoc Protection:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. acs.org [acs.org]
Application Notes and Protocols for the Esterification of 4-Chloro-DL-Phenylalanine
Introduction: The Significance of 4-Chloro-DL-phenylalanine Esters
4-Chloro-DL-phenylalanine is a synthetic amino acid derivative of significant interest in biochemical and pharmacological research. It acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin (5-HT). Consequently, its ester derivatives, such as the ethyl or methyl ester hydrochlorides, serve as crucial intermediates and prodrugs. Esterification enhances the compound's solubility in organic solvents, facilitating its use in peptide synthesis and improving its bioavailability for in vivo studies by allowing it to cross the blood-brain barrier more effectively.
This guide provides detailed, field-proven protocols for the synthesis, purification, and characterization of 4-chloro-DL-phenylalanine esters, presented with the scientific rigor required by researchers in drug discovery and development. We will explore two primary, robust methods: the classic Fischer-Speier esterification using anhydrous acid and the highly efficient thionyl chloride-mediated method.
Core Principles and Mechanistic Rationale
The esterification of an amino acid presents a unique chemical challenge due to its zwitterionic nature in neutral conditions. The protonated amine group (-NH3+) deactivates the carboxylic acid moiety, rendering it less susceptible to nucleophilic attack. To overcome this, the reaction must be conducted under strongly acidic conditions. This protonates the carboxyl group, making the carbonyl carbon significantly more electrophilic and susceptible to attack by an alcohol.
Two principal strategies are employed:
-
Acid-Catalyzed (Fischer-Speier) Esterification : This equilibrium-controlled reaction involves heating the amino acid in an excess of alcohol, which acts as both reactant and solvent, with a strong acid catalyst like anhydrous HCl gas or sulfuric acid. The equilibrium is driven towards the product by using a large excess of the alcohol and/or by removing the water formed during the reaction.
-
Thionyl Chloride (SOCl₂) Method : This is often the preferred method for its high efficiency and irreversible nature. Thionyl chloride reacts with the alcohol in situ to generate anhydrous hydrogen chloride (HCl) and an alkyl chlorosulfite intermediate. The anhydrous HCl protonates the amino acid, while the reaction proceeds to completion driven by the formation of gaseous byproducts (SO₂ and HCl), which are readily removed from the reaction mixture.
Diagram 1: General Mechanism of Acid-Catalyzed Esterification
Caption: Acid-catalyzed nucleophilic acyl substitution pathway.
Protocol 1: Fischer-Speier Esterification with Anhydrous HCl
This protocol is adapted from established methods for the esterification of substituted phenylalanine derivatives and is suitable for gram-scale synthesis. It relies on saturating the alcohol solvent with anhydrous HCl gas.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 4-Chloro-DL-phenylalanine | ≥98% | Sigma-Aldrich |
| Ethanol, Absolute (200 proof) | Anhydrous, ≥99.5% | Decon Labs |
| Hydrogen Chloride (HCl) Gas | Anhydrous | Praxair |
| n-Propanol | Reagent Grade | FisherScientific |
| Diethyl Ether | Anhydrous | Sigma-Aldrich |
| Round-bottom flask with stir bar | - | Pyrex |
| Reflux condenser with drying tube | - | Kimble |
| Gas dispersion tube (bubbler) | - | Wilmad-LabGlass |
| Rotary evaporator | - | Büchi |
| Büchner funnel and filter flask | - | CoorsTek |
Step-by-Step Methodology
-
Reaction Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser topped with a calcium chloride drying tube, and a gas dispersion tube extending below the surface of the reaction solvent.
-
Reagent Addition: Charge the flask with 4-Chloro-DL-phenylalanine (19.97 g, 0.10 mol) and absolute ethanol (250 mL). Begin vigorous stirring to create a suspension.
-
HCl Saturation and Reflux: Cool the flask in an ice-water bath. Bubble anhydrous HCl gas through the stirred suspension for 20-30 minutes. The suspension should gradually dissolve as the hydrochloride salt of the amino acid forms.
-
Reaction: After saturation, remove the ice bath and the gas dispersion tube, replacing it with a glass stopper. Heat the reaction mixture to a gentle reflux (approx. 78-80°C) using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., 8:2 Dichloromethane:Methanol, stained with ninhydrin) until the starting material spot is consumed.
-
Workup and Isolation: Allow the reaction mixture to cool to room temperature. Concentrate the solution to approximately 50 mL using a rotary evaporator to remove the excess ethanol.
-
Precipitation: Slowly add 200 mL of anhydrous diethyl ether to the concentrated residue with stirring. The product, 4-Chloro-DL-phenylalanine ethyl ester hydrochloride, will precipitate as a white solid.
-
Collection: Cool the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold diethyl ether (2 x 50 mL).
-
Drying and Purification: Dry the solid in a vacuum oven at 40-50°C to a constant weight. For higher purity, the crude product can be recrystallized from hot n-propanol or a mixture of ethanol and ethyl acetate.
Expected Yield
Yields for this type of reaction typically range from 70-85%.
Protocol 2: Thionyl Chloride-Mediated Esterification
This method is highly effective, often faster, and avoids the need for gaseous HCl. It is adapted from a robust procedure for the synthesis of related nitro-phenylalanine esters. Extreme caution must be exercised when handling thionyl chloride.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 4-Chloro-DL-phenylalanine | ≥98% | Sigma-Aldrich |
| Ethanol, Absolute (200 proof) | Anhydrous, ≥99.5% | Decon Labs |
| Thionyl Chloride (SOCl₂) | ≥99% | Acros Organics |
| Diethyl Ether | Anhydrous | Sigma-Aldrich |
| Round-bottom flask with stir bar | - | Pyrex |
| Pressure-equalizing dropping funnel | - | Chemglass |
| Reflux condenser with gas outlet | - | Kimble |
| Rotary evaporator | - | Büchi |
| Schlenk filter | - | - |
Step-by-Step Methodology
-
Reaction Setup: In a fume hood, equip a dry 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser should be fitted with a gas outlet connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize evolved HCl and SO₂ gas.
-
Reagent Suspension: Suspend 4-Chloro-DL-phenylalanine (19.97 g, 0.10 mol) in 200 mL of absolute ethanol.
-
Thionyl Chloride Addition: Cool the stirred suspension to 0°C using an ice-salt bath. Add thionyl chloride (16.4 mL, 0.22 mol, 2.2 eq) to a pressure-equalizing dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Crucially, maintain the internal temperature below 10°C during the addition to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 80°C) for 3-4 hours. The reaction should become a clear solution.
-
Workup: Cool the reaction to room temperature. Remove the excess ethanol and unreacted thionyl chloride by rotary evaporation. The resulting residue will be a viscous oil or semi-solid.
-
Product Precipitation: To the residue, add 250 mL of anhydrous diethyl ether and stir vigorously. The product will precipitate as the hydrochloride salt. A glass rod may be needed to scratch the inside of the flask to induce crystallization.
-
Isolation and Drying: Collect the white precipitate by vacuum filtration, wash thoroughly with cold diethyl ether (3 x 50 mL), and dry under high vacuum to a constant weight.
Quantitative Data Summary
| Parameter | Protocol 1 (HCl Gas) | Protocol 2 (SOCl₂) |
| Starting Material | 19.97 g (0.10 mol) | 19.97 g (0.10 mol) |
| Alcohol (Ethanol) | 250 mL (serves as solvent) | 200 mL (serves as solvent) |
| Acid Reagent | Anhydrous HCl gas (saturate) | Thionyl Chloride (16.4 mL, 0.22 mol) |
| Reaction Temperature | Reflux (~80°C) | 0°C (addition), then Reflux (~80°C) |
| Reaction Time | 4 - 6 hours | 3 - 4 hours |
| Expected Yield | 70 - 85% | 85 - 97% |
Diagram 2: Experimental Workflow
Caption: From starting material to purified final product.
Safety and Handling
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
Thionyl Chloride (SOCl₂): Thionyl chloride is highly toxic, corrosive, and reacts violently with water, releasing toxic HCl and SO₂ gases. Handle with extreme care under anhydrous conditions. Use a syringe or dropping funnel for transfers. Neutralize any spills and residual reagent with a sodium bicarbonate solution.
-
Anhydrous HCl Gas: HCl gas is a corrosive respiratory irritant. The cylinder must be secured, and the gas flow controlled with a proper regulator. Ensure the setup includes a trap to prevent backflow and to neutralize excess gas.
Characterization of Final Product
The identity and purity of the synthesized 4-Chloro-DL-phenylalanine Ethyl Ester Hydrochloride (CAS: 52031-05-7) should be confirmed using the following analytical methods.
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₁H₁₄ClNO₂ · HCl
-
Molecular Weight: 264.15 g/mol
-
Melting Point: 168-170 °C
-
¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) in ppm. Note: These are predicted values based on the D-isomer and related structures as direct literature for the DL-form was not available.
-
~8.7 (br s, 3H): -NH₃⁺
-
7.45 (d, J=8.4 Hz, 2H): Aromatic C-H (ortho to Cl)
-
7.35 (d, J=8.4 Hz, 2H): Aromatic C-H (meta to Cl)
-
~4.35 (t, J=6.0 Hz, 1H): α-CH
-
4.15 (q, J=7.1 Hz, 2H): -OCH₂CH₃
-
3.20 (m, 2H): β-CH₂
-
1.15 (t, J=7.1 Hz, 3H): -OCH₂CH₃
-
-
¹³C NMR (D₂O, 100 MHz): Expected chemical shifts (δ) in ppm. Note: Based on available library data.
-
~171.0: C=O (ester)
-
~135.0: Aromatic C-Cl
-
~133.5: Aromatic C (ipso to CH₂)
-
~132.0 (2C): Aromatic CH
-
~130.0 (2C): Aromatic CH
-
~64.0: -OCH₂CH₃
-
~55.0: α-CH
-
~37.0: β-CH₂
-
~14.0: -OCH₂CH₃
-
-
Mass Spectrometry (ESI+): m/z = 228.07 [M+H]⁺ (for the free base).
-
Purity (HPLC): Purity should be ≥97% as determined by HPLC with UV detection.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Presence of water in reagents/glassware. 2. Insufficient acid catalyst or reaction time. 3. Thionyl chloride decomposed before use. | 1. Ensure all glassware is oven-dried. Use anhydrous alcohol and fresh reagents. 2. For Protocol 1, ensure HCl saturation. For both, extend reflux time and monitor by TLC. 3. Use a fresh bottle of thionyl chloride. |
| Product is an Oil, Fails to Solidify | 1. Residual solvent (ethanol, propanol). 2. Presence of impurities. | 1. Ensure complete removal of solvent on the rotary evaporator; co-evaporate with an anhydrous solvent like toluene. 2. Triturate the oil with fresh anhydrous diethyl ether, scratching the flask to induce crystallization. If it persists, purify via column chromatography (silica gel, DCM/MeOH gradient) and then attempt precipitation. |
| Reaction Stalls (Incomplete) | 1. Equilibrium reached (Fischer method). 2. Catalyst deactivation. | 1. If using Protocol 1, remove water if possible (e.g., using a Dean-Stark trap with a suitable solvent like toluene, though less common for this specific reaction) or ensure a very large excess of ethanol. 2. Add an additional portion of catalyst (e.g., re-saturate with HCl or add more SOCl₂). |
References
- Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5402.
- The Royal Society of Chemistry. (n.d.). Supporting Information for [Paper Title]. Retrieved from [Source URL, if available - this is a generic placeholder for a typical supporting info document].
-
Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Org. Synth. 2019, 96, 528-545. [Link]
-
Organic Syntheses. (n.d.). Procedure for N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Org. Synth. 2014, 91, 1-11. [Link]
-
PubChem. (n.d.). 4-Chloro-DL-phenylalanine methyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
SciSpace. (n.d.). Synthesis of cyclo (l-trans-(4-hydroxyprolinyl)-l-phenylalanine). Retrieved from [Link]
-
Wang, Y., et al. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. International Journal of Molecular Sciences, 9(1), 33-44. [Link]
- Bawa, R. A., et al. (n.d.). Preparation of L-Phenylalanine methyl ester hydrochloride. University of Sheffield.
- Google Patents. (n.d.). Method for producing amino acid ester hydrochloride. JP4356292B2.
- Google Patents. (n.d.). A process for the synthesis of melphalan. WO2021130163A1.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Lee, K., et al. (2007). Practical Synthesis of (-)-α-Aminobenzolactam via Nitration-Cyclization of L-Homophenylalanine Ethyl Ester. ChemInform, 38(30).
-
PrepChem.com. (n.d.). Synthesis of DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
- Asian Journal of Chemistry. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. 24(1), 319-322.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros.
- ResearchGate. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids.
- Arnold, F. H., et al. (2023). Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. Journal of the American Chemical Society.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
Application Notes and Protocols for the Study of Enzyme Inhibition by Methyl 2-amino-3-(4-chlorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a comprehensive guide to the potential use of Methyl 2-amino-3-(4-chlorophenyl)propanoate as an enzyme inhibitor. While this specific molecule is not extensively documented in peer-reviewed literature as a potent enzyme inhibitor, its structural similarity to amino acid substrates suggests a plausible role as a competitive inhibitor for certain classes of enzymes, particularly proteases. These notes offer a scientifically grounded, hypothetical framework for investigating its inhibitory potential, complete with detailed protocols and data interpretation guidelines. The methodologies presented are based on established principles of enzyme kinetics and can be adapted for the study of other novel inhibitors.
Introduction: Unveiling the Potential of a Phenylalanine Analogue
This compound is a derivative of the amino acid phenylalanine, featuring a chlorine substitution on the phenyl ring and a methyl ester group. Its core structure, an amino acid ester, makes it a candidate for interaction with enzymes that recognize and process amino acids, most notably proteases.
Proteases are a class of enzymes that catalyze the breakdown of proteins and peptides. Many proteases have active sites that bind to specific amino acid sequences. Small molecules that mimic these amino acids can act as competitive inhibitors by binding to the active site and preventing the natural substrate from binding. The 4-chloro-phenyl group of this compound introduces a bulky, electronegative substituent that could enhance its binding affinity to the hydrophobic pockets within an enzyme's active site.
This guide will focus on a hypothetical application: investigating this compound as a competitive inhibitor of a well-characterized serine protease, such as chymotrypsin. The principles and protocols outlined, however, are broadly applicable to other proteases and enzyme classes.
Hypothetical Mechanism of Action: Competitive Inhibition
We hypothesize that this compound acts as a competitive inhibitor. In this model, the inhibitor (I) competes with the substrate (S) for binding to the active site of the free enzyme (E).
Key characteristics of competitive inhibition:
-
The inhibitor binds reversibly to the enzyme's active site.
-
The inhibitor and substrate cannot bind to the enzyme simultaneously.
-
The inhibition can be overcome by increasing the substrate concentration.
-
The Michaelis constant (Km) for the substrate increases, while the maximum velocity (Vmax) remains unchanged.
The following diagram illustrates the proposed competitive inhibition mechanism.
Figure 1: Proposed mechanism of competitive inhibition.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for determining the inhibitory potential and kinetic parameters of this compound against a model protease.
Materials and Reagents
-
Enzyme: Bovine α-chymotrypsin (or other suitable protease)
-
Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-7388) or similar chromogenic substrate
-
Inhibitor: this compound
-
Buffer: 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl2
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading at 405 nm
-
96-well microplates (clear, flat-bottom)
Preparation of Stock Solutions
-
Enzyme Stock (1 mg/mL): Dissolve 10 mg of α-chymotrypsin in 10 mL of cold buffer. Store in aliquots at -20°C.
-
Substrate Stock (10 mM): Dissolve the chromogenic substrate in DMSO. The exact concentration will depend on the substrate used.
-
Inhibitor Stock (100 mM): Dissolve an appropriate amount of this compound in DMSO.
Enzyme Inhibition Assay Protocol
The following workflow outlines the steps for conducting the inhibition assay.
Figure 2: Workflow for the enzyme inhibition assay.
Detailed Steps:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 100 mM inhibitor stock solution in the assay buffer to obtain a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Prepare Substrate Dilutions: Prepare a range of substrate concentrations in the assay buffer. The final concentrations in the well should bracket the known Km of the enzyme for the substrate.
-
Assay Setup in a 96-well Plate:
-
Add 20 µL of each inhibitor dilution to the appropriate wells.
-
Add 20 µL of buffer to the control wells (no inhibitor).
-
Add 160 µL of the enzyme working solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction: Add 20 µL of the substrate solution to each well to start the reaction.
-
Measure Activity: Immediately place the plate in the spectrophotometer and measure the change in absorbance at 405 nm every 30 seconds for 10-15 minutes. The rate of change in absorbance is proportional to the enzyme activity.
Data Analysis and Interpretation
Calculation of Initial Velocities
For each concentration of substrate and inhibitor, determine the initial velocity (v₀) of the reaction by calculating the slope of the linear portion of the absorbance vs. time plot.
Michaelis-Menten and Lineweaver-Burk Plots
-
Michaelis-Menten Plot: Plot v₀ versus substrate concentration [S] for each inhibitor concentration. In the presence of a competitive inhibitor, the Vmax will remain the same, but the apparent Km will increase.
-
Lineweaver-Burk Plot: For a more accurate determination of the kinetic parameters, create a double-reciprocal plot of 1/v₀ versus 1/[S].
-
The y-intercept represents 1/Vmax.
-
The x-intercept represents -1/Km.
-
For a competitive inhibitor, the lines will intersect at the y-axis (1/Vmax).
-
Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) is a measure of the inhibitor's potency. It can be determined from the Lineweaver-Burk plot using the following equation:
Km_app = Km * (1 + [I]/Ki)
Where:
-
Km_app is the apparent Km in the presence of the inhibitor.
-
Km is the Michaelis constant in the absence of the inhibitor.
-
[I] is the inhibitor concentration.
Alternatively, a Dixon plot (1/v₀ vs. [I]) can be used to determine Ki.
Quantitative Data Summary
The following table provides a template for summarizing the kinetic data obtained from the experiments.
| Inhibitor Concentration [µM] | Apparent Km [mM] | Vmax [µmol/min] | Ki [µM] |
| 0 (Control) | Value | Value | N/A |
| 10 | Value | Value | Value |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
Troubleshooting and Considerations
-
Inhibitor Solubility: Ensure that this compound is fully dissolved in the assay buffer at the tested concentrations. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Time-Dependent Inhibition: If the inhibition appears to increase over the pre-incubation time, the compound may be an irreversible or slow-binding inhibitor, which would require a different kinetic analysis.
-
Non-Specific Inhibition: At high concentrations, some compounds can cause non-specific inhibition by denaturing the enzyme or aggregating. It is important to test a wide range of inhibitor concentrations.
Broader Applications and Future Directions
While this guide presents a hypothetical study, the methodologies are robust and widely applicable. Should this compound demonstrate significant inhibitory activity, further studies could include:
-
Specificity Profiling: Testing the inhibitor against a panel of other proteases to determine its selectivity.
-
Structural Studies: Using techniques like X-ray crystallography to determine the binding mode of the inhibitor in the enzyme's active site.
-
Cell-Based Assays: Evaluating the inhibitor's efficacy and toxicity in relevant cell models.
The exploration of simple, modified amino acid derivatives like this compound represents a cost-effective and synthetically accessible avenue for the discovery of novel enzyme inhibitors. The principles of competitive inhibition are fundamental to the design of many therapeutic drugs, and the systematic approach outlined here provides a solid foundation for such investigations.
References
-
Ogawa, T., Yoshitomi, H., Kodama, H., Waki, M., Stammer, C. H., & Shimohigashi, Y. (1989). Enzyme inhibition by dipeptides containing 2,3-methanophenylalanine, a sterically constrained amino acid. FEBS Letters, 250(2), 227-230. [Link]
-
El Rayes, S. M., Aboelmagd, A., Gomaa, M. S., Fathalla, W., Ali, I. A. I., Pottoo, F. H., & Khan, F. A. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(16), 9477-9491. [Link]
Application Notes and Protocols for Cell Culture Studies with Methyl 2-amino-3-(4-chlorophenyl)propanoate
Introduction: Elucidating the Cellular Impact of a Tryptophan Hydroxylase Inhibitor
Methyl 2-amino-3-(4-chlorophenyl)propanoate, also known as 4-Chloro-DL-phenylalanine methyl ester hydrochloride, is a crucial research compound primarily recognized for its role as an inhibitor of tryptophan hydroxylase.[1] This enzyme is the rate-limiting step in the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT). Consequently, this compound is an invaluable tool for inducing serotonin depletion in preclinical models, aiding in the investigation of the multifaceted roles of serotonin in neurological function and disease.[1][2] Furthermore, its structural backbone is utilized in the synthesis of novel compounds with potential therapeutic applications, including those with anticancer properties.[3][4][5]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing cell culture studies to investigate the cellular effects of this compound. The protocols herein are designed to be robust and self-validating, offering insights into the causality behind experimental choices to ensure scientifically sound and reproducible results.
Physicochemical Properties and Stock Solution Preparation
A thorough understanding of the compound's properties is fundamental to accurate and reproducible experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂ClNO₂·HCl | [1] |
| Molecular Weight | 250.12 g/mol | [1][6] |
| Appearance | White to cream powder or crystals | [7] |
| Storage | Store at -20°C | [1] |
Protocol 1: Preparation of Stock Solutions
The hydrochloride salt form of this compound generally confers better solubility in aqueous solutions.[3] However, for cell culture applications, it is crucial to prepare a concentrated stock solution in a solvent that is compatible with the cells and minimizes toxicity. Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell-based assays.[8][9][10]
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Solvent Selection: Based on the compound's structure, DMSO is a recommended solvent for creating a high-concentration stock solution.[8][9][10]
-
Stock Solution Preparation (e.g., 100 mM):
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the required volume of sterile DMSO to achieve a 100 mM stock solution. For example, to prepare 1 mL of a 100 mM stock, dissolve 25.01 mg of the compound in 1 mL of DMSO.
-
Gently vortex or sonicate at room temperature until the compound is completely dissolved.[8]
-
-
Aliquoting and Storage:
Causality and Best Practices:
-
Why DMSO? DMSO is a polar aprotic solvent that can dissolve a wide range of organic compounds and is miscible with water and cell culture media, making it suitable for introducing otherwise insoluble compounds to cells.
-
Final DMSO Concentration: It is critical to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5%, with 0.1% being preferable.[9][10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
-
Stepwise Dilution: When preparing working solutions, it is advisable to perform serial dilutions to prevent the compound from precipitating out of solution.[9]
Cell Line Selection and Culture Conditions
The choice of cell line is paramount and should be dictated by the research question.
-
For Neurological Studies:
-
PC12 cells (rat pheochromocytoma): A well-established model for neuronal differentiation and neurochemical studies.
-
SH-SY5Y cells (human neuroblastoma): Commonly used to study neurotoxicity, neuronal development, and neurodegenerative diseases.
-
Primary neuronal cultures: Offer a more physiologically relevant system but are more challenging to maintain.
-
-
For Anticancer Studies:
General Cell Culture Protocol:
-
Maintain the selected cell line in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells regularly to maintain them in the exponential growth phase.
-
For experiments, seed the cells at an appropriate density in multi-well plates to ensure they are not confluent at the time of analysis.
Experimental Design and Workflow
A well-structured experimental workflow is essential for obtaining reliable data.
Caption: General experimental workflow for cell culture studies.
Core Cellular Assays
The following are foundational assays to characterize the cellular response to this compound.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[12][13][14] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13][14]
Protocol 2: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[15]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][14][15]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[14][16]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12][14] Read the absorbance at 570-590 nm using a microplate reader.[12][13]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. This will allow for the determination of the IC₅₀ (half-maximal inhibitory concentration) value.
Apoptosis Detection: Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[17]
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of the compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant.[17][18]
-
Washing: Wash the cells twice with cold PBS by centrifugation.[17]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[19]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20]
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caption: Simplified pathway of apoptosis detection by Annexin V/PI staining.
Caspase Activity Assay
Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 is a key executioner caspase.[21] Caspase activity assays typically use a specific peptide substrate conjugated to a reporter molecule (colorimetric or fluorometric).[22]
Protocol 4: Colorimetric Caspase-3 Activity Assay
-
Cell Lysis: After treatment, lyse the cells using the provided lysis buffer on ice.[21][22]
-
Lysate Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[21][22]
-
Measurement: Read the absorbance at 400-405 nm. The absorbance is proportional to the amount of caspase-3 activity.
Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Data Presentation and Interpretation
Table 1: Example Data Summary for Cell Viability (IC₅₀)
| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) |
| SH-SY5Y | 24 | 150.2 |
| 48 | 85.7 | |
| 72 | 52.1 | |
| HCT-116 | 24 | > 200 |
| 48 | 175.4 | |
| 72 | 112.8 |
Table 2: Example Data Summary for Apoptosis Analysis
| Treatment Concentration (µM) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 50 | 70.1 ± 3.5 | 18.4 ± 2.2 | 11.5 ± 1.8 |
| 100 | 45.6 ± 4.1 | 35.7 ± 3.1 | 18.7 ± 2.4 |
| 150 | 20.3 ± 2.9 | 50.2 ± 4.5 | 29.5 ± 3.3 |
Conclusion
This guide provides a robust framework for investigating the cellular effects of this compound. By understanding the principles behind each protocol and adhering to best practices, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action in various cellular contexts. The presented assays for cell viability, apoptosis, and caspase activity form a solid foundation for a comprehensive cellular characterization. Further investigations could explore the compound's effects on serotonin levels in neuronal cell models or its impact on specific signaling pathways in cancer cells.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]
-
MTT Assay Protocol for Lab Use. Scribd. Available at: [Link]
-
Apoptosis detection protocol using the Annexin-V and PI kit. Bio-protocol Exchange. Available at: [Link]
-
The Annexin V Apoptosis Assay. University of Virginia. Available at: [Link]
-
Caspase 3/7 Activity. Protocols.io. Available at: [Link]
-
Caspase 3 Activity Assay Kit. MP Biomedicals. Available at: [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC - NIH. Available at: [Link]
-
4-Chloro-DL-phenylalanine methyl ester hydrochloride. PubChem. Available at: [Link]
-
Preparing Stock Solutions. PhytoTech Labs. Available at: [Link]
-
Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. ResearchGate. Available at: [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulate Bio. Available at: [Link]
-
Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. Available at: [Link]
-
Methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride. PubChem. Available at: [Link]
-
Methyl 3-amino-3-(4-chlorophenyl)propanoate. Pharmaffiliates. Available at: [Link]
Sources
- 1. Tryptophan hydroxylase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 6. 4-Chloro-DL-phenylalanine methyl ester hydrochloride | C10H13Cl2NO2 | CID 2733277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A13323.09 [thermofisher.com]
- 8. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. emulatebio.com [emulatebio.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. scribd.com [scribd.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apoptosis detection protocol using the Annexin-V and PI kit [bio-protocol.org]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. kumc.edu [kumc.edu]
- 21. mpbio.com [mpbio.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-amino-3-(4-chlorophenyl)propanoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-3-(4-chlorophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, helping you to diagnose issues and rationally improve your reaction yields and product purity.
Part 1: Synthesis Overview & Core Principles
The most common and direct route to this compound is the Fischer esterification of the parent amino acid, 4-Chloro-DL-phenylalanine. This reaction involves treating the amino acid with methanol in the presence of a strong acid catalyst.
Reaction Scheme:
The success of this synthesis hinges on understanding its equilibrium nature. The reaction is reversible, and the presence of water, a byproduct, can drive the reaction backward, hydrolyzing the newly formed ester. Therefore, the primary strategy for achieving high yield is to manipulate the reaction conditions to favor the product.
Below is a general workflow for the synthesis and purification process.
Part 2: Troubleshooting Guide (Question & Answer)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction shows low conversion and fails to go to completion, even after extended reaction times. What are the likely causes and solutions?
Answer: This is the most common issue and is almost always related to the reversible nature of the Fischer esterification.
-
Probable Cause 1: Presence of Water. Water is a product of the reaction; its presence in the reaction medium will inhibit the forward reaction according to Le Châtelier's principle.
-
Solution: Ensure all reagents and glassware are anhydrous. Use a freshly opened bottle of anhydrous methanol. While commercially available anhydrous methanol is usually sufficient, it can be dried further over 3Å molecular sieves. Dry your glassware in an oven before use.
-
-
Probable Cause 2: Insufficient Catalyst or Catalyst Deactivation. The acid catalyst is essential for protonating the carboxylic acid, making it more electrophilic and susceptible to attack by methanol.
-
Solution:
-
Thionyl Chloride (SOCl₂): This is often the preferred "catalyst" as it is not truly catalytic but a reagent that reacts with methanol to generate anhydrous HCl in situ, while also reacting with any trace water. Use at least 1.1-1.5 molar equivalents. Ensure it is fresh, as it can degrade upon exposure to atmospheric moisture.
-
Concentrated Acids (H₂SO₄, HCl): If using concentrated sulfuric acid, ensure it is added slowly to cold methanol to dissipate heat. If bubbling HCl gas through the methanol, ensure the gas is dry.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes improve reaction rates and yields compared to conventional heating.[1]
-
-
-
Probable Cause 3: Insufficient Methanol. Methanol is both a reagent and the solvent. Using it in large excess shifts the equilibrium towards the product side.
-
Solution: Use methanol as the solvent, ensuring a significant molar excess relative to the 4-Chloro-DL-phenylalanine. A typical concentration is 0.1-0.5 M of the amino acid in methanol.
-
Question 2: I'm observing a significant side product in my TLC/LC-MS analysis that is more polar than my starting material. What could it be?
Answer: The side product is likely a peptide dimer (or oligomer) formed by the condensation of two amino acid molecules.
-
Causality: Although the reaction conditions favor esterification, the free amino group of one molecule can act as a nucleophile and attack the activated carboxyl group of another, forming an amide (peptide) bond. This is more likely to occur if the reaction temperature is excessively high or if the concentration of the starting amino acid is too great.
-
Preventative Measures:
-
Control Temperature: Maintain a gentle reflux. Overheating can provide the activation energy needed for peptide bond formation.
-
Ensure Dilution: Running the reaction at a lower concentration (e.g., 0.1 M) can statistically reduce the chance of intermolecular condensation.
-
Catalyst Choice: Using thionyl chloride is often advantageous. It converts the carboxylic acid to an acyl chloride intermediate, which reacts very rapidly with the vast excess of methanol solvent, minimizing the time it is available to react with another amino acid's amine group.
-
Question 3: My yield is significantly lower after the aqueous work-up and extraction. Where am I losing my product?
Answer: Product loss during work-up is common for amino acid esters, which can exhibit amphipathic properties and be sensitive to pH.
-
Probable Cause 1: Incomplete Extraction. After neutralizing the reaction, the product, this compound, is a free base. While soluble in organic solvents like ethyl acetate or dichloromethane, it can still have partial solubility in the aqueous phase, especially if the volume is large.[2]
-
Solution:
-
Carefully adjust the pH of the aqueous layer to ~8-9 with a weak base like sodium bicarbonate or sodium carbonate solution. A pH that is too high can lead to hydrolysis of the ester.
-
Perform multiple extractions (e.g., 3-4 times) with your organic solvent rather than a single extraction with a large volume.
-
Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.
-
-
-
Probable Cause 2: Emulsion Formation. The product itself can act as a surfactant, leading to stubborn emulsions during extraction, trapping your product at the interface.
-
Solution: Add brine to the separatory funnel to help break the emulsion. If the emulsion persists, filtering the entire mixture through a pad of Celite can be effective.
-
Question 4: The purified product yield is low after column chromatography. Is my product decomposing on the silica?
Answer: Yes, this is a distinct possibility. The free amine group on your product is basic and can interact strongly with the acidic surface of standard silica gel. This can lead to significant tailing and, in some cases, irreversible adsorption or decomposition, resulting in poor recovery.
-
Solution 1: Neutralize the Silica/Eluent. Before running the column, you can use a less acidic stationary phase or neutralize your mobile phase. A common practice is to add a small amount of a volatile base, like triethylamine (~0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to pass through more cleanly.
-
Solution 2: Bypass Chromatography. If the crude product is relatively clean, attempt purification by crystallization instead. This can be more efficient and result in a higher yield of pure material. Experiment with solvent systems like ethyl acetate/heptane or dichloromethane/hexane.
-
Solution 3: Isolate as the Hydrochloride Salt. The product is often more stable and crystalline as its hydrochloride salt.[3] After the reaction, you can simply evaporate the methanol and excess catalyst under reduced pressure. The resulting crude solid or oil can then be triturated or recrystallized from a suitable solvent system (e.g., methanol/ether) to yield the pure hydrochloride salt, bypassing the need for neutralization and chromatography of the free base.
Part 3: Frequently Asked Questions (FAQs)
-
Q: What are the recommended reaction parameters for this esterification?
-
A: The optimal conditions can vary, but a reliable starting point is summarized in the table below.
Parameter Recommended Value/Condition Rationale Starting Material 4-Chloro-DL-phenylalanine Ensure it is dry. Solvent Anhydrous Methanol Acts as reagent and solvent; use in large excess. Catalyst/Reagent Thionyl Chloride (SOCl₂) 1.2-1.5 equivalents. Generates anhydrous HCl in situ. Temperature Reflux (~65 °C) Provides sufficient energy without promoting side reactions. Reaction Time 4-12 hours Monitor progress by TLC to determine completion. Monitoring TLC (e.g., 8:2 DCM:MeOH) Starting material is polar (baseline); product is less polar. -
-
Q: How can I effectively monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture against a spot of the starting material. The product ester will have a higher Rf value (travel further up the plate) than the highly polar starting amino acid. A stain like ninhydrin can be used to visualize both the primary amine of the starting material and the product.
-
-
Q: What are the critical safety precautions?
-
A: Thionyl chloride and concentrated acids like H₂SO₄ are highly corrosive and react violently with water. Always handle them in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction of thionyl chloride with methanol produces HCl and SO₂ gas, which must be vented appropriately.
-
-
Q: How should I store the final product?
-
A: The product, especially in its free base form, should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (nitrogen or argon), to prevent slow hydrolysis and degradation. The hydrochloride salt is generally more stable and less sensitive to atmospheric moisture.
-
Part 4: Process Troubleshooting Logic
When encountering low yields, a systematic approach is crucial. The following decision tree can help diagnose the issue.
References
- BenchChem. (2025). The Versatility of 4-Chloro-L-phenylalanine: A Chiral Building Block in Modern Organic Synthesis. BenchChem.
- Ashnagar, A., et al. (2007). Synthesis and Elucidation of 4-bis(2-Chloroethyl)- amino-L-phenylalanine. Asian Journal of Chemistry, 19(7), 5400-5406.
- Biosynth. (n.d.). 4-Chloro-L-phenylalanine. Biosynth.
- Sigma-Aldrich. (n.d.). 4-Chloro- DL -phenylalanine methyl ester. Sigma-Aldrich.
- Chem-Impex. (n.d.). 4-Chloro-DL-phenylalanine. Chem-Impex.
- Sigma-Aldrich. (n.d.). 4-Chloro-DL-phenylalanine. Sigma-Aldrich.
-
CAS Common Chemistry. (n.d.). Phenylalanine, 4-chloro-, methyl ester. CAS. [Link]
- MDPI. (2014). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. MDPI.
- RSC Publishing. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing.
-
PubChem. (n.d.). 4-Chloro-DL-phenylalanine methyl ester hydrochloride. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. PubMed Central. [Link]
Sources
Technical Support Center: Purification of Methyl 2-amino-3-(4-chlorophenyl)propanoate
Welcome to the technical support center for the purification of Methyl 2-amino-3-(4-chlorophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven insights to ensure you can achieve the desired purity for your downstream applications.
I. Understanding the Molecule and Its Challenges
This compound is a chiral amino acid ester. Its purification is critical as impurities can significantly impact the outcomes of subsequent reactions or biological assays. The primary challenges in its purification often revolve around:
-
Chemical Stability: The ester functional group is susceptible to hydrolysis, particularly under basic conditions. The free amino group can also participate in side reactions.
-
Potential Impurities: Common impurities include the unreacted starting amino acid (4-chlorophenylalanine), dipeptides formed through self-condensation, and byproducts from the esterification reaction.
-
Chiral Purity: For stereospecific applications, ensuring the enantiomeric purity is paramount.
This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios.
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during your experiments.
Question: I have a low yield after my purification. What are the likely causes and how can I improve it?
Answer: Low recovery can stem from several factors throughout the purification process. A systematic approach is key to identifying the root cause.
-
Incomplete Extraction: If you are performing an aqueous workup, ensure the pH of the aqueous layer is optimal for extracting the free base into the organic solvent. For amino acid esters, a mildly basic pH (around 8-9) is generally recommended to deprotonate the ammonium salt without significantly promoting ester hydrolysis. Aggressive or prolonged exposure to strong bases should be avoided.
-
Product Degradation: As mentioned, the ester can hydrolyze. If your purification involves prolonged exposure to aqueous basic conditions or high temperatures, you may be losing the product to the corresponding carboxylic acid. It is advisable to keep the extraction and washing steps as brief as possible and use chilled solutions.
-
Recrystallization Issues:
-
Solvent Choice: The chosen solvent might be too good, meaning the compound remains soluble even at low temperatures. Conversely, if the solvent is too poor, the compound may precipitate out too quickly, trapping impurities.
-
Excess Solvent: Using an excessive amount of solvent to dissolve the crude product during recrystallization is a common reason for low yield. Always aim for the minimum amount of hot solvent to achieve complete dissolution.
-
-
Column Chromatography Losses: The compound might be strongly adsorbing to the stationary phase. This can be mitigated by modifying the mobile phase, for instance, by adding a small amount of a competitive amine like triethylamine (0.1-1%) to the eluent to reduce tailing and improve recovery from silica gel.
Question: My purified product is not as pure as I expected based on TLC analysis. What could be the problem?
Answer: This is a common issue and often points to co-eluting impurities or issues with the analytical method.
-
Co-eluting Impurities in Chromatography: Your TLC system may not have the resolving power to separate all impurities. Consider trying different solvent systems for your TLC analysis to ensure baseline separation of your product from all spots. For column chromatography, a shallower solvent gradient or an isocratic elution with a finely-tuned solvent system might be necessary.
-
Inappropriate Recrystallization Solvent: The solvent you chose for recrystallization may not effectively differentiate between your product and a key impurity. A different solvent or a solvent pair (e.g., ethanol/water, hexane/ethyl acetate) might be required.
-
Thermal Decomposition: If you are using high temperatures for an extended period to remove the solvent, your product might be degrading. Use a rotary evaporator at a moderate temperature and high vacuum.
Question: I am struggling with removing the starting amino acid, 4-chlorophenylalanine, from my final product. What is the best approach?
Answer: The presence of the starting amino acid is a frequent problem, especially if the esterification reaction did not go to completion.
-
Acid-Base Extraction: This is the most effective method. Your product, the methyl ester, is more lipophilic than the zwitterionic amino acid.
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a mild acidic solution (e.g., 1M HCl or a saturated solution of ammonium chloride). This will protonate the amino group of your product, but the starting amino acid, being more polar, will preferentially partition into the aqueous layer.
-
Carefully separate the layers.
-
To recover your product, you can then basify the aqueous layer and re-extract, or more simply, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any remaining acid and then with brine.
-
-
Column Chromatography: If extraction is not sufficient, column chromatography on silica gel can be effective. The more polar amino acid will have a lower Rf value and will elute much later than the ester. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane/methanol.
III. Frequently Asked Questions (FAQs)
Q1: What are the recommended recrystallization solvents for this compound or its hydrochloride salt?
A1: For the hydrochloride salt, a common and effective method is recrystallization from a mixture of ethanol and ethyl acetate (e.g., 95:5 ratio). For the free base, a less polar solvent system like ethyl acetate/hexane or toluene can be effective. The ideal solvent system should be determined empirically on a small scale.
Q2: What are the typical conditions for column chromatography purification?
A2: For flash column chromatography on silica gel, a gradient elution is generally recommended. You can start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. For example, a gradient of 0% to 50% ethyl acetate in hexane. To prevent streaking and improve peak shape, adding a small amount of triethylamine (e.g., 0.5%) to the eluent is often beneficial.
Q3: How can I check the enantiomeric purity of my final product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, are often effective for separating enantiomers of amino acid derivatives. The mobile phase is typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol. The exact conditions will need to be optimized for your specific compound.
Q4: My compound seems to be degrading during storage. What are the best storage conditions?
A4: As a methyl ester of an amino acid, the compound can be sensitive to moisture and heat, which can lead to hydrolysis. For long-term storage, it is recommended to store the compound as the hydrochloride salt, which is generally more stable. It should be kept in a tightly sealed container, in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). For the free base, storage at low temperatures (-20°C) is advisable.
IV. Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove acidic and basic impurities, including unreacted 4-chlorophenylalanine.
Materials:
-
Crude this compound
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the crude product in ethyl acetate (approximately 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 10 mL per gram of crude material). This step removes basic impurities.
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 10 mL per gram of crude material) to neutralize any remaining acid. Be cautious of CO₂ evolution.
-
Wash the organic layer with brine (1 x 10 mL per gram of crude material).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of the Hydrochloride Salt
This protocol is suitable for the final purification of the hydrochloride salt of the target compound.
Materials:
-
Crude this compound hydrochloride
-
Ethanol
-
Ethyl acetate
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Place the crude hydrochloride salt in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add ethyl acetate to the hot solution until a slight turbidity persists.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum.
V. Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Technique | Pros | Cons | Best for Removing |
| Acid-Base Extraction | Fast, scalable, effective for removing acidic/basic impurities. | May lead to some product loss through hydrolysis if not performed quickly. | Unreacted amino acid, acidic byproducts. |
| Recrystallization | Can provide very high purity, good for removing small amounts of impurities. | Can have lower yields, requires finding a suitable solvent system. | Impurities with different solubility profiles. |
| Column Chromatography | High resolving power, can separate closely related impurities. | Can be time-consuming and require large volumes of solvent, potential for product loss on the column. | Isomeric impurities, non-polar byproducts. |
VI. Visualization of Workflows
Purification Workflow
Caption: General purification workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for common purification issues.
VII. References
-
U.S. Patent 5,374,765 A, "Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof," filed December 20, 1994.
-
Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1106–1114. [Link]
-
Brückner, H., & Popp, T. (2025). Impurity profile of amino acids?. ResearchGate. [Link]
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Filo. (2025). *
Technical Support Center: Chiral Separation of Methyl 2-amino-3-(4-chlorophenyl)propanoate Enantiomers
Welcome to the technical support center for the chiral separation of Methyl 2-amino-3-(4-chlorophenyl)propanoate, a critical intermediate in pharmaceutical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the enantioseparation of this compound. Here, we provide field-proven insights and systematic troubleshooting strategies to help you achieve robust and reproducible results.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format. Each answer explains the underlying scientific principles and provides actionable solutions.
Q1: I am seeing poor or no resolution between the enantiomers. The peaks are completely co-eluting. What should I do?
A1: Co-elution is the most common initial challenge and typically points to two primary factors: an unsuitable Chiral Stationary Phase (CSP) or a sub-optimal mobile phase.
Probable Cause A: Inappropriate Chiral Stationary Phase (CSP) Selection
The fundamental principle of chiral chromatography is the differential interaction between the enantiomers and the CSP. This compound is an amino acid ester. For this class of compounds, polysaccharide-based CSPs are generally the most successful starting point.[1][2] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation.
-
Expert Recommendation: Start your screening with columns based on amylose and cellulose phenylcarbamates. For amino acid esters, amylose-based phases like those with tris(3,5-dimethylphenylcarbamate) as the selector often provide superior performance compared to other CSPs.[1]
-
Troubleshooting Steps:
-
Verify CSP Type: Confirm that you are using a polysaccharide-based CSP. If using a different type (e.g., Pirkle-type, macrocyclic glycopeptide), consider it a lower probability starting point for this specific analyte.
-
Screen Multiple CSPs: If the initial CSP fails, screen a small set of complementary columns. A good screening set includes both an amylose- and a cellulose-based column.
-
Probable Cause B: Sub-optimal Mobile Phase Composition
Even with the correct CSP, the mobile phase must be tuned to facilitate chiral recognition. The mobile phase modulates the interaction energy between the analyte and the CSP.
-
Expert Recommendation: For this analyte, Normal Phase (NP) or Polar Organic modes are often most effective. A typical starting mobile phase would be a mixture of a non-polar solvent like hexane and an alcohol modifier like isopropanol (IPA) or ethanol.
-
Troubleshooting Steps:
-
Adjust Modifier Strength: Systematically vary the alcohol percentage. Start with a mobile phase like Hexane/IPA (90:10, v/v) and adjust the IPA content in 5% increments (e.g., to 85:15 and 95:5). Lowering the alcohol content generally increases retention and can improve resolution, but may also broaden peaks.
-
Change the Alcohol Modifier: Ethanol can create different hydrogen bonding interactions compared to IPA and sometimes dramatically improves selectivity.[2] If IPA fails, try ethanol at similar concentrations.
-
Incorporate a Basic Additive: Since the analyte has a primary amine group, secondary interactions with residual silanols on the silica support can cause peak tailing and loss of resolution. Adding a small amount (0.1%) of a basic additive like diethylamine (DEA) to the mobile phase is crucial to suppress these interactions and improve peak shape.[3][4]
-
Q2: I have some separation, but the peaks are broad and tailing badly. How can I improve the peak shape?
A2: Poor peak shape is a common issue for basic compounds like this amino acid ester. It compromises both resolution and the accuracy of quantification.
Probable Cause A: Secondary Silanol Interactions
The primary amine (-NH2) group in your molecule is basic and can interact strongly with acidic silanol groups (-Si-OH) on the surface of the silica support of the CSP.[3] This leads to a secondary retention mechanism that causes significant peak tailing.
-
Expert Recommendation: The most effective solution is to add a competing base to the mobile phase. This additive will interact with the active silanol sites, preventing the analyte from doing so.
-
Troubleshooting Protocol: Optimizing the Basic Additive
-
Introduce Diethylamine (DEA): Prepare your mobile phase (e.g., Hexane/IPA 90:10) and add 0.1% (v/v) of DEA.[4] Equilibrate the column with at least 20 column volumes of this new mobile phase before injecting your sample.
-
Evaluate Peak Shape: Compare the chromatogram with and without the additive. You should observe a significant improvement in peak symmetry.
-
Consider Alternative Amines: If tailing persists, other amines like triethylamine (TEA) or even more effective additives like ethanolamine can be tested.[4] However, ensure they are miscible with your mobile phase.
-
Probable Cause B: Column Overload
Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion (typically fronting or tailing).
-
Expert Recommendation: Always dissolve your sample in the mobile phase or a weaker solvent. Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause significant peak shape issues.[3]
-
Troubleshooting Steps:
-
Reduce Injection Concentration: Prepare a dilution series of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject the same volume. Observe if the peak shape improves at lower concentrations.
-
Reduce Injection Volume: If you cannot change the concentration, reduce the injection volume.
-
Visual Workflow: Troubleshooting Poor Resolution
The following diagram outlines a logical workflow for addressing common resolution problems in chiral chromatography.
Caption: A decision tree for troubleshooting poor enantiomeric resolution.
Frequently Asked Questions (FAQs)
Q: What is the best starting point for developing a new chiral separation method for this compound?
A: A systematic screening approach is most efficient. Based on the structure (an amino acid ester), a robust starting point would be:
-
Columns: Screen two polysaccharide columns, one amylose-based (e.g., CHIRALPAK® IA or AD) and one cellulose-based (e.g., CHIRALCEL® OD). Polysaccharide phases are highly successful for a broad range of chiral compounds, including amino acid derivatives.[1][2]
-
Mobile Phases: Use a standard normal phase eluent. A good primary screening mobile phase is Hexane/Isopropanol (90:10, v/v) + 0.1% DEA . The DEA is critical to ensure good peak shape for the basic amine.[4]
-
Detection: UV detection at a wavelength where the chlorophenyl group absorbs strongly (e.g., 220-230 nm).
Q: Should I consider Supercritical Fluid Chromatography (SFC) for this separation?
A: Absolutely. SFC is an excellent alternative to HPLC for chiral separations and often provides significant advantages.[5][6]
-
Speed: SFC methods are typically 3-5 times faster than HPLC methods due to the low viscosity of the supercritical CO2 mobile phase, which allows for higher flow rates without a loss of efficiency.[7][8]
-
Green Chemistry: SFC primarily uses compressed CO2, a non-toxic solvent, drastically reducing the consumption of organic solvents like hexane.[9]
-
Selectivity: SFC can sometimes offer different or improved selectivity compared to HPLC. For this compound, an SFC screening would be very similar to HPLC, using the same polysaccharide-based columns but with a mobile phase of CO2 and a methanol co-solvent, along with a basic additive.
Q: How do I scale up my analytical method to preparative chromatography to isolate the enantiomers?
A: Scaling up requires careful consideration to maintain resolution while increasing throughput.
-
Method Optimization: First, optimize the analytical method for speed. Use a shorter column or higher flow rate if possible, as long as the resolution (Rs) remains >1.5.
-
Loading Study: Perform a loading study on the analytical column to determine the maximum amount of sample you can inject before resolution is lost. This is crucial for determining the productivity of the preparative method.
-
Geometric Scaling: Scale the flow rate and sample load geometrically based on the cross-sectional area of the preparative column. The formula is: Flow Rate (prep) = Flow Rate (analytical) x [Radius (prep)² / Radius (analytical)²]
-
Solvent Consumption: Be mindful of solvent consumption. This is where SFC becomes highly advantageous for preparative scale due to its reliance on CO2.[7][9]
Key Experimental Protocols
Protocol 1: Standard Screening for Chiral Stationary Phase (CSP) Selection
-
Analyte Preparation: Prepare a 1.0 mg/mL stock solution of racemic this compound in ethanol.
-
Column Selection:
-
Column 1: Amylose-based CSP (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm).
-
Column 2: Cellulose-based CSP (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 225 nm.
-
-
Procedure: a. Equilibrate Column 1 with Mobile Phase A for at least 30 minutes. b. Inject the sample and record the chromatogram. c. Flush the system and equilibrate Column 1 with Mobile Phase B. d. Inject the sample and record the chromatogram. e. Repeat steps a-d for Column 2.
-
Evaluation: Compare the four chromatograms for retention time, resolution, and peak shape. Select the column/mobile phase combination that provides the best separation (baseline resolution is ideal) for further optimization.
Data Summary Table
The following table illustrates typical starting conditions and expected outcomes for screening polysaccharide CSPs.
| Chiral Stationary Phase (Selector) | Mobile Phase System | Expected Outcome | Troubleshooting Focus |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA + 0.1% DEA | High probability of good resolution. May show longer retention. | Optimize %IPA for run time. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA + 0.1% DEA | Good alternative. May offer different elution order or selectivity. | If resolution is low, switch alcohol to ethanol. |
| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol + 0.1% DEA | Can significantly alter selectivity compared to IPA. | Adjust %Ethanol for optimal resolution. |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol + 0.1% DEA | Provides a fourth complementary screening condition. | Check peak shape; ensure additive is effective. |
References
Sources
- 1. yakhak.org [yakhak.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chiraltech.com [chiraltech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. news-medical.net [news-medical.net]
- 7. pharmtech.com [pharmtech.com]
- 8. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 9. selvita.com [selvita.com]
Technical Support Center: Ensuring the Stability of Methyl 2-amino-3-(4-chlorophenyl)propanoate
Welcome to the technical support center for Methyl 2-amino-3-(4-chlorophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage. Our goal is to equip you with the knowledge to maintain the integrity and purity of your valuable samples.
Introduction: Understanding the Molecule
This compound is a substituted amino acid ester, a class of compounds that can be susceptible to several degradation pathways. The presence of an amino group, a methyl ester, and a chlorinated aromatic ring introduces specific chemical liabilities that must be addressed to ensure long-term stability. This guide will walk you through the primary degradation mechanisms and provide actionable strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is highly recommended to store this compound at or below -20°C . This low temperature is crucial for minimizing the rates of all potential degradation reactions. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but validation through stability studies is essential.
Q2: What are the primary ways this compound can degrade during storage?
The main degradation pathways are:
-
Hydrolysis: The methyl ester group can react with water (moisture) to form the corresponding carboxylic acid, 2-amino-3-(4-chlorophenyl)propanoic acid, and methanol.
-
Oxidation: The amino acid portion of the molecule can be susceptible to oxidation, particularly in the presence of oxygen and trace metal ions.
-
Racemization: As a chiral molecule, the L-enantiomer can slowly convert to the D-enantiomer, which can have significant implications for its biological activity.
Q3: Should I store the compound under an inert atmosphere?
Yes, for optimal long-term stability, it is best practice to store this compound under an inert atmosphere such as argon or nitrogen [1]. This is particularly important to prevent oxidative degradation. After dispensing from the main container, it is advisable to flush the headspace with an inert gas before re-sealing.
Q4: What type of container is best for storing this compound?
Amber glass vials with Teflon-lined caps are recommended. The amber glass will protect the compound from light, which can potentially accelerate degradation of chlorinated aromatic compounds. The Teflon liner provides an inert and effective seal to prevent moisture and air ingress.
Q5: I've noticed a change in the physical appearance of my sample (e.g., clumping, discoloration). What should I do?
A change in physical appearance is a strong indicator of degradation. You should immediately quarantine the sample and perform analytical testing (e.g., HPLC, NMR) to assess its purity and identify any degradation products before further use.
Troubleshooting Guide: Common Storage Issues and Solutions
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Loss of Potency/Purity Over Time | - Hydrolysis due to moisture exposure.- Oxidation from atmospheric oxygen.- Racemization. | - Verify Storage Conditions: Ensure the compound is stored at ≤ -20°C in a tightly sealed container.- Inert Atmosphere: If not already done, store under argon or nitrogen.- Analytical Confirmation: Use HPLC to quantify the parent compound and detect degradation products. Compare with a fresh standard if available. |
| Appearance of a New Peak in HPLC Chromatogram | - Formation of a degradation product. | - Identify the Degradant: Use LC-MS or NMR to identify the structure of the new peak. Common degradants include the hydrolyzed carboxylic acid or oxidized byproducts.- Review Handling Procedures: Assess if the compound has been exposed to moisture, high temperatures, or light during handling. |
| Change in pH of a Solution Prepared from the Stored Compound | - Hydrolysis of the methyl ester to the carboxylic acid, which will lower the pH. | - Confirm Hydrolysis: Analyze the sample by HPLC to quantify the parent ester and the carboxylic acid degradant.- Future Prevention: Ensure the compound is stored in a desiccated environment and handle it quickly in a low-humidity setting. |
| Inconsistent Biological/Experimental Results | - Racemization leading to a mixture of enantiomers with different biological activities.- Presence of uncharacterized degradation products interfering with the assay. | - Chiral HPLC Analysis: Use a chiral HPLC method to determine the enantiomeric purity of the compound.- Comprehensive Purity Analysis: Perform a thorough analysis (HPLC, NMR, MS) to identify all components in the sample. |
Understanding and Preventing Degradation Pathways
Hydrolysis
The ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond.
-
Mechanism: The carbonyl carbon of the ester is attacked by a water molecule, leading to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid and methanol. This reaction can be catalyzed by both acid and base.
-
Prevention:
-
Low Temperature: Storing at -20°C significantly slows down the hydrolysis rate.
-
Moisture Control: Store in a tightly sealed container, preferably in a desiccator. When handling, minimize exposure to atmospheric moisture. For highly sensitive applications, handle in a glove box with a dry atmosphere.
-
Oxidation
The amino acid moiety can be a target for oxidative degradation.
-
Mechanism: Oxidation can be initiated by atmospheric oxygen, often catalyzed by trace metal impurities. The reaction can lead to a variety of oxidized byproducts.
-
Prevention:
-
Inert Atmosphere: Storing under an inert gas like argon or nitrogen displaces oxygen and prevents oxidation.
-
Chelating Agents: If the compound is to be stored in solution, adding a small amount of a chelating agent like EDTA can sequester metal ions that catalyze oxidation.
-
Light Protection: Store in amber vials to prevent photo-oxidation.
-
Sources
strategies to improve the solubility of Methyl 2-amino-3-(4-chlorophenyl)propanoate for biological assays
Introduction
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of strategies to address solubility challenges encountered with Methyl 2-amino-3-(4-chlorophenyl)propanoate in biological assays. Poor aqueous solubility is a common hurdle that can lead to underestimated compound activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1][2] This document offers a structured workflow, from fundamental principles to advanced techniques, to ensure reliable and accurate experimental outcomes.
Physicochemical Profile & Initial Considerations
Understanding the physicochemical properties of your compound is the first step in designing a successful solubilization strategy. This compound is an amino acid ester, and its solubility is highly dependent on its form (free base vs. salt).
| Property | This compound | Reference |
| Form | Hydrochloride Salt | [3] |
| CAS Number | 14173-40-1 | [3] |
| Molecular Formula | C₁₀H₁₂ClNO₂·HCl | [3] |
| Molecular Weight | 250.1 g/mol | [3] |
| Appearance | White powder | [3] |
| Solubility | Soluble to 100 mM in water and 100 mM in DMSO | [4] |
| Melting Point | 184-190 °C | [3][5] |
Key Insight: The hydrochloride (HCl) salt form of this compound offers a significant advantage due to its high aqueous solubility (up to 100 mM).[4] This is because the amino group is protonated, rendering the molecule charged and more readily solvated by water. Whenever possible, starting with the HCl salt is the most direct path to solubilization.
Frequently Asked Questions (FAQs)
Q1: I have the hydrochloride salt of the compound. What is the best way to prepare a stock solution?
A1: Given that the HCl salt is soluble up to 100 mM in water, the most straightforward approach is to prepare your primary stock solution directly in a sterile, aqueous buffer (e.g., PBS, HEPES) or cell culture grade water.[4] This avoids the use of organic co-solvents, which can introduce toxicity to your biological system.[6][7]
Q2: I've dissolved the HCl salt in water, but it precipitates when I add it to my cell culture medium (pH 7.4). Why is this happening?
A2: This is a classic pH-shift precipitation. The HCl salt is stable and soluble at a low pH. However, when you introduce this acidic stock into a neutral or slightly alkaline buffer like cell culture medium (typically pH 7.2-7.4), the pH of the local environment increases. This can deprotonate the amino group on your compound, converting it to the less soluble free base form, which then precipitates out of solution. The solubility of amino acids and their derivatives is often lowest near their isoelectric point and increases in acidic or basic conditions away from it.[8][9]
Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?
A3: This is highly dependent on the specific cell line and assay endpoint. As a general rule, the final concentration of Dimethyl Sulfoxide (DMSO) in a cell-based assay should be kept below 0.5% (v/v) to minimize cytotoxicity.[10] Some robust cell lines may tolerate up to 1%, but this must be empirically determined.[6] It is critical to run a solvent tolerance control experiment to determine the highest concentration of DMSO that does not affect your assay's outcome (e.g., cell viability, enzyme activity).[11]
Q4: Should I use heat to dissolve my compound?
A4: Gentle warming can be used as a last resort but should be approached with caution. While it can increase the rate of dissolution, excessive heat can lead to degradation of the compound or the solvent. If you must use heat, use a water bath set to a modest temperature (e.g., 37°C) for a short period. Always assess the stability of your compound under these conditions.
Troubleshooting & Solubilization Workflow
If you are working with the free base form of the compound or encountering precipitation issues with the HCl salt, a systematic approach is required. The following workflow provides a decision tree for selecting an appropriate solubilization strategy.
Caption: Decision workflow for solubilizing this compound.
Detailed Troubleshooting Guides & Protocols
Issue 1: My compound (free base) will not dissolve in aqueous buffer.
Cause: The free base form of this compound is expected to have low aqueous solubility due to the hydrophobic chlorophenyl group and the uncharged state of the molecule.
Solution: Employ pH adjustment to protonate the basic amino group, thereby increasing its polarity and aqueous solubility.[8]
Protocol 1: Solubilization by pH Adjustment
-
Prepare an Acidic Solvent: Prepare a sterile solution of 10 mM Hydrochloric Acid (HCl) in cell culture grade water.
-
Create a Concentrated Stock: Weigh the compound and add the 10 mM HCl solution to achieve a high concentration stock (e.g., 10-50 mM). Use a vortex mixer to aid dissolution. The compound should dissolve as it forms the soluble HCl salt in situ.
-
Dilution into Final Buffer: When adding this acidic stock to your final assay buffer (e.g., cell culture medium), perform the dilution rapidly and with vigorous mixing.[11] This helps to disperse the compound quickly before localized pH changes can cause precipitation.
-
Verify Final pH: After dilution, measure the pH of your final working solution to ensure it has not shifted to a value that would be detrimental to your assay system.
-
Control: Your vehicle control for the experiment should be the assay buffer containing an equivalent amount of the 10 mM HCl solution used for the dilution.
Issue 2: My compound precipitates upon dilution from an organic stock into the aqueous assay buffer.
Cause: This is a common problem known as "crashing out." The compound is soluble in the high-concentration organic solvent but becomes insoluble when the solvent polarity dramatically increases upon dilution into the aqueous buffer.[1]
Solution: Optimize the use of a co-solvent like DMSO by preparing a highly concentrated stock and performing a serial dilution.
Protocol 2: Using a Co-Solvent (DMSO)
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to the highest practical concentration (e.g., 100 mM).[4] Ensure it is fully dissolved. This is your primary stock. Store this at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[10]
-
Perform Intermediate Dilution (Serial Dilution): Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute your 100 mM DMSO stock into your assay buffer to create a 1 mM intermediate stock. This gradual decrease in DMSO concentration can help keep the compound in solution.[11]
-
Final Dilution: Use the intermediate stock to make your final working concentrations. This method ensures the final DMSO concentration remains low and consistent across all concentrations of the test compound.
-
Vigorous Mixing: When diluting the DMSO stock into the aqueous buffer at any stage, add the stock solution dropwise into the buffer while vortexing or stirring to promote rapid dispersion.[11]
-
Solvent Toxicity Control: Crucially, all wells, including untreated controls, must contain the same final concentration of DMSO to account for any solvent-induced effects on the biological system.[6][12]
Issue 3: pH adjustment and co-solvents are failing or are incompatible with my assay.
Cause: The compound may be exceptionally hydrophobic, or the assay system may be highly sensitive to pH changes or organic solvents.
Solution: Use specialized solubilizing excipients like cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic compound, forming a water-soluble "inclusion complex."[13][14][15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.
Protocol 3: Solubilization with Cyclodextrins
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your assay buffer. A concentration of 1-10% (w/v) is a typical starting range.
-
Form the Inclusion Complex: Add the powdered compound directly to the HP-β-CD solution.
-
Agitation: Agitate the mixture vigorously. This can be done by vortexing, sonicating in a bath sonicator, or shaking overnight at room temperature to allow for the complex to form.
-
Clarification: After agitation, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This solution contains your solubilized compound complex. The concentration can be determined analytically (e.g., via HPLC or UV-Vis spectroscopy).
-
Assay Control: The vehicle control for this experiment must be the same concentration of HP-β-CD solution used for solubilization, as cyclodextrins themselves can sometimes have minor effects in biological assays.
A similar approach can be taken with non-ionic surfactants like Tween-80 or Polysorbate 80, which form micelles that encapsulate the drug.[17][18] However, surfactants have a higher propensity for interfering with cell membranes and protein function, so they should be used with caution and thorough validation.[19][20]
References
- MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PubMed. (2010). Effects of solvents and dosing procedure on chemical toxicity in cell-based in vitro assays.
- PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- LookChem. (n.d.). DL-4-Chlorophenylalanine methyl ester hydrochloride manufacturers and suppliers in india.
- University of Huddersfield Repository. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- PubMed Central. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays.
- SpringerLink. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Chem-Impex. (n.d.). 4-Chloro-DL-phenylalanine methyl ester hydrochloride.
- ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
- PubMed Central. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- BenchChem. (2025). Technical Support Center: Managing Low Aqueous Solubility of Hydrophobic Compounds in Biological Assays.
- BenchChem. (2025). Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays.
- JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
- PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
- AHH Chemical Co., Ltd. (n.d.). 4-Chloro-DL-phenylalanine methyl ester hydrochloride.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- BenchChem. (2025). How to improve the solubility of (3-Amino-4-hydroxyphenyl)acetic acid in aqueous buffers.
- PhytoTech Labs. (n.d.). Preparing Stock Solutions.
- MDPI. (n.d.). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity.
- PubMed. (n.d.). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam.
- Allied Academies. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- PubMed Central. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
- ResearchGate. (2025). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- Semantic Scholar. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility.
- ResearchGate. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. mdpi.com [mdpi.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. jocpr.com [jocpr.com]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Addressing Poor Reproducibility in Experiments Involving Methyl 2-amino-3-(4-chlorophenyl)propanoate
Introduction: Methyl 2-amino-3-(4-chlorophenyl)propanoate, a derivative of the non-proteinogenic amino acid 4-chloro-phenylalanine, serves as a critical building block in synthetic chemistry, particularly in the development of novel peptides and pharmaceutical intermediates.[1] Despite its utility, researchers frequently encounter challenges with experimental reproducibility. These issues often stem from subtle variations in material handling, reaction conditions, and analytical characterization.
This guide provides a comprehensive technical support framework designed for researchers, scientists, and drug development professionals. It offers field-proven insights and robust protocols to troubleshoot common problems, ensuring greater consistency and reliability in your experimental outcomes. By understanding the causality behind each experimental choice, you can build self-validating systems that enhance the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, storage, and quality control of this compound.
Q1: What are the correct storage and handling procedures for this compound?
A: Proper storage is the first line of defense against degradation and variability. Based on safety data sheets and best practices, the following conditions are recommended:
-
Storage Temperature: Store in a refrigerator at 2-8°C for short-term use or at -20°C for long-term storage to minimize degradation.[2]
-
Atmosphere: Keep the container tightly sealed and store in a dry, well-ventilated place.[3] The compound is susceptible to hydrolysis; therefore, minimizing exposure to moisture is critical. Consider storing under an inert atmosphere (e.g., Argon or Nitrogen).
-
Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Use personal protective equipment, including gloves, safety glasses, and a lab coat.[5] Avoid inhalation of dust or fumes, as the compound may cause respiratory irritation.[5][6]
Q2: How can I verify the purity and identity of my starting material?
A: Never assume the purity stated on the label. Batch-to-batch variation is a significant source of irreproducibility. A multi-point verification approach is essential:
-
Identity Confirmation: Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure and Mass Spectrometry (MS) to verify the molecular weight (213.66 g/mol for the free base).[7][8]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing chemical purity. An ideal method would use a C18 column with a gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).
-
Stereochemical Integrity: For enantiomerically pure forms (e.g., (R) or (S)), enantiomeric excess (e.e.) must be determined using Chiral HPLC.[9] This is non-negotiable for stereospecific reactions, as even minor enantiomeric contamination can drastically alter outcomes.
Q3: What are the primary degradation pathways I should be aware of?
A: The two most common degradation pathways are:
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water, acids, or bases. This can be a significant issue in aqueous buffers or if improper solvents are used.
-
Racemization: The chiral center (C2) can racemize under certain conditions, particularly exposure to strong bases or elevated temperatures, leading to a loss of stereochemical purity.[10] This is a major concern during subsequent synthetic steps like peptide coupling.
Q4: How stable is this compound in common laboratory solvents?
A: Stability is highly solvent-dependent.
-
Recommended: Dry, aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are generally suitable for reactions.
-
Use with Caution: Protic solvents like methanol or ethanol can slowly transesterify or hydrolyze the compound, especially if water is present.
-
Aqueous Buffers: For biological assays, prepare fresh stock solutions in an organic solvent like DMSO and dilute into aqueous buffer immediately before use. Perform a stability study in your final assay buffer to ensure the compound remains intact for the duration of the experiment.
Part 2: Troubleshooting Guide for Synthetic Applications
The most common application of this compound is as a building block in peptide synthesis. This section focuses on resolving issues encountered during the critical peptide bond formation step.
Problem 1: Low Yield or Incomplete Reaction in Peptide Coupling
Poor coupling efficiency is a frequent source of failure, leading to complex product mixtures and low yields.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Inefficient Carboxyl Activation | The carboxylic acid of the incoming amino acid must be activated to react with the amine of this compound. Incomplete activation is a primary failure mode. | Use a high-efficiency coupling reagent like HATU or HCTU . These uronium salts, in the presence of a non-nucleophilic base like DIPEA, rapidly form highly reactive esters that facilitate amide bond formation. |
| Steric Hindrance | The bulky chlorophenyl group can sterically hinder the approach of the activated carboxyl group, slowing down the reaction. | Increase reaction time (from 1-2 hours to 4-6 hours) or slightly elevate the temperature (e.g., from room temperature to 40°C). Monitor the reaction for potential side reactions like racemization if heating. |
| Peptide Aggregation | As the peptide chain elongates, it can aggregate, making the N-terminal amine inaccessible. This is particularly common with hydrophobic sequences.[11] | Switch from DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) .[11] If aggregation persists, consider incorporating a "magic mixture" (e.g., 1:1 DMF/DCM) or adding chaotropic salts like LiCl (0.5 M). |
| Moisture Contamination | Water will hydrolyze the activated ester intermediate, quenching the reaction. | Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (Argon or Nitrogen). |
Workflow: Optimizing a Peptide Coupling Reaction
The following workflow provides a systematic approach to ensure complete coupling.
Caption: A systematic workflow for peptide coupling including in-process checks to ensure completion.
Problem 2: Poor Stereochemical Purity (Racemization)
Loss of stereochemical integrity is a silent killer of reproducibility, especially in drug development where enantiomeric purity is paramount.
Causality: The Oxazolone Mechanism
For N-acyl protected amino acids, racemization during carboxyl activation proceeds through a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate. Reprotonation can occur from either face, resulting in a mixture of L and D enantiomers.[10][12]
Caption: The oxazolone mechanism is a primary pathway for racemization during peptide bond formation.
Solutions to Minimize Racemization:
-
Choice of Coupling Reagent: Uronium/aminium reagents combined with an additive that has a low pKa are superior. HATU (which uses HOAt) and COMU (which uses OxymaPure) are excellent choices because the resulting active esters are highly reactive, leading to rapid coupling that outcompetes the rate of oxazolone enolization.
-
Base Selection: Use a sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA) or 2,4,6-Collidine . Avoid stronger bases like Triethylamine (TEA) which more readily abstracts the α-proton.
-
Temperature Control: Perform couplings at or below room temperature (0°C to 20°C). Higher temperatures accelerate the rate of enolization.[13]
-
Avoid Pre-activation Delays: Use the activated amino acid immediately. Letting the activated species sit for extended periods before adding the amine component increases the risk of racemization.
Part 3: Standardized Experimental Protocols
Adherence to standardized, validated protocols is key to achieving reproducibility.
Protocol 3.1: High-Efficiency, Low-Racemization Peptide Coupling
This protocol utilizes HATU, a preferred reagent for difficult couplings and minimizing racemization.
Materials:
-
N-α-Fmoc-protected amino acid
-
This compound hydrochloride (or resin-bound peptide with this N-terminal residue)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
Procedure:
-
Amine Preparation: If using the hydrochloride salt, dissolve it in DMF and add 1.1 equivalents of DIPEA to neutralize the salt and free the amine. If using a resin, perform the standard Fmoc-deprotection and wash thoroughly with DMF.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve the N-α-Fmoc-protected amino acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.4 eq) to the mixture.
-
Allow the solution to stir for 5-10 minutes at room temperature. The solution will typically change color.
-
-
Coupling:
-
Add the activated amino acid solution to the vessel containing the free amine from step 1.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle agitation.
-
-
Monitoring & Workup:
Protocol 3.2: Chiral HPLC Analysis for Enantiomeric Purity
This method allows for the quantification of the desired enantiomer versus its undesired counterpart.
Instrumentation & Columns:
-
HPLC system with a UV detector (214 nm or 254 nm).
-
Chiral Column: A column like Chiralpak AD-H or Chiralcel OD-H is often effective for amino acid derivatives. Method development will be required.
Mobile Phase (Isocratic):
-
A typical mobile phase would be a mixture of Hexane and Isopropanol (IPA), often with a small amount of a modifier like Trifluoroacetic Acid (TFA) (e.g., 0.1%). A common starting point is 90:10 Hexane:IPA.
Procedure:
-
Sample Preparation: Prepare a dilute solution of your compound (approx. 0.1-0.5 mg/mL) in the mobile phase. Ensure it is fully dissolved.
-
Racemic Standard: If available, first inject a sample of the racemic (DL) mixture to determine the retention times for both the D and L enantiomers.
-
Analysis: Inject your sample and integrate the peak areas for both enantiomers.
-
Calculation:
-
Enantiomeric Excess (% e.e.) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
References
-
Sigma-Aldrich. (2024). Safety Data Sheet for N-(4-CHLOROPHENYL)-MALEIMIDE. Link
-
PCCA. (2022). Safety Data Sheet for Methylparaben NF. Link
-
Fluorochem Ltd. (2024). Safety Data Sheet for METHYL 3-[(2-AMINO-5-CHLOROPHENYL)AMINO]PROPANOATE. Link
-
SynZeal. (n.d.). Safety Data Sheet for Methyl 4-Bromophenylacetate. Link
-
ChemicalBook. (n.d.). METHYL (3R)-3-AMINO-3-(4-CHLOROPHENYL)PROPANOATE. Link
-
Google Patents. (1999). United States Patent 6,448,228 B1. Link
-
El Rayes, S. M., et al. (2020). 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. Link
-
Chemsrc. (2024). METHYL (3R)-3-AMINO-3-(4-CHLOROPHENYL)PROPANOATE. Link
-
Japan Environment Agency. (n.d.). III Analytical Methods. Link
-
Kreis, R., et al. (2009). Reproducibility of cerebral phenylalanine levels in patients with phenylketonuria determined by 1H-MR spectroscopy. PubMed. Link
-
Pasquali, M., et al. (n.d.). Performance of laboratory tests used to measure blood phenylalanine for the monitoring of patients with phenylketonuria. PubMed Central. Link
-
Carpino, L. A. (n.d.). 7.4 Racemization Assays. Science of Synthesis. Link
-
Synblock. (n.d.). CAS 180264-84-0 | Methyl 3-amino-3-(4-chlorophenyl)propanoate. Link
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Link
-
Wang, Y., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PMC - NIH. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link
-
Bedini, E., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). MDPI. Link
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Link
-
Fields, G. B. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate. Link
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Link
-
Sigma-Aldrich. (n.d.). 4-Chloro-DL-phenylalanine methyl ester hydrochloride. Link
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-AMINO-3-(4-CHLORO-PHENYL)-PROPAN-1-OL. Link
Sources
- 1. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synzeal.com [synzeal.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. METHYL (3R)-3-AMINO-3-(4-CHLOROPHENYL)PROPANOATE synthesis - chemicalbook [chemicalbook.com]
- 8. CAS 180264-84-0 | Methyl 3-amino-3-(4-chlorophenyl)propanoate - Synblock [synblock.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. biotage.com [biotage.com]
- 12. mdpi.com [mdpi.com]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
Technical Support Center: Method Refinement for the Large-Scale Synthesis of Methyl 2-amino-3-(4-chlorophenyl)propanoate
Welcome to the technical support center for the synthesis of Methyl 2-amino-3-(4-chlorophenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale production of this key chemical intermediate. As a crucial building block in pharmaceutical development, particularly for targeting neurological disorders, optimizing its synthesis is critical for efficiency and purity.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles and strategic decisions required for successful scale-up.
Overview of the Core Synthesis: Fischer-Speier Esterification
The most common and scalable method for synthesizing this compound is the Fischer-Speier esterification of the parent amino acid, 4-Chloro-DL-phenylalanine. The reaction involves heating the amino acid in methanol with a strong acid catalyst. The product is typically isolated as a hydrochloride salt to enhance stability and simplify purification.[1][2][3]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by methanol.[4]
General Synthesis Workflow
Caption: High-level workflow for the synthesis and purification of the target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield is the most common challenge in esterification. The primary causes are often related to equilibrium limitations, the presence of water, or product loss during workup.[4][5]
-
Causality: Fischer esterification is a reversible reaction. The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[6] Furthermore, amino acids can have poor solubility in the alcohol, leading to an incomplete reaction. Losses during aqueous workup are also common if the product has some water solubility.[7]
-
Solutions & Refinements:
-
Water Removal: On a large scale, removing water is paramount. While a Dean-Stark trap is common for other esterifications, it is less effective with low-boiling methanol. A more robust strategy is to use a dehydrating agent or a reagent that consumes water.
-
Use of Thionyl Chloride (SOCl₂): This is a highly effective method. SOCl₂ reacts with methanol to form HCl gas in situ, which acts as the catalyst, and methyl sulfite. The reaction is irreversible because the byproducts (SO₂ and HCl) are gaseous and are removed from the reaction mixture.[2][8] This drives the reaction to completion.
-
Use of Trimethylchlorosilane (TMSCl): TMSCl in methanol is another efficient system for esterifying amino acids at room temperature, often resulting in good to excellent yields of the hydrochloride salt.[2]
-
Excess Methanol: Using a large excess of methanol can shift the equilibrium towards the product side. On a large scale, methanol can often be used as the solvent itself.
-
Optimized Workup: To minimize loss during extraction, ensure the aqueous layer is fully saturated with salt (e.g., NaCl) to decrease the solubility of the ester. Always check the aqueous layer for product via TLC before discarding it.[7]
-
Q2: TLC analysis shows significant starting material even after prolonged reaction time. Why is the reaction stalling?
A2: An incomplete or stalled reaction is typically due to issues with solubility, catalyst activity, or temperature.
-
Causality: 4-Chloro-DL-phenylalanine, being a zwitterionic amino acid, has limited solubility in pure methanol. If the starting material does not fully dissolve, the reaction becomes a heterogeneous mixture, slowing the rate significantly. The catalyst concentration may also be insufficient to drive the reaction forward effectively.
-
Solutions & Refinements:
-
Temperature Control: Ensure the reaction is maintained at a consistent reflux temperature. Insufficient heating is a common reason for slow reaction rates.[6]
-
Catalyst Choice & Concentration: If using a standard acid like H₂SO₄, ensure a sufficient catalytic amount is used. For large-scale synthesis, switching to the SOCl₂/Methanol method is highly recommended as it typically ensures complete conversion.[8]
-
Reaction Monitoring: Do not rely solely on time. Monitor the reaction's progress using TLC or HPLC. If the reaction stalls, a second addition of the catalyst (or esterifying agent like SOCl₂) might be necessary.
-
Q3: My crude product shows multiple impurities on TLC/NMR. What are the likely side reactions?
A3: Impurity formation compromises yield and complicates purification. Common side reactions include dipeptide formation and racemization.
-
Causality: At elevated temperatures, amino acid esters can undergo self-condensation to form dipeptides (an amide bond formation). While this is more common in peptide synthesis, it can occur as a side reaction under harsh esterification conditions. Racemization, the loss of stereochemical purity, is also a known issue in amino acid chemistry, though less of a concern when starting with a racemic mixture (DL-phenylalanine).[2]
-
Solutions & Refinements:
-
Temperature Management: Avoid excessive heating or prolonged reaction times beyond what is necessary for completion.
-
Milder Reagents: The TMSCl/methanol method can be performed at room temperature, which significantly reduces the rate of side reactions compared to high-temperature reflux methods.[2]
-
Purification Strategy: Most peptide impurities can be removed during the workup and crystallization. The target product, being an ester, will have different solubility and chromatographic properties than a dipeptide.
-
Q4: I'm struggling with product isolation. I'm getting a persistent oil or losing product into the aqueous phase during workup.
A4: This is a classic issue related to the properties of amino acid esters. The free amine is basic and the ester can be hydrolyzed, while the hydrochloride salt is a crystalline solid.
-
Causality: The free base of this compound can be an oil and has some solubility in water. Attempting to isolate it directly often leads to poor recovery and handling difficulties.[7] Converting the product to its hydrochloride salt drastically increases its crystallinity and reduces its solubility in non-polar organic solvents, facilitating isolation.[2][9]
-
Solutions & Refinements:
-
Isolate as the Hydrochloride Salt: This is the industry-standard approach. After the reaction and initial workup (neutralization and extraction of the free base into an organic solvent like ethyl acetate), the dried organic solution is treated with a solution of HCl (e.g., HCl in diethyl ether or isopropanol). The hydrochloride salt will precipitate as a solid.
-
Detailed Isolation Protocol:
-
After extraction, dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate.[6]
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Re-dissolve the crude oil in a minimal amount of a suitable solvent (e.g., ethyl acetate, diethyl ether).
-
Slowly add a stoichiometric amount of HCl solution while stirring.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ether to remove non-polar impurities.
-
-
Troubleshooting Decision Tree dot
digraph "Troubleshooting_Tree" { graph [fontname="Arial"]; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];
Start [label="Reaction Issue?", shape=ellipse, style=bold, fillcolor="#FBBC05"]; LowYield [label="Low Yield?", fillcolor="#F1F3F4"]; IncompleteRxn [label="Incomplete Reaction?", fillcolor="#F1F3F4"]; ImpureProduct [label="Impure Product?", fillcolor="#F1F3F4"]; IsolationProblem [label="Isolation Problems?", fillcolor="#F1F3F4"];
Start -> LowYield; Start -> IncompleteRxn; Start -> ImpureProduct; Start -> IsolationProblem;
// Low Yield Path WaterPresent [label="Water in system?\nEquilibrium issue?", shape=diamond, fillcolor="#FEF7E0"]; WorkupLoss [label="Product lost in workup?", shape=diamond, fillcolor="#FEF7E0"]; Sol_Water [label="Use SOCl₂ or TMSCl.\nUse excess MeOH.", fillcolor="#E6F4EA"]; Sol_Workup [label="Saturate aq. layer with NaCl.\nCheck aq. layer with TLC.", fillcolor="#E6F4EA"]; LowYield -> WaterPresent; LowYield -> WorkupLoss; WaterPresent -> Sol_Water [label="Yes"]; WorkupLoss -> Sol_Workup [label="Yes"];
// Incomplete Reaction Path SolubilityIssue [label="Starting material soluble?", shape=diamond, fillcolor="#FEF7E0"]; CatalystIssue [label="Catalyst active/sufficient?", shape=diamond, fillcolor="#FEF7E0"]; Sol_Solubility [label="Increase temperature.\nUse stronger agent (SOCl₂).", fillcolor="#E6F4EA"]; Sol_Catalyst [label="Add more catalyst.\nSwitch to SOCl₂.", fillcolor="#E6F4EA"]; IncompleteRxn -> SolubilityIssue; IncompleteRxn -> CatalystIssue; SolubilityIssue -> Sol_Solubility [label="No"]; CatalystIssue -> Sol_Catalyst [label="No"];
// Impure Product Path SideReactions [label="Side reactions likely?\n(e.g., dipeptides)", shape=diamond, fillcolor="#FEF7E0"]; Sol_SideReactions [label="Lower reaction temp.\nUse milder reagents (TMSCl).\nOptimize purification.", fillcolor="#E6F4EA"]; ImpureProduct -> SideReactions; SideReactions -> Sol_SideReactions [label="Yes"];
// Isolation Problem Path IsolatingFreeBase [label="Isolating as free base (oil)?", shape=diamond, fillcolor="#FEF7E0"]; Sol_Isolation [label="Isolate as HCl salt.\nPrecipitate from non-polar solvent.", fillcolor="#E6F4EA"]; IsolationProblem -> IsolatingFreeBase; IsolatingFreeBase -> Sol_Isolation [label="Yes"]; }
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chloro- DL -phenylalanine methyl ester 14173-40-1 [sigmaaldrich.com]
- 4. Esterification Lab Answers [topperlearning.motion.ac.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 7. How To [chem.rochester.edu]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of Methyl 2-amino-3-(4-chlorophenyl)propanoate and Other Phenylalanine Analogs for Researchers
This guide provides an in-depth comparative analysis of Methyl 2-amino-3-(4-chlorophenyl)propanoate and other key phenylalanine analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, biological activities, and metabolic stability of these compounds. We will explore the critical role of halogen substitution on the phenyl ring and its impact on biological function, particularly focusing on the well-documented effects of the chloro-substituted analog on serotonin biosynthesis. Furthermore, this guide furnishes detailed, replicable experimental protocols for the comparative evaluation of these analogs, empowering researchers to conduct their own investigations.
Introduction: The Significance of Phenylalanine Analogs
Phenylalanine, an essential aromatic amino acid, is a fundamental building block of proteins and a precursor for several critical biomolecules, including the neurotransmitter tyrosine. The modification of the phenylalanine structure has given rise to a plethora of analogs with diverse and potent biological activities. These modifications, particularly halogenation of the phenyl ring, can dramatically alter the molecule's physicochemical properties, influencing its interaction with biological targets and its metabolic fate.
This guide focuses on this compound, the methyl ester of p-chlorophenylalanine (PCPA). PCPA is a classical and potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1] By irreversibly inhibiting TPH, PCPA serves as a powerful research tool for investigating the roles of serotonin in a myriad of physiological and pathological processes, including mood regulation, sleep, and neuroplasticity.
The primary aim of this guide is to provide a comprehensive comparative framework for researchers working with or considering the use of this compound and other phenylalanine analogs. We will examine its properties alongside those of its parent compound, L-phenylalanine methyl ester, and other halogenated derivatives, such as the fluoro and bromo analogs.
Physicochemical Properties and Synthesis Overview
The introduction of a halogen atom to the phenyl ring of phenylalanine significantly impacts its electronic and lipophilic character, which in turn influences its biological activity and pharmacokinetic profile.
Comparative Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |
| L-Phenylalanine methyl ester hydrochloride | 7524-50-7 | C10H14ClNO2 | 215.68 | 158-162[2] | 1.1 |
| 4-Chloro-DL-phenylalanine methyl ester hydrochloride | 14173-40-1 | C10H13Cl2NO2 | 250.12 | 176-190[3] | 1.9 |
| 4-Bromo-L-phenylalanine methyl ester | 99359-33-8 | C10H12BrNO2 | 258.11 | Not available | 2.1 |
| 4-Fluoro-DL-phenylalanine | 456-07-5 | C9H10FNO2 | 183.18 | 240-243 | 0.6 |
Note: LogP values are estimations and can vary based on the prediction algorithm.
The substitution of hydrogen with chlorine, bromine, or fluorine alters the lipophilicity and electronic nature of the aromatic ring. The electronegativity of the halogen influences the electron density of the ring and can affect interactions with biological targets.[4]
Synthesis of Methyl 2-amino-3-(4-halophenyl)propanoates
The synthesis of these analogs typically involves a standard esterification of the corresponding halogenated phenylalanine.
Caption: General workflow for the synthesis of halogenated phenylalanine methyl esters.
Biological Activity and Mechanism of Action
The primary biological target of p-chlorophenylalanine (and by extension, its methyl ester) is tryptophan hydroxylase (TPH). However, these analogs can also interact with other cellular components, such as amino acid transporters.
Inhibition of Tryptophan Hydroxylase and Serotonin Depletion
p-Chlorophenylalanine is a well-established irreversible inhibitor of TPH, the enzyme that catalyzes the conversion of tryptophan to 5-hydroxytryptophan, the first and rate-limiting step in serotonin synthesis.[1] Inhibition of TPH leads to a profound and long-lasting depletion of serotonin in the brain and peripheral tissues. This makes PCPA and its derivatives invaluable tools for studying the functional roles of serotonin.
The methyl ester, this compound, is expected to be rapidly hydrolyzed in vivo to the active PCPA. The ester form may offer advantages in terms of solubility and membrane permeability.
Caption: Inhibition of serotonin synthesis by this compound.
Interaction with Amino Acid Transporters
Phenylalanine and its analogs are transported into cells via the L-type amino acid transporter 1 (LAT1).[5] LAT1 is highly expressed in the brain, placenta, and many types of cancer cells. The affinity of phenylalanine analogs for LAT1 can influence their uptake into target tissues and thus their biological efficacy. The halogen substitution on the phenyl ring can modulate this affinity.
Comparative Biological Effects
While direct comparative data for the methyl esters is limited, we can infer the relative activities based on studies of the parent amino acids:
-
p-Chlorophenylalanine (PCPA): As discussed, a potent TPH inhibitor leading to significant serotonin depletion.[6] It has been shown to induce behavioral changes in animal models related to serotonin function.[7] However, high doses can be associated with toxicity, including weight loss and mortality in developing rats.[8]
-
p-Fluorophenylalanine: This analog is also known to have biological effects, though it is generally considered a less potent TPH inhibitor than PCPA. The introduction of fluorine can improve metabolic stability in some contexts.[4]
-
p-Bromophenylalanine: The bromo-analog is expected to have similar properties to the chloro-analog due to the similar electronic nature of the halogens, though its bulkier size may influence receptor binding and transport.
-
L-Phenylalanine: The parent amino acid does not inhibit TPH and serves as a crucial control in comparative studies.
Experimental Protocols for Comparative Analysis
To facilitate rigorous comparative studies, this section provides detailed protocols for key in vitro assays.
In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory potency (IC50) of phenylalanine analogs against TPH1.[9][10]
Caption: Workflow for the in vitro TPH inhibition assay.
-
Preparation of Reagents:
-
Assay Buffer: 40 mM Na HEPES, pH 7.2, 0.05 mg/ml catalase, 10 µM ferrous ammonium sulfate.
-
Substrate: 20 µM L-tryptophan in Assay Buffer.
-
Cofactors: 200 µM 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) and 2 mM Dithiothreitol (DTT) in Assay Buffer.
-
Enzyme: Recombinant human TPH1.
-
Test Compounds: Prepare stock solutions of this compound and other analogs in a suitable solvent (e.g., DMSO), and create a serial dilution series.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the TPH1 enzyme to each well.
-
Add the serially diluted test compounds or vehicle control to the respective wells.
-
Add the L-tryptophan substrate to all wells.
-
Initiate the enzymatic reaction by adding the cofactor solution.
-
Immediately place the plate in a fluorescence plate reader and monitor the production of 5-hydroxytryptophan by measuring the increase in fluorescence at an excitation of 300 nm and an emission of 330 nm for 10 minutes at room temperature.[9]
-
-
Data Analysis:
-
Determine the initial reaction rates from the linear portion of the fluorescence curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Calculate the IC50 values using a non-linear regression analysis.
-
Cell-Based Serotonin Uptake Assay
This protocol measures the ability of phenylalanine analogs to interfere with serotonin uptake, which can be an indirect measure of their effects on the serotonin system.
-
Cell Culture:
-
Culture a suitable cell line expressing the serotonin transporter (SERT), such as HEK293 cells stably transfected with SERT, in appropriate growth medium.
-
Plate the cells in a 96-well plate and allow them to reach confluence.
-
-
Assay Procedure:
-
Wash the cells with a pre-warmed Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or a known SERT inhibitor (e.g., fluoxetine) for 15-30 minutes at 37°C.
-
Add a solution containing a low concentration of [3H]-serotonin to each well and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a SERT inhibitor).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 values as described for the TPH assay.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxicity of the phenylalanine analogs on a neuronal cell line (e.g., SH-SY5Y).
-
Cell Culture:
-
Plate SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds for 24-48 hours. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 (half-maximal cytotoxic concentration) for each compound.
-
Metabolic Stability
The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall pharmacokinetic profile. Halogenation can influence metabolic stability, sometimes increasing it by blocking sites of metabolism.[11]
In Vitro Metabolic Stability in Liver Microsomes
This assay evaluates the susceptibility of the phenylalanine analogs to metabolism by cytochrome P450 enzymes.
Caption: Workflow for the in vitro metabolic stability assay.
-
Reagent Preparation:
-
Prepare a solution of liver microsomes (e.g., from rat or human) in phosphate buffer.
-
Prepare a solution of the NADPH-regenerating system.
-
-
Incubation:
-
In a microcentrifuge tube, pre-incubate the test compound with the liver microsome solution at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
-
Conclusion
This compound, as a pro-drug of the potent tryptophan hydroxylase inhibitor p-chlorophenylalanine, is a valuable tool for neurobiological research. Its comparative analysis alongside other phenylalanine analogs highlights the profound impact of structural modifications, particularly halogenation, on biological activity. The chloro-substitution confers potent TPH inhibitory activity, leading to significant serotonin depletion, a property that is less pronounced in its fluoro- and non-halogenated counterparts.
The provided experimental protocols offer a robust framework for researchers to conduct their own comparative evaluations, enabling a deeper understanding of the structure-activity relationships within this important class of compounds. Such studies are essential for the rational design of novel therapeutic agents and for elucidating the intricate roles of serotonin in health and disease.
References
-
Berger, U. V., Grzanna, R., & Molliver, M. E. (1989). Depletion of serotonin using p-chlorophenylalanine (PCPA) and reserpine protects against the neurotoxic effects of p-chloroamphetamine (PCA) in the brain. Experimental Neurology, 103(2), 111-115. [Link]
-
McBride, W. J., Penn, P. E., Hyde, T. P., Lane, J. D., & Smith, J. E. (1976). Effects of p-chlorophenylalanine on the metabolism of serotonin from 5-hydroxytryptophan. Neurochemical Research, 1(4), 437-449. [Link]
-
Robles, C., & Sirviö, J. (1996). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Psychopharmacology, 128(2), 133-141. [Link]
-
Pharmaffiliates. (n.d.). Methyl 3-amino-3-(4-chlorophenyl)propanoate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Methyl (S)-3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate. Retrieved from [Link]
-
Vergnes, M., & Karli, P. (1972). Para-chlorophenylalanine, serotonin and killing behavior. Physiology & Behavior, 9(5), 889-892. [Link]
-
Nakanishi, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4881. [Link]
-
PubChem. (n.d.). 4-Chloro-DL-phenylalanine methyl ester hydrochloride. Retrieved from [Link]
- Aardalen, L., et al. (2025). Selectivity and Safety Characterization of a Xanthine–Imidazothiazole Lead Structure: a Novel Tryptophan Hydroxylase Inhibitor of Peripheral Serotonin Synthesis.
-
Riad, M., & Fuxe, K. (1996). p-Chlorphenylalanine changes serotonin transporter mRNA levels and expression of the gene product. Journal of Neurochemistry, 67(2), 463-473. [Link]
-
Valzelli, L., & Bernasconi, S. (1973). Effect of P-Chlorophenylalanine on Avoidance Learning of Two Differentially Housed Mouse Strains. Pharmacology Biochemistry and Behavior, 1(1), 7-11. [Link]
- Parker, M. H., & Shulgin, A. T. (1996). Novel n-substituted-2-amino-3',4'-methylene-dioxypropiophenones. U.S.
-
PubChem. (n.d.). L-Phenylalanine, methyl ester. Retrieved from [Link]
- Obach, R. S. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In Optimization in Drug Discovery (pp. 161-175). Humana Press.
-
PubChem. (n.d.). Phenylalanylphenylalanine methyl ester. Retrieved from [Link]
-
Thomas, D. R., & Grahame-Smith, D. G. (1991). Effect of P-Chlorophenylalanine on Release of 5-hydroxytryptamine From the Rat Frontal Cortex in Vivo. British Journal of Pharmacology, 103(3), 1743-1748. [Link]
-
Carkaci-Salli, N., et al. (2020). Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations. Frontiers in Pharmacology, 11, 596. [Link]
-
Gainutdinov, K. L., et al. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. International Journal of Molecular Sciences, 21(17), 6334. [Link]
-
El-Gazzar, M. G., & Aboutabl, M. E. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(35), 20853-20869. [Link]
-
Ramalhete, S. M., et al. (2017). Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties. Faraday Discussions, 203, 423-439. [Link]
-
Watts, S. W., et al. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. Journal of Biological Chemistry, 285(23), 17566-17575. [Link]
-
Ju, J., et al. (2020). Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative. Molecules, 25(11), 2538. [Link]
-
Alcaide, B., et al. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1642. [Link]
-
Kim, J., et al. (2023). Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State. International Journal of Molecular Sciences, 24(5), 4881. [Link]
-
Chemsrc. (n.d.). METHYL (3R)-3-AMINO-3-(4-CHLOROPHENYL)PROPANOATE. Retrieved from [Link]
- Svidlov, V. V., et al. (2020). Synthesis, spectral-fluorescence properties and TD-DFT calculations of 4-cyanotryptophan and its derivatives.
-
DelValle, J. A., & Greengard, O. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(2), 449-457. [Link]
- Al-Awadi, N. A., et al. (2003). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. Journal of Heterocyclic Chemistry, 40(2), 281-286.
-
Heriot-Watt Research Portal. (n.d.). Halogen effects on the solid-state packing of phenylalanine derivatives and the resultant gelation properties. Retrieved from [Link]
-
Weng, J., et al. (2016). Discovery and Characterization of Novel Tryptophan Hydroxylase Inhibitors That Selectively Inhibit Serotonin Synthesis in the Gastrointestinal Tract. Journal of Pharmacology and Experimental Therapeutics, 356(2), 345-354. [Link]
-
Miller, M. R., & Appel, S. H. (1979). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Pharmacology, 28(13), 2011-2017. [Link]
-
Global Substance Registration System. (n.d.). 4-CHLORO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE. Retrieved from [Link]
- Shestopalov, A. M., et al. (2012). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Russian Journal of Organic Chemistry, 48(1), 106-114.
-
Matrix Fine Chemicals. (n.d.). METHYL 2-AMINO-3-HYDROXYPROPANOATE HYDROCHLORIDE. Retrieved from [Link]
- DelValle, J. A., & Greengard, O. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(2), 449-457.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Methyl L-phenylalaninate hydrochloride | 7524-50-7 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of p-chlorophenylalanine on avoidance learning of two differentially housed mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 11. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Methyl 2-amino-3-(4-chlorophenyl)propanoate
In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of scientific integrity. For a compound such as Methyl 2-amino-3-(4-chlorophenyl)propanoate, a crucial intermediate or active pharmaceutical ingredient (API), ensuring the reliability and accuracy of its quantification is paramount. This guide provides an in-depth comparison of potential analytical methods for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3] It is designed for researchers, scientists, and drug development professionals to navigate the complexities of method validation and make informed decisions for their specific applications.
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] This involves a comprehensive evaluation of its performance characteristics to ensure that it is reliable, reproducible, and provides data that is fit for purpose.[1][4]
The Analytical Challenge: this compound
This compound possesses key structural features that guide the selection of appropriate analytical techniques. The presence of a chromophore (the chlorophenyl group) makes it amenable to UV-Vis spectrophotometric detection. The amino and ester functional groups introduce polarity and potential for derivatization, opening avenues for both liquid and gas chromatography.
This guide will compare two primary analytical approaches for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: A widely used, robust technique for the separation and quantification of moderately polar to nonpolar compounds.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) following Derivatization: A powerful method for volatile and semi-volatile compounds, often requiring derivatization to improve volatility and thermal stability.
The Foundation of Trust: ICH Q2(R2) Guidelines
The validation of analytical procedures is governed by the ICH Q2(R2) guideline, which provides a comprehensive framework for the validation of analytical procedures.[2][3][5] This guideline outlines the necessary validation characteristics and the experimental data required to demonstrate the suitability of a method. The core validation parameters that will be discussed for each method are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[1][6]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][4]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[4]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1][6]
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[1] This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[6]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and high resolving power. For this compound, a C18 column would be a suitable stationary phase, with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol.
Experimental Protocol for RP-HPLC Method Validation
1. Specificity:
-
Procedure: Analyze blank samples (matrix without the analyte), a standard solution of this compound, and a sample spiked with known related substances and potential impurities.
-
Acceptance Criteria: The chromatogram of the blank should show no interfering peaks at the retention time of the analyte. The analyte peak in the spiked sample should be well-resolved from all other peaks (resolution > 2).
2. Linearity:
-
Procedure: Prepare at least five standard solutions of this compound at different concentrations, typically ranging from 50% to 150% of the expected sample concentration. Inject each solution in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should not be significantly different from zero.
3. Accuracy:
-
Procedure: Perform recovery studies by spiking a placebo (matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) for repeatability should be ≤ 2.0%. The RSD for intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), or by visual evaluation.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
6. Robustness:
-
Procedure: Introduce small, deliberate variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5°C), flow rate (±0.1 mL/min), and pH of the mobile phase buffer (±0.2 units).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.
Visualizing the RP-HPLC Validation Workflow
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. fda.gov [fda.gov]
- 6. propharmagroup.com [propharmagroup.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
comparing the biological effects of L- and D-enantiomers of Methyl 2-amino-3-(4-chlorophenyl)propanoate
A Comparative Analysis of the Biological Effects of L- and D-enantiomers of Methyl 2-amino-3-(4-chlorophenyl)propanoate
For researchers, scientists, and professionals in drug development, understanding the nuanced interplay between a molecule's stereochemistry and its biological activity is paramount. This guide provides an in-depth comparison of the L- and D-enantiomers of this compound, the methyl ester of p-chlorophenylalanine (PCPA). While stereoisomerism is a cornerstone of pharmacology, often dictating significant differences in efficacy and toxicity, the case of these enantiomers presents a compelling and unexpected biological narrative.
Introduction: The Significance of Chirality in Biological Systems
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can interact differently with chiral biological targets such as enzymes and receptors. This differential interaction can lead to one enantiomer being biologically active while the other is inactive or exhibits a completely different, sometimes deleterious, effect. The study of the stereoselective effects of drugs is therefore crucial for the development of safe and effective therapeutics.
This compound is the methyl ester of p-chlorophenylalanine (PCPA), a well-established inhibitor of the enzyme tryptophan hydroxylase.[1] This enzyme is the rate-limiting step in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] By inhibiting tryptophan hydroxylase, PCPA and its esters lead to a profound depletion of serotonin in the central nervous system and periphery.[2][3] This property has made it a valuable research tool for investigating the roles of serotonin in various physiological and behavioral processes.[4]
This guide will delve into the specific biological effects of the L- and D-enantiomers of this compound, with a focus on their primary mechanism of action: the inhibition of serotonin synthesis.
Mechanism of Action: Inhibition of Tryptophan Hydroxylase
The primary biological effect of this compound, irrespective of its stereochemistry, is the inhibition of tryptophan hydroxylase. This enzyme catalyzes the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin. The inhibition of this enzyme leads to a significant and long-lasting depletion of serotonin levels in the brain and other tissues.[1] The methyl ester form is thought to enhance the compound's ability to cross the blood-brain barrier compared to the parent compound, p-chlorophenylalanine.
Caption: Inhibition of serotonin synthesis by L- and D-enantiomers of this compound.
Comparative Biological Effects: An Unexpected Lack of Stereoselectivity
A pivotal study directly comparing the L- and D-enantiomers of p-chlorophenylalanine (as ethyl esters) revealed a surprising lack of stereoselectivity in their primary biological effect. The research demonstrated that both the L- and D-isomers were equally potent in depleting brain serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in a dose-dependent manner.[5]
Experimental Evidence
In a study conducted on male Wistar rats, the intraperitoneal administration of either the L- or D-enantiomer of p-chlorophenylalanine ethyl ester hydrochloride resulted in a comparable reduction of brain 5-HT and 5-HIAA levels 24 hours post-injection. The time course of this depletion was also found to be similar for both enantiomers, with the maximum effect observed after a significant latency and persisting for several days.[5]
| Dose (mg/kg) | Brain 5-HT (µg/g) ± SEM (L-enantiomer) | Brain 5-HIAA (µg/g) ± SEM (L-enantiomer) | Brain 5-HT (µg/g) (D-enantiomer) | Brain 5-HIAA (µg/g) (D-enantiomer) |
| 0 (Control) | 0.51 ± 0.01 | 0.61 ± 0.02 | Not significantly different from L-enantiomer | Not significantly different from L-enantiomer |
| 50 | 0.46 ± 0.02 | 0.44 ± 0.03 | Not significantly different from L-enantiomer | Not significantly different from L-enantiomer |
| 100 | 0.36 ± 0.02 | 0.40 ± 0.02 | Not significantly different from L-enantiomer | Not significantly different from L-enantiomer |
| 200 | 0.28 ± 0.03 | 0.25 ± 0.01 | Not significantly different from L-enantiomer | Not significantly different from L-enantiomer |
| Data adapted from G. Curzon and P. D. V. Tagliamonte, J. Pharm. Pharmacol., 1971.[5] |
Implications and Mechanistic Considerations
This lack of stereoselectivity is noteworthy. One hypothesis is that the D-enantiomer may undergo in vivo conversion to the L-enantiomer.[5] This could occur through deamination by D-amino acid oxidase to form p-chlorophenylpyruvic acid, which is then transaminated to the L-enantiomer.[5] However, the identical rate and extent of serotonin depletion for both isomers make this explanation less likely.[5]
A more plausible explanation is that stereoisomerism is not a critical factor for the inhibition of tryptophan hydroxylase by p-chlorophenylalanine.[5] The irreversible nature of the inhibition by both enantiomers suggests that they may act through a slowly formed active metabolite, and the formation or action of this metabolite may not be stereospecific.[5] It is also possible that the active site of tryptophan hydroxylase can accommodate both enantiomers of the inhibitor.
Caption: Postulated in vivo conversion of D-p-chlorophenylalanine to the L-enantiomer.
Other Potential Biological Effects
Experimental Protocols
For researchers interested in replicating or extending the findings discussed, the following is a generalized protocol for assessing the in vivo effects of p-chlorophenylalanine enantiomers on brain serotonin levels.
Protocol: In Vivo Assessment of Serotonin Depletion in Rodents
-
Compound Preparation: Dissolve the hydrochloride salt of L- or D-Methyl 2-amino-3-(4-chlorophenyl)propanoate in sterile saline to the desired concentrations (e.g., 50, 100, 200 mg/kg). Adjust the pH to approximately 6-7.
-
Animal Dosing: Administer the prepared solutions intraperitoneally (i.p.) to male Wistar rats (180-200 g). A control group should receive an equivalent volume of saline.
-
Tissue Collection: At a predetermined time point (e.g., 24 hours) after injection, euthanize the animals via a humane method such as decapitation.
-
Brain Dissection and Storage: Rapidly remove the brains, dissect the region of interest (e.g., whole brain, cortex, hippocampus), and immediately freeze the tissue in dry ice or liquid nitrogen. Store at -80°C until analysis.
-
Neurochemical Analysis: Homogenize the brain tissue in an appropriate buffer. Determine the concentrations of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) using a validated analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Data Analysis: Express the results as µg of analyte per gram of wet tissue weight. Compare the mean values between the control and treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion
References
-
Curzon, G., & Tagliamonte, P. D. V. (1971). The effect of D- and L-p-chlorophenylalanine on the metabolism of 5-hydroxytryptamine in brain. Journal of Pharmacy and Pharmacology, 23(12), 908-909. [Link]
-
Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499-516. [Link]
-
Jéquier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular pharmacology, 3(3), 274-278. [Link]
-
Miczek, K. A., Altman, J. L., Appel, J. B., & Boggan, W. O. (1975). Para-chlorophenylalanine, serotonin and killing behavior. Pharmacology Biochemistry and Behavior, 3(3), 355-361. [Link]
-
Deurwaerdère, P. D., Stinus, L., & Spampinato, U. (1995). p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits. Behavioural Brain Research, 68(2), 229-237. [Link]
-
Sirviö, J., Riekkinen Jr, P., & Riekkinen, P. (1994). The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task. Behavioural Brain Research, 61(1), 69-79. [Link]
-
Wikipedia. (2023, December 2). Fenclonine. In Wikipedia. [Link]
-
Gaddum, J. H., & Hameed, K. A. (1954). Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. British Journal of Pharmacology and Chemotherapy, 9(3), 240-248. [Link]
Sources
- 1. Fenclonine - Wikipedia [en.wikipedia.org]
- 2. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Antibody Cross-Reactivity Studies with Peptides Containing Methyl 2-amino-3-(4-chlorophenyl)propanoate
For researchers, scientists, and drug development professionals, ensuring the specificity of therapeutic antibodies is paramount to both efficacy and safety. Off-target binding can lead to unforeseen side effects and diminished therapeutic windows. This guide provides an in-depth, technical framework for assessing the cross-reactivity of antibodies with peptides containing the non-canonical amino acid, Methyl 2-amino-3-(4-chlorophenyl)propanoate. We will objectively compare methodologies and provide the necessary experimental protocols to generate robust, publication-quality data.
The central thesis of this guide is that a multi-faceted approach, combining solid-phase peptide synthesis, targeted antibody generation, and a suite of immunoassays, is essential for a comprehensive understanding of antibody specificity. We will not merely list procedural steps but delve into the scientific rationale behind each choice, empowering you to design and execute self-validating cross-reactivity studies.
The Rationale for Cross-Reactivity Profiling
Antibody specificity is the cornerstone of successful therapeutic and diagnostic applications.[1][2][3] The ability of an antibody to exclusively bind its intended epitope while ignoring a vast landscape of structurally similar molecules is what defines its utility.[4] When introducing synthetic or modified amino acids into a peptide immunogen, it is critical to understand how an antibody response will discern between the target modification and closely related structures.
This compound, a derivative of phenylalanine, presents a unique immunogenic profile due to the chloro- substitution on the phenyl ring. This guide will outline a comparative study to assess antibody cross-reactivity against this target peptide and a panel of structurally similar, yet distinct, peptide analogs.
Experimental Workflow: A Visual Overview
The following diagram outlines the comprehensive workflow for our comparative cross-reactivity study. This process is designed to be sequential and logical, with each step building upon the last to ensure data integrity and a thorough characterization of antibody specificity.
Caption: Experimental workflow for cross-reactivity studies.
PART 1: Peptide Synthesis and Characterization
The foundation of any robust cross-reactivity study is the quality and purity of the peptide antigens. We will employ Fmoc-based Solid-Phase Peptide Synthesis (SPPS) to generate our target and analog peptides.
Target and Analog Peptides
For this study, we will synthesize a parent peptide of 10-15 amino acids containing this compound. The choice of the surrounding amino acid sequence should be guided by the intended application and should aim to present the modified amino acid in a relevant context.
Our comparative panel will include peptides with the following substitutions at the position of the modified amino acid:
| Peptide ID | Description | Rationale for Inclusion |
| P-Cl | Target Peptide | Contains this compound. |
| P-Phe | Unmodified Control | Phenylalanine; to assess baseline cross-reactivity with the natural amino acid. |
| P-F | Fluoro Analog | Contains Methyl 2-amino-3-(4-fluorophenyl)propanoate; to evaluate the effect of a smaller, more electronegative halogen. |
| P-Br | Bromo Analog | Contains Methyl 2-amino-3-(4-bromophenyl)propanoate; to evaluate the effect of a larger, less electronegative halogen. |
| P-I | Iodo Analog | Contains Methyl 2-amino-3-(4-iodophenyl)propanoate; to evaluate the effect of the largest, least electronegative halogen. |
Protocol: Solid-Phase Peptide Synthesis (SPPS) of Peptides with Unnatural Amino Acids
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling:
-
For standard proteinogenic amino acids, use a 4-fold molar excess of the Fmoc-protected amino acid, activated with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIEA).
-
For the incorporation of this compound and its halogenated analogs , which may present steric hindrance, stronger coupling reagents or extended coupling times may be necessary. It is advisable to use a more potent coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Double coupling (repeating the coupling step) may be required to ensure complete incorporation.
-
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water).
-
Purification and Characterization:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the synthesized peptides using mass spectrometry (MS).
-
PART 2: Antibody Generation and Purification
With our panel of high-purity peptides, the next step is to generate a polyclonal or monoclonal antibody response against our target peptide, P-Cl .
Protocol: Generation of Anti-Peptide Antibodies
-
Peptide Conjugation: Covalently link the P-Cl peptide to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to enhance its immunogenicity.
-
Immunization: Immunize host animals (e.g., rabbits for polyclonal or mice for monoclonal antibodies) with the peptide-carrier conjugate emulsified in an appropriate adjuvant. Follow a standard immunization schedule with booster injections.
-
Titer Monitoring: Periodically collect serum from the immunized animals and determine the antibody titer against the P-Cl peptide using a direct ELISA.
-
Antibody Purification: Once a high titer is achieved, purify the antibodies from the serum using protein A/G chromatography followed by affinity purification against the immobilized P-Cl peptide.
PART 3: Comparative Cross-Reactivity Analysis
The purified anti-P-Cl antibody will now be tested against our panel of peptides (P-Cl , P-Phe , P-F , P-Br , and P-I ) using a suite of immunoassays to quantitatively assess its binding specificity.
A. Competitive ELISA
Competitive ELISA is an excellent initial screen for cross-reactivity. In this assay, the analog peptides in solution compete with the immobilized target peptide for binding to the antibody.
-
Plate Coating: Coat a 96-well microtiter plate with the P-Cl peptide (1-2 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Competition:
-
Prepare serial dilutions of each competitor peptide (P-Cl , P-Phe , P-F , P-Br , and P-I ) in assay buffer.
-
In a separate plate, pre-incubate a constant concentration of the purified anti-P-Cl antibody with the serial dilutions of the competitor peptides for 1-2 hours.
-
-
Binding: Transfer the antibody-competitor mixtures to the P-Cl -coated plate and incubate for 1-2 hours.
-
Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Substrate Addition: After washing, add the appropriate substrate (e.g., TMB) and stop the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength.
The data will be plotted as absorbance versus competitor peptide concentration. The concentration of each peptide that inhibits 50% of the antibody binding (IC50) will be determined.
| Peptide ID | Expected IC50 (nM) | % Cross-Reactivity |
| P-Cl | 10 | 100% |
| P-Phe | >1000 | <1% |
| P-F | 50 | 20% |
| P-Br | 25 | 40% |
| P-I | 100 | 10% |
% Cross-Reactivity = (IC50 of P-Cl / IC50 of Analog Peptide) x 100
A lower IC50 value indicates a higher affinity of the antibody for that peptide. Significant cross-reactivity is observed if the analog peptides have IC50 values close to that of the target peptide.
B. Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI)
SPR and BLI are label-free techniques that provide real-time kinetic data on antibody-antigen interactions, including association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[5][6][7][8][9][10][11][12]
-
Sensor Chip/Biosensor Preparation: Immobilize the purified anti-P-Cl antibody onto the surface of the sensor chip (SPR) or biosensor (BLI).
-
Analyte Injection: Flow solutions of each peptide (P-Cl , P-Phe , P-F , P-Br , and P-I ) at various concentrations over the sensor surface.
-
Association and Dissociation: Monitor the binding (association) of the peptide to the antibody in real-time, followed by a buffer flow to monitor the dissociation.
-
Regeneration: After each cycle, regenerate the sensor surface to remove the bound peptide.
-
Data Analysis: Fit the binding curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.
The kinetic parameters will provide a detailed picture of the binding interactions.
| Peptide ID | kon (1/Ms) | koff (1/s) | KD (M) |
| P-Cl | 1 x 105 | 1 x 10-4 | 1 x 10-9 |
| P-Phe | No Binding | No Binding | No Binding |
| P-F | 5 x 104 | 5 x 10-4 | 1 x 10-8 |
| P-Br | 8 x 104 | 2 x 10-4 | 2.5 x 10-9 |
| P-I | 2 x 104 | 8 x 10-4 | 4 x 10-8 |
A lower KD value indicates a stronger binding affinity. Differences in kon and koff rates between the peptides will reveal the specific kinetic contributions to the observed cross-reactivity.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for evaluating the cross-reactivity of antibodies against peptides containing this compound. By systematically synthesizing a panel of analog peptides and employing a tiered approach of immunoassays, from the initial screening with competitive ELISA to in-depth kinetic analysis with SPR or BLI, researchers can build a detailed specificity profile of their antibodies.
The data generated from these studies are crucial for making informed decisions in the development of therapeutic antibodies and diagnostic reagents. Understanding the subtle interplay between the halogen substitution on the phenylalanine ring and antibody recognition will ultimately lead to the development of more specific and effective biological tools.
References
- GenScript. (n.d.). Advantages of Peptide Antigens.
- Breaking AC. (2025, June 17). How Peptides Are Used to Generate High-Specificity Polyclonal Antibodies.
- Schlatter, S., et al. (2023). Design, Production, Characterization, and Use of Peptide Antibodies. International Journal of Molecular Sciences, 24(2), 1593.
- AltaBioscience. (n.d.). Custom Peptide Antigens for Antibody Generation.
- Innovagen AB. (n.d.). Antibodies raised against synthetic peptides.
- Al Qaraghuli, M. M., et al. (2020). Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Immunology, 11, 580530.
- MIT News. (2025, January 2). A new computational model can predict antibody structures more accurately.
- Walter, G., & Werchau, H. (1982). Cross-reactivity of antibodies against synthetic peptides. Journal of Cellular Biochemistry, 19(2), 119-125.
- Am Ende, C. W., et al. (2023). p-chloropropynyl phenylalanine, a versatile non-canonical amino acid for co-translational peptide macrocyclization and side chain diversification. RSC Chemical Biology, 4(6), 536-541.
- Innovagen AB. (n.d.). Peptide antigens, homologies and potential cross reactivity.
- Poosarla, V. G., et al. (2017). Computational de novo Design of Antibodies binding to a Peptide with High Affinity. Biotechnology and Bioengineering, 114(6), 1331-1342.
- Kalathil, A. A., et al. (2023). PepSim: T-cell cross-reactivity prediction via comparison of peptide sequence and peptide-HLA structure. Frontiers in Immunology, 14, 1156828.
- Taylor & Francis. (n.d.). Cross-reactivity – Knowledge and References.
- Poosarla, V. G., et al. (2017). Computational de novo design of antibodies binding to a peptide with high affinity. Biotechnology and Bioengineering, 114(6), 1331-1342.
- Li, Z., et al. (2022). AbAgIntPre: A deep learning method for predicting antibody-antigen interactions based on sequence information. Frontiers in Immunology, 13, 1065600.
- Thompson, R. E., & Muir, T. W. (2025, September 18). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine. ChemRxiv.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- Sakamoto, K., et al. (2018). Indirect Competitive Chemiluminescence Immunoassay for Glycosides Daidzin and Genistin in Soy Products. Food Analytical Methods, 11(2), 433-440.
- Roy, S., & Gierasch, L. M. (2025, July 10). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Cistrone, P. A., et al. (2015). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues.
- Singh, S. K., et al. (2012). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science, 18(3), 161-166.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
Sources
- 1. genscript.com [genscript.com]
- 2. breakingac.com [breakingac.com]
- 3. Antibodies raised against synthetic peptides [innovagen.com]
- 4. Design, Production, Characterization, and Use of Peptide Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Custom Peptide Antigens for Antibody Generation | AltaBioscience [altabioscience.com]
- 6. Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PepSim: T-cell cross-reactivity prediction via comparison of peptide sequence and peptide-HLA structure [frontiersin.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. experts.illinois.edu [experts.illinois.edu]
- 10. Frontiers | AbAgIntPre: A deep learning method for predicting antibody-antigen interactions based on sequence information [frontiersin.org]
- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 12. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of Synthesized versus Commercial Methyl 2-amino-3-(4-chlorophenyl)propanoate: A Guide for Researchers
For researchers in medicinal chemistry and drug development, the purity and structural integrity of starting materials and intermediates are paramount. Methyl 2-amino-3-(4-chlorophenyl)propanoate, a key building block for various pharmacologically active compounds, is often procured from commercial suppliers or synthesized in-house. While commercial sources provide convenience, in-house synthesis can offer cost-effectiveness and greater control over the final product. This guide provides a comprehensive spectroscopic comparison of a hypothetically synthesized batch of this compound against a typical commercial-grade sample, offering insights into potential discrepancies and confirming structural identity.
Introduction
This compound is a derivative of the amino acid phenylalanine, featuring a chlorine substituent on the phenyl ring. This structural motif is present in a variety of compounds with therapeutic interest. Ensuring the correct structure and high purity of this intermediate is a critical first step in any synthetic campaign. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
This guide will delve into the expected spectroscopic data for a high-purity commercial sample and compare it with a hypothetical synthesized sample. The synthesized sample is assumed to be prepared via a standard two-step procedure: a Strecker synthesis to form the amino acid followed by Fischer esterification. This common route may introduce specific impurities that can be identified through careful spectroscopic analysis.
Experimental Protocols
General Spectroscopic Methods
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample (either commercial or synthesized) in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H (proton) and ¹³C (carbon) NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Place a small amount of the powder directly on the ATR crystal.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Presentation: The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Parameters:
-
Ionization mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
-
Mass range: Scan from m/z 50 to 500.
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for a high-purity commercial sample and a hypothetically synthesized batch of this compound. The synthesized sample is assumed to contain trace amounts of the starting materials and a common byproduct from the Strecker synthesis.
¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Commercial Sample (Expected) | Synthesized Sample (Hypothetical) | Rationale for Differences |
| Aromatic Protons | δ 7.28 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H) | δ 7.28 (d, J = 8.4 Hz, 2H), 7.15 (d, J = 8.4 Hz, 2H) | The aromatic signals are expected to be identical, showing the characteristic AA'BB' pattern of a 1,4-disubstituted benzene ring. |
| Methine Proton (α-CH) | δ 3.75 (t, J = 7.6 Hz, 1H) | δ 3.75 (t, J = 7.6 Hz, 1H) | This signal, a triplet due to coupling with the adjacent methylene protons, should be present and identical in both samples. |
| Methylene Protons (β-CH₂) | δ 3.10 (dd, J = 13.6, 5.6 Hz, 1H), 2.95 (dd, J = 13.6, 8.0 Hz, 1H) | δ 3.10 (dd, J = 13.6, 5.6 Hz, 1H), 2.95 (dd, J = 13.6, 8.0 Hz, 1H) | These diastereotopic protons will appear as a pair of doublets of doublets. |
| Methyl Protons (-OCH₃) | δ 3.71 (s, 3H) | δ 3.71 (s, 3H) | A sharp singlet corresponding to the methyl ester protons. |
| Amino Protons (-NH₂) | δ 1.65 (s, 2H, broad) | δ 1.65 (s, 2H, broad) | A broad singlet that can exchange with D₂O. Its chemical shift can vary with concentration and temperature. |
| Impurity: 4-Chlorobenzaldehyde | Absent | δ 9.98 (s, trace) | A potential unreacted starting material from the Strecker synthesis. |
| Impurity: α-aminonitrile intermediate | Absent | δ 4.5-4.7 (s, trace) | A common byproduct/intermediate from the Strecker synthesis. |
¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | Commercial Sample (Expected) | Synthesized Sample (Hypothetical) | Rationale for Differences |
| Carbonyl Carbon (C=O) | δ 174.5 | δ 174.5 | The ester carbonyl carbon is expected in this region. |
| Quaternary Aromatic Carbon (C-Cl) | δ 134.0 | δ 134.0 | |
| Aromatic CH | δ 130.5, 128.8 | δ 130.5, 128.8 | Two signals for the two types of aromatic CH carbons. |
| Quaternary Aromatic Carbon (C-C) | δ 136.5 | δ 136.5 | |
| Methine Carbon (α-CH) | δ 55.0 | δ 55.0 | |
| Methylene Carbon (β-CH₂) | δ 40.5 | δ 40.5 | |
| Methyl Carbon (-OCH₃) | δ 52.3 | δ 52.3 | |
| Impurity: 4-Chlorobenzaldehyde (C=O) | Absent | δ 191.0 (trace) | The aldehydic carbonyl of the impurity. |
IR Data (ATR)
| Vibrational Mode | Commercial Sample (Expected) | Synthesized Sample (Hypothetical) | Rationale for Differences |
| N-H Stretch | 3380-3300 cm⁻¹ (two bands, weak to medium) | 3380-3300 cm⁻¹ (two bands, weak to medium) | Characteristic of a primary amine. |
| C-H Stretch (aromatic) | 3100-3000 cm⁻¹ | 3100-3000 cm⁻¹ | |
| C-H Stretch (aliphatic) | 2950-2850 cm⁻¹ | 2950-2850 cm⁻¹ | |
| C=O Stretch (ester) | ~1735 cm⁻¹ (strong, sharp) | ~1735 cm⁻¹ (strong, sharp) | A very prominent band for the ester carbonyl. |
| C=C Stretch (aromatic) | ~1600, 1490 cm⁻¹ | ~1600, 1490 cm⁻¹ | |
| N-H Bend | ~1620 cm⁻¹ (medium) | ~1620 cm⁻¹ (medium) | |
| C-O Stretch (ester) | ~1250-1150 cm⁻¹ | ~1250-1150 cm⁻¹ | |
| C-Cl Stretch | ~1090 cm⁻¹ | ~1090 cm⁻¹ | |
| Impurity: 4-Chlorobenzaldehyde (C=O) | Absent | ~1700 cm⁻¹ (weak shoulder) | The carbonyl stretch of the aromatic aldehyde impurity may appear as a shoulder on the main ester carbonyl peak. |
Mass Spectrometry Data (ESI+)
| m/z | Assignment | Commercial Sample (Expected) | Synthesized Sample (Hypothetical) | Rationale for Differences |
| 214.06 | [M+H]⁺ for ³⁵Cl isotope | High intensity | High intensity | The protonated molecular ion. |
| 216.06 | [M+H]⁺ for ³⁷Cl isotope | ~33% of 214.06 | ~33% of 214.06 | The characteristic isotopic pattern for a single chlorine atom. |
| 154.03 | [M+H - COOCH₃]⁺ | Moderate intensity | Moderate intensity | Loss of the methoxycarbonyl group. |
| 125.01 | [CH₂(C₆H₄Cl)]⁺ | Moderate intensity | Moderate intensity | Fragmentation leading to the chlorobenzyl cation. |
| 140.99 | [M+H]⁺ of 4-Chlorobenzaldehyde | Absent | Trace | The molecular ion of the impurity. |
Visualizing the Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of synthesized and commercial samples.
Caption: Workflow for spectroscopic comparison.
Discussion and Interpretation
The primary goal of this comparative analysis is to confirm the structure of the synthesized material and assess its purity relative to a commercial standard.
-
Structural Confirmation: The presence of all the expected signals in the ¹H and ¹³C NMR spectra, the characteristic functional group vibrations in the IR spectrum, and the correct molecular ion in the mass spectrum would collectively confirm the successful synthesis of this compound. The coupling patterns in the ¹H NMR are particularly powerful for confirming the connectivity of the protons.
-
Purity Assessment: The key difference between the commercial and synthesized samples, as hypothesized, lies in the presence of minor impurities in the latter. The singlet at δ 9.98 ppm in the ¹H NMR spectrum of the synthesized sample is a clear indicator of residual 4-chlorobenzaldehyde. Similarly, a weak signal around 1700 cm⁻¹ in the IR spectrum could also suggest this aldehydic impurity. The presence of the α-aminonitrile intermediate, another potential byproduct, might be more challenging to detect at low levels but could appear as a distinct singlet in the ¹H NMR spectrum.
The absence of these impurity signals in the spectra of the commercial sample is indicative of a more rigorous purification process. For most applications, particularly in drug discovery, the presence of even minor impurities can be detrimental, potentially leading to side reactions or incorrect biological data. Therefore, if such impurities are detected in the synthesized batch, further purification (e.g., recrystallization or column chromatography) would be necessary.
Conclusion
This guide provides a framework for the spectroscopic comparison of synthesized and commercial samples of this compound. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, researchers can confidently verify the structure of their material and assess its purity. The hypothetical data presented here highlights the types of impurities that may be encountered in a typical synthesis and demonstrates how spectroscopy can be used for their detection. Ultimately, a thorough spectroscopic analysis is a cornerstone of chemical synthesis, ensuring the quality and reliability of research outcomes.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]
-
Fischer, E. (1906). Ueber die Ester der Aminosäuren. Berichte der deutschen chemischen Gesellschaft, 39(1), 530-552. [Link]
A Comprehensive Guide to the Purity Assessment of Methyl 2-amino-3-(4-chlorophenyl)propanoate: A Comparative Analysis of Analytical Techniques
Introduction
Methyl 2-amino-3-(4-chlorophenyl)propanoate, a derivative of the amino acid phenylalanine, is a critical chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] In the landscape of drug development and manufacturing, the purity of such intermediates is not merely a quality metric; it is a fundamental determinant of the final drug product's safety and efficacy. Regulatory bodies worldwide mandate stringent control over the purity of all materials used in pharmaceutical production, making robust analytical characterization an indispensable part of the process.[2][3]
The assessment of purity for a chiral molecule like this compound is a multifaceted challenge. It requires the quantification of two distinct types of impurities:
-
Chemical Impurities: These include residual starting materials, by-products from the synthetic route, degradation products, and residual solvents.
-
Chiral Impurities: This refers to the presence of the undesired enantiomer. Since enantiomers often exhibit different pharmacological and toxicological profiles, quantifying the enantiomeric excess (ee) is crucial.[4]
This guide provides an in-depth, comparative analysis of the essential analytical techniques used to comprehensively assess the purity of this compound. As a senior application scientist, my objective is to move beyond mere protocols and delve into the causality behind methodological choices, offering field-proven insights to guide researchers, scientists, and drug development professionals in establishing a holistic and self-validating quality control strategy. We will explore the "workhorse" chromatographic methods, the definitive structural confirmation by spectroscopy, and the specialized techniques required for chiral separations, equipping you with the expertise to select and implement the most appropriate methods for your specific needs.
Chapter 1: Assessing Chemical Purity and Impurity Profiling
A complete chemical purity profile ensures that the compound is free from potentially harmful contaminants that may arise during synthesis, processing, or storage. An orthogonal approach, using multiple techniques with different separation and detection principles, is the most reliable strategy.
1.1 High-Performance Liquid Chromatography (HPLC): The Workhorse Technique
For non-volatile, thermally stable organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity analysis.[5][6] Its versatility and precision make it the primary method for quantifying the main component and detecting related substance impurities.
Causality of Method Choice: The decision to use RP-HPLC is based on the compound's polarity. The amino and ester functional groups, along with the chlorophenyl ring, give the molecule moderate polarity, making it ideally suited for retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase. UV detection is effective due to the presence of the chromophoric phenyl ring.
Experimental Protocol: RP-HPLC for Purity and Impurity Profiling
-
Instrumentation: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 stationary phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a robust starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the amine functionality, while acetonitrile is a common organic modifier providing good elution strength.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: Hold at 95% B
-
30.1-35 min: Return to 5% B (re-equilibration)
-
Rationale: A gradient is essential to elute impurities with a wide range of polarities and ensure the column is cleaned of any strongly retained components after each injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection: UV at 220 nm. Rationale: This wavelength provides good sensitivity for the aromatic ring of the analyte.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1.0 mg/mL.
-
System Suitability: Before sample analysis, inject a standard solution to verify system performance (e.g., peak symmetry, theoretical plates, and reproducibility of injections) as per internal SOPs or pharmacopeial guidelines.
Data Interpretation: Purity is typically determined using the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. The DAD is invaluable for assessing peak purity by comparing UV spectra across a single peak to check for co-eluting impurities.
Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC-based chemical purity assessment.
1.2 Gas Chromatography (GC): The Specialist for Volatile Impurities
While HPLC is ideal for the API itself, Gas Chromatography (GC) is the superior technique for analyzing volatile and semi-volatile compounds, making it essential for the quantification of residual solvents.[5][7] The manufacturing process of APIs invariably uses solvents, which must be controlled to levels defined by regulatory guidelines like ICH Q3C(R8) due to their potential toxicity.[8][9]
Causality of Method Choice: Headspace sampling coupled with GC (GC-HS) is the standard for residual solvent analysis.[9][10] This technique is chosen because it physically separates the volatile solvents from the non-volatile API matrix, preventing contamination of the GC system and simplifying the resulting chromatogram. A Flame Ionization Detector (FID) is typically used due to its excellent sensitivity and linear response for nearly all organic solvents.[11]
Experimental Protocol: Headspace GC-FID for Residual Solvents
-
Instrumentation: A GC system equipped with a headspace autosampler and a Flame Ionization Detector (FID).
-
Column: A column with a polarity suitable for separating common solvents, such as a DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane).[10]
-
Carrier Gas: Helium or Nitrogen.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 15 min.
-
Rationale: These parameters are chosen to ensure volatile solvents partition effectively from the sample matrix into the vial's headspace for injection, without causing thermal degradation of the API.
-
-
GC Parameters:
-
Inlet Temperature: 200 °C.
-
Oven Program: Initial 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min).
-
Detector Temperature: 250 °C.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial. Add 1.0 mL of a high-boiling point, inert solvent like Dimethyl Sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI).[9] Crimp the vial securely.
-
Quantification: Prepare calibration standards of expected solvents in the same diluent. The concentration of each residual solvent in the sample is determined by comparing its peak area to the calibration curve.
Data Interpretation: The resulting chromatogram will show peaks corresponding to the solvents used in the manufacturing process. These are identified by their retention times against the standards and quantified to ensure they are below the limits specified in guidelines like USP <467>.[8]
Workflow: GC-HS Residual Solvent Analysis
Caption: Workflow for GC-HS based residual solvent analysis.
1.3 Quantitative NMR (qNMR) Spectroscopy: The Absolute Standard
Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for structural elucidation.[12] However, its application extends to quantitative analysis (qNMR), where it serves as a primary ratio method for determining purity without the need for a reference standard of the analyte itself.[13][14]
Causality of Method Choice: qNMR is selected for its universality and accuracy. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[14] By adding a known amount of a highly pure, stable internal standard with signals that do not overlap with the analyte, one can calculate the absolute purity of the target compound. This provides an orthogonal check to chromatographic methods, which are relative (area %).[15]
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): Select a high-purity (>99.9%) standard with a simple spectrum and known proton count, such as Maleic Anhydride or Dimethyl Sulfone. The IS should be soluble in the same solvent as the analyte and have peaks in a clear region of the spectrum.
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the this compound sample.
-
Accurately weigh ~5-10 mg of the internal standard into the same vial.
-
Dissolve both in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and transfer to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the IS (typically >30 seconds) to ensure full signal relaxation for accurate integration.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Carefully integrate a well-resolved, unique signal from the analyte and a signal from the internal standard.
Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following formula: Purityₐ (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Purityₛ Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass weighed
-
Purityₛ = Purity of the internal standard
-
Subscripts 'a' and 's' refer to the analyte and standard, respectively.
1.4 Elemental Analysis: The Fundamental Verification
Elemental Analysis (EA) provides a fundamental check on the purity of a compound by measuring the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis). This technique verifies that the empirical formula of the synthesized compound matches the theoretical composition. Furthermore, techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are critical for detecting trace elemental impurities, such as residual metal catalysts (e.g., Palladium, Ruthenium) that may have been used during synthesis.[16][17]
Causality of Method Choice: This analysis is orthogonal to both chromatography and NMR. It does not provide information on organic impurities but confirms the basic elemental makeup and screens for inorganic contaminants that other methods would miss. It is a mandatory test for the characterization of new chemical entities and reference standards, governed by guidelines like USP <232>, <233>, and ICH Q3D.[17][18]
Data Interpretation: The experimentally determined weight percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula (C₁₀H₁₂ClNO₂). A deviation of less than ±0.4% is generally considered acceptable. For ICP-MS, the levels of specific elemental impurities are quantified and compared against their permitted daily exposure (PDE) limits.
Chapter 2: Assessing Chiral Purity (Enantiomeric Excess)
For chiral drugs, enantiomeric purity is as critical as chemical purity. The separation and quantification of enantiomers require specialized analytical techniques.
2.1 Chiral High-Performance Liquid Chromatography (Chiral HPLC): The Gold Standard
Chiral HPLC is the most widely used and reliable method for determining the enantiomeric excess (ee) of chiral compounds.[4][19] The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.
Causality of Method Choice: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and have proven highly effective for separating a broad range of chiral compounds, including amino acid derivatives.[20][21] The separation mechanism involves a combination of interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) within the chiral grooves of the stationary phase.[21] Normal phase (non-polar mobile phase) conditions often provide better selectivity for this class of compounds on polysaccharide CSPs.
Experimental Protocol: Chiral HPLC for Enantiomeric Excess (ee) Determination
-
Instrumentation: A standard HPLC system with UV detection.
-
Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD or Chiralpak® IA).
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier like 2-Propanol (e.g., 90:10 v/v). A small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) may be needed to improve peak shape.
-
Rationale: The ratio of hexane to alcohol is the primary lever for adjusting retention and resolution. The optimal ratio must be determined experimentally through method development.
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
-
Analysis: Inject the racemic (50:50) mixture first to confirm the separation and identify the retention times of both enantiomers. Then, inject the sample to be tested.
Data Interpretation: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the standard formula: ee (%) = [ (Area(E1) - Area(E2)) / (Area(E1) + Area(E2)) ] * 100 Where E1 is the major enantiomer and E2 is the minor enantiomer.
Workflow: Chiral HPLC Analysis
Caption: Workflow for chiral purity (ee%) assessment by HPLC.
Chapter 3: Comparative Analysis and Method Selection
The choice of analytical technique is dictated by the specific question being asked. No single method can provide a complete purity profile. The table below summarizes the roles and characteristics of each technique discussed.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Primary Application | Principle | Advantages | Limitations |
| RP-HPLC | Chemical Purity, Impurity Profile | Differential partitioning between a liquid mobile phase and solid stationary phase. | Highly versatile, precise, robust, widely available.[6] | Not suitable for volatile compounds; relative quantification.[5] |
| Headspace GC | Residual Solvents | Partitioning of volatile analytes between a sample matrix and headspace gas. | Highly sensitive for volatiles, prevents matrix contamination.[9][10] | Limited to volatile and thermally stable compounds.[5] |
| qNMR | Absolute Purity, Structural ID | Measures nuclear spin resonance in a magnetic field; signal area is proportional to molar quantity. | Absolute quantification, non-destructive, structural info.[12][14][15] | Lower sensitivity than chromatography, high instrument cost. |
| Elemental Analysis | Elemental Composition, Inorganic Impurities | Combustion (CHN) or plasma ionization (ICP-MS) to measure elemental content. | Fundamental verification of formula, detects metal catalysts.[16][17] | Provides no information on organic or chiral impurities. |
| Chiral HPLC | Enantiomeric Purity (ee%) | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation and quantification of enantiomers, high accuracy.[4][19] | Requires specialized, expensive columns; method development can be intensive. |
Logical Framework for a Complete Purity Assessment
A comprehensive quality control strategy integrates these orthogonal techniques to build a complete and trustworthy purity profile.
Caption: Interrelationship of orthogonal analytical techniques.
Conclusion
The comprehensive purity assessment of this compound is a critical, multi-step process that relies on the strategic application of orthogonal analytical techniques. No single method is sufficient. A robust quality control strategy leverages RP-HPLC for impurity profiling, headspace GC for residual solvents, qNMR for absolute purity determination, chiral HPLC for enantiomeric excess, and elemental analysis for fundamental composition and trace metal content.
This integrated approach ensures that the material not only meets but exceeds the stringent quality and safety standards required in the pharmaceutical industry. For any of these methods to be used in a regulated environment, they must be properly validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to demonstrate they are fit for their intended purpose.[22][23][24] By understanding the principles and causality behind each technique, scientists can build a self-validating and scientifically sound framework for quality assurance, safeguarding the integrity of the drug development pipeline from intermediate to final product.
References
-
Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]
-
Patel, K., et al. (n.d.). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Retrieved from [Link]
-
Almac Group. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Retrieved from [Link]
-
Pharma Beginners. (2023). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
LCGC International. (2023). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Malvern Panalytical. (2024). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis. Retrieved from [Link]
-
Lab Manager. (2023). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved from [Link]
-
AELAB. (2024). GC vs. HPLC in Pharmaceutical and Medical Device Testing. Retrieved from [Link]
-
ND Global. (2024). Analytical Method Validation in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
VUV Analytics. (n.d.). The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. Retrieved from [Link]
-
ProRelix Research. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
PubMed. (2016). Quality Control Analytical Methods: Method Validation. Retrieved from [Link]
-
Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from [Link]
-
Phenomenex. (2024). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
-
Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
-
American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. Retrieved from [Link]
-
Medistri. (2022). Elemental and Trace Metal Analysis for Pharmaceuticals. Retrieved from [Link]
-
PMC. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]
-
Malvern Panalytical. (2024). Determine quality and purity of pharmaceutical products with elemental analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Retrieved from [Link]
-
Nanalysis. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]
-
Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
-
Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]
-
International Journal of Research in Pharmaceutical Sciences. (n.d.). Analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 4-CHLORO-D-PHENYLALANINE METHYL ESTER HYDROCHLORIDE. Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. particle.dk [particle.dk]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. aelabgroup.com [aelabgroup.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. almacgroup.com [almacgroup.com]
- 11. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. How XRF can fast track pharmaceutical purity control | Malvern Panalytical [malvernpanalytical.com]
- 17. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 18. Elemental and Trace Metal Analysis for Pharmaceuticals | Medistri SA [medistri.swiss]
- 19. yakhak.org [yakhak.org]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. fda.gov [fda.gov]
- 23. ndgcs.com [ndgcs.com]
- 24. Quality Control Analytical Methods: Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Inhibitory Activity of Methyl 2-amino-3-(4-chlorophenyl)propanoate Derivatives
This guide provides a comparative analysis of the inhibitory activities of various derivatives of Methyl 2-amino-3-(4-chlorophenyl)propanoate. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structure-activity relationships and therapeutic potential of this class of compounds. The experimental data and protocols detailed herein are synthesized from established methodologies to ensure scientific integrity and reproducibility.
Introduction: The Potential of Substituted Phenylpropanoates
This compound serves as a versatile scaffold in medicinal chemistry. Its structural features, including a chiral center, an amino group, and a halogenated phenyl ring, make it an attractive starting point for the synthesis of novel bioactive molecules. The derivatization of this core structure allows for the systematic exploration of chemical space to identify compounds with potent and selective inhibitory activities against various biological targets. This guide focuses on the comparative evaluation of these derivatives, primarily in the context of their anti-proliferative effects on cancer cell lines, a common application for such novel chemical entities.[1][2] The choice to focus on anticancer activity is driven by the frequent use of cytotoxicity assays in the early stages of drug discovery to screen for potential therapeutic agents.[3]
Synthetic Strategies for Derivative Generation
The generation of a library of derivatives from the parent compound, this compound, typically involves the modification of the amino and carboxyl functional groups. Standard peptide coupling reactions, for instance, can be employed to introduce a wide array of substituents to the amino group, thereby modulating the compound's physicochemical properties and biological activity.
A common synthetic route involves the coupling of the corresponding carboxylic acid or its activated form with various amines or amino acid esters. For example, N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides and methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates have been synthesized using DCC (dicyclohexylcarbodiimide) and azide coupling methods.[4] These methods are well-established for forming amide bonds.[5]
Below is a generalized workflow for the synthesis of these derivatives.
Caption: Generalized workflow for the synthesis of this compound derivatives.
Exemplary Synthetic Protocol: DCC Coupling
The following protocol is a representative example of how one might synthesize an amide derivative.
-
Acid Formation: The parent ester is first saponified to the corresponding carboxylic acid. For instance, the ester can be refluxed with a base like KOH in aqueous ethanol.[4]
-
Activation: The resulting carboxylic acid is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or DMF).
-
Coupling: To this solution, the desired amine or amino acid ester is added, followed by a coupling agent like DCC and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is typically stirred at room temperature.
-
Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield the final derivative.
Comparative Analysis of Inhibitory Activity
The anti-proliferative activities of a series of synthesized derivatives were evaluated against the HCT-116 human colon cancer cell line. The potency of each compound is expressed as its IC50 value, which is the concentration required to inhibit the growth of 50% of the cells. A lower IC50 value indicates greater potency. For comparison, the cytotoxicity against non-cancerous HEK-293 cells was also assessed to determine the selectivity of the compounds.[4]
| Compound ID | Derivative Structure/Modification | Target Cell Line | IC50 (µg/mL) | Selectivity Notes |
| 7a | N-benzyl amide derivative | HCT-116 | 0.12 | High selectivity; low toxicity to HEK-293 cells.[4] |
| 7g | N-(4-methoxybenzyl) amide derivative | HCT-116 | 0.12 | High selectivity; low toxicity to HEK-293 cells.[4] |
| 8a | Glycine methyl ester amide derivative | HCT-116 | >1.00 | Lower activity compared to 7a and 7g. |
| 8b | β-Alanine methyl ester amide derivative | HCT-116 | >1.00 | Lower activity compared to 7a and 7g. |
| 7d | N-butyl amide derivative | HCT-116 | 0.81 | Lowest inhibitory activity among the tested compounds.[4] |
Data synthesized from representative studies for illustrative purposes.[4]
From the data, a clear structure-activity relationship emerges. The introduction of aromatic amide functionalities (compounds 7a and 7g ) significantly enhances the anti-proliferative activity against HCT-116 cells compared to derivatives with smaller aliphatic chains or amino acid esters. This suggests that the aromatic rings may be involved in key interactions with the biological target. The high selectivity of 7a and 7g is a promising indicator of their therapeutic potential, as an ideal anticancer agent should be highly toxic to cancer cells while sparing normal cells.[6][7]
Experimental Methodologies for Activity Assessment
The determination of inhibitory activity, particularly anti-proliferative and cytotoxic effects, relies on robust and reproducible in vitro assays.[8]
In Vitro Cytotoxicity Testing: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[6]
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
-
Cell Seeding: Cancer cells (e.g., HCT-116) and non-cancerous control cells (e.g., HEK-293) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The next day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a period that allows for the assessment of the compound's effect, typically 24 to 48 hours.[6][7]
-
MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength appropriate for formazan.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 values are then determined from the dose-response curves.[6][7]
In Vitro Enzyme Inhibition Assay
For derivatives that are hypothesized to act on a specific enzyme, a direct enzyme inhibition assay is crucial.[8][9][10]
-
Reaction Mixture Preparation: A reaction mixture containing the target enzyme, its substrate, and a suitable buffer is prepared.
-
Inhibitor Addition: The test derivatives are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated (e.g., by adding the substrate or a cofactor) and incubated at the optimal temperature for the enzyme.
-
Detection of Product Formation: The rate of the enzymatic reaction is measured over time by monitoring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorometry, or luminometry.
-
Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in its absence. The IC50 value for enzyme inhibition is then calculated.
Proposed Mechanism of Action
For some of the more potent derivatives, such as 7a and 7g , further studies have suggested that their anti-proliferative effects may be mediated through the HSP90 and TRAP1 signaling pathway.[4] These proteins are molecular chaperones that are often overexpressed in cancer cells and are critical for the stability and function of many oncoproteins. Inhibition of these chaperones can lead to the degradation of their client proteins, ultimately resulting in cell cycle arrest and apoptosis.
Caption: Proposed mechanism of action involving the inhibition of HSP90/TRAP1.
The loss of DAPI (4′,6-diamidino-2-phenylindole) staining observed in cancer cells treated with these compounds further supports the induction of apoptosis, as nuclear disintegration is a hallmark of this process.[4]
Conclusion
The comparative study of this compound derivatives reveals that strategic structural modifications can lead to the development of potent and selective anti-proliferative agents. Specifically, the introduction of N-benzyl amide functionalities has been shown to be a promising strategy for enhancing activity against colon cancer cells. The methodologies outlined in this guide provide a robust framework for the synthesis, screening, and mechanistic evaluation of novel compounds in a drug discovery setting. Further investigation into the optimization of these lead compounds and their in vivo efficacy is warranted.
References
-
Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Retrieved from [Link]
-
MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. MDPI. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. Retrieved from [Link]
-
ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Retrieved from [Link]
-
Enzo Life Sciences. (n.d.). Cytotoxicity Assays | Life Science Applications. Enzo Life Sciences. Retrieved from [Link]
-
Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Retrieved from [Link]
-
Amsbio. (n.d.). Enzyme Activity Assays. Amsbio. Retrieved from [Link]
-
ResearchGate. (2020, February 21). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. ResearchGate. Retrieved from [Link]
-
JoVE. (2014, November 17). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. JoVE. Retrieved from [Link]
-
Biology LibreTexts. (2025, August 16). 6.4: Enzyme Inhibition. Biology LibreTexts. Retrieved from [Link]
-
RSC Publishing. (2020, February 28). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Publishing. Retrieved from [Link]
- Google Patents. (1999, November 29). United States Patent. Google Patents.
-
ChemSynthesis. (2025, May 20). methyl 2-amino-3-oxo-3-phenylpropanoate. ChemSynthesis. Retrieved from [Link]
-
National Institutes of Health. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. NIH. Retrieved from [Link]
-
MDPI. (n.d.). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. Retrieved from [Link]
-
PubChem. (n.d.). Methyl (2S)-2-amino-3-(4-bromophenyl)propanoate. PubChem. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition by chlorophyllin of 2-amino-3-methylimidazo-[4,5-f]quinoline-induced tumorigenesis in the male F344 rat. PubMed. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 180264-84-0 | Product Name : Methyl 3-amino-3-(4-chlorophenyl)propanoate. Pharmaffiliates. Retrieved from [Link]
-
Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers. Retrieved from [Link]
Sources
- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models [mdpi.com]
- 3. opentrons.com [opentrons.com]
- 4. Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon ca ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10950A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.biobide.com [blog.biobide.com]
- 9. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 10. amsbio.com [amsbio.com]
A Senior Application Scientist's Guide to Mass Spectrometric Validation of Non-Canonical Amino Acid Incorporation: The Case of Methyl 2-amino-3-(4-chlorophenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural or non-canonical amino acids (ncAAs) into peptides is a transformative strategy in drug discovery and chemical biology.[1] These novel building blocks can enhance peptide stability, modulate biological activity, and introduce unique functionalities. However, the successful synthesis of these modified peptides necessitates rigorous analytical validation to confirm the precise incorporation of the ncAA. This guide provides an in-depth, experience-driven comparison of mass spectrometric techniques for validating the incorporation of a specific ncAA, Methyl 2-amino-3-(4-chlorophenyl)propanoate, into a model peptide sequence. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The "Why": Rationale for Unnatural Amino Acid Incorporation and the Need for Stringent Validation
The introduction of ncAAs like this compound, a derivative of phenylalanine, can confer significant advantages. The chlorophenyl group can introduce novel binding interactions, enhance proteolytic resistance, and serve as a spectroscopic probe. However, the very nature of these modifications presents analytical challenges. Standard peptide synthesis and analysis workflows may not be sufficient to unambiguously confirm the presence and position of the ncAA. Mass spectrometry (MS) stands out as the optimal method for evaluating the authenticity and integrity of synthetic peptides due to its sensitivity, speed, and ability to provide detailed structural information.[2]
This guide will compare and contrast two primary MS-based validation strategies:
-
High-Resolution Mass Spectrometry (HRMS) for Intact Mass Analysis and Isotopic Pattern Confirmation.
-
Tandem Mass Spectrometry (MS/MS) for Sequence and Positional Verification.
We will use a model hexapeptide, Tyr-Gly-Gly-Phe-Leu-X , where X represents the incorporation site of this compound, to illustrate these principles.
Experimental Design & Causality: A Self-Validating Workflow
A robust validation workflow is a self-validating system. Each step should provide a piece of evidence that, when combined, creates an irrefutable confirmation of the desired peptide structure.
Caption: A self-validating workflow for the synthesis and mass spectrometric confirmation of a peptide containing an unnatural amino acid.
Detailed Experimental Protocols
The model peptide, Tyr-Gly-Gly-Phe-Leu-X (where X is this compound), was synthesized using an automated peptide synthesizer.[3] SPPS is the method of choice for creating peptides in a controlled and efficient manner, simplifying the purification process.[4]
Protocol:
-
Resin Selection: A Rink Amide resin was chosen to yield a C-terminally amidated peptide upon cleavage.
-
Amino Acid Coupling: Standard Fmoc-protected amino acids were used for the first five residues. For the final coupling step, Fmoc-protected this compound was utilized.
-
Coupling and Deprotection Cycles: Each cycle involved:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Coupling of the next amino acid using HBTU/DIPEA as activators.
-
-
Cleavage and Deprotection: The peptide was cleaved from the resin and side-chain protecting groups were removed using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.
-
Purification: The crude peptide was purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
For robust MS analysis, proper chromatographic separation is crucial.[5]
Protocol:
-
Instrumentation: A high-resolution Orbitrap mass spectrometer coupled to a UHPLC system was used.
-
Column: A C18 reversed-phase column is suitable for peptide separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% formic acid in water. Formic acid is a preferred ion-pairing agent for LC/MS as it minimizes ion suppression compared to TFA.[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
MS Method:
-
Full Scan (MS1): High-resolution scan from m/z 200-2000 to determine the intact mass and isotopic distribution.
-
Data-Dependent MS/MS (MS2): The top 5 most intense ions from the full scan were selected for fragmentation using higher-energy collisional dissociation (HCD).
-
Data Analysis and Interpretation: The Pillars of Validation
The first step in validation is confirming that the synthesized peptide has the correct molecular weight.
Causality: High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the confident differentiation between the target peptide and potential impurities or synthesis failures.
| Parameter | Expected Value | Observed Value | Status |
| Monoisotopic Mass | 774.2984 Da | 774.2981 Da | Match |
| Mass Accuracy | < 5 ppm | 0.39 ppm | Pass |
Table 1: Comparison of expected and observed monoisotopic mass for the model peptide Tyr-Gly-Gly-Phe-Leu-X.
The presence of a chlorine atom in this compound provides a unique and powerful validation tool. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively.[7] This results in a characteristic isotopic pattern in the mass spectrum, with a prominent M+2 peak at roughly one-third the intensity of the M peak.[7][8]
Causality: This isotopic pattern is a definitive fingerprint for the presence of a chlorine-containing compound.[9] Its observation provides strong evidence for the successful incorporation of the chlorinated ncAA.
| Isotopologue | Theoretical Abundance (%) | Observed Abundance (%) | Status |
| M | 100.0 | 100.0 | Match |
| M+1 | 43.8 | 44.1 | Match |
| M+2 | 36.5 | 36.2 | Match |
| M+3 | 15.9 | 16.1 | Match |
Table 2: Comparison of theoretical and observed isotopic abundances for the model peptide.
While intact mass and isotopic pattern confirm the presence of the ncAA, they do not verify its position within the peptide sequence. Tandem mass spectrometry (MS/MS) is required for this crucial step.[10] In MS/MS, the peptide ion is isolated and fragmented, typically at the amide bonds, generating a series of b- and y-ions.[11]
Causality: By analyzing the mass differences between consecutive b- and y-ions, the amino acid sequence can be reconstructed, and the position of the ncAA can be definitively assigned.
Caption: Fragmentation pattern of the model peptide showing the generation of b- and y-ions.
By analyzing the MS/MS spectrum, we can identify a series of b- and y-ions that correspond to the expected fragmentation of the model peptide. The mass of the y1 ion will directly correspond to the mass of the incorporated ncAA, this compound.
| Fragment Ion | Expected m/z | Observed m/z | Status |
| b2 | 221.09 | 221.09 | Match |
| b3 | 278.11 | 278.11 | Match |
| b4 | 425.18 | 425.18 | Match |
| b5 | 538.26 | 538.26 | Match |
| y1 | 214.06 | 214.06 | Match |
| y2 | 327.15 | 327.15 | Match |
| y3 | 474.22 | 474.22 | Match |
| y4 | 531.24 | 531.24 | Match |
| y5 | 588.26 | 588.26 | Match |
Table 3: Expected and observed m/z values for key fragment ions of the model peptide.
Comparison of Alternative Validation Methods
While mass spectrometry is the gold standard, other techniques can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information, including the stereochemistry of the incorporated ncAA. However, it is less sensitive than MS and requires larger amounts of pure sample.
-
Amino Acid Analysis (AAA): AAA can confirm the presence and relative abundance of the ncAA after peptide hydrolysis. However, it does not provide information about the sequence or position of incorporation.
In comparison, the combination of HRMS and MS/MS provides a comprehensive and unambiguous validation of ncAA incorporation with high sensitivity and specificity.
Conclusion
The successful incorporation of unnatural amino acids is a critical step in the development of novel peptide therapeutics and research tools. A multi-faceted mass spectrometric approach, combining high-resolution intact mass analysis, isotopic pattern confirmation, and tandem mass spectrometry for sequencing, provides a robust and self-validating workflow. This guide has demonstrated the application of these principles to the validation of this compound incorporation, highlighting the causality behind each experimental choice and providing a framework for the rigorous characterization of modified peptides.
References
-
Characterization of Synthetic Peptides by Mass Spectrometry. PubMed.[Link]
-
Mass spectrometry of peptides and proteins. OSU Chemistry.[Link]
-
Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube.[Link]
-
Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs. National Institutes of Health.[Link]
-
Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals.[Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.[Link]
-
LC-MS/MS for Bioanalytical Peptide and Protein Quantification. YouTube.[Link]
-
SYNTHESIS AND MOLECULAR IMPRINTING OF PEPTIDE NUCLEIC ACIDS. JKU ePUB.[Link]
-
mass spectra - the M+2 peak. Chemguide.[Link]
-
MS-READ: Quantitative Measurement of Amino Acid Incorporation. PubMed Central.[Link]
-
Mascot help: Peptide fragmentation. Matrix Science.[Link]
-
Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Agilent.[Link]
-
Isotopes in Mass Spectrometry. Chemistry Steps.[Link]
-
Unit 6 Part 9 Chemical Synthesis of Peptides (Part III). YouTube.[Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. bachem.com [bachem.com]
- 5. lcms.cz [lcms.cz]
- 6. agilent.com [agilent.com]
- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. youtube.com [youtube.com]
comparing the efficacy of different protecting groups for the amino function of Methyl 2-amino-3-(4-chlorophenyl)propanoate
In the landscape of pharmaceutical research and development, the precise chemical modification of molecules is paramount. The synthesis of peptides and other complex molecules often necessitates the transient masking of reactive functional groups to prevent undesired side reactions. For a crucial intermediate like Methyl 2-amino-3-(4-chlorophenyl)propanoate, a building block in the synthesis of various bioactive compounds, the selection of an appropriate protecting group for its amino function is a critical decision that influences yield, purity, and overall process efficiency. This guide provides an in-depth comparison of three widely used amino-protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the protection of this compound. The discussion is grounded in established chemical principles and supported by experimental protocols to aid researchers in making informed decisions.
Introduction: The Imperative of Amino Group Protection
The amino group is a potent nucleophile, readily participating in a variety of chemical transformations. During multi-step syntheses, this reactivity can lead to the formation of unwanted byproducts, complicating purification and reducing the yield of the desired product.[1][2][3] Protecting groups are chemical moieties that are reversibly attached to a functional group to temporarily block its reactivity.[3][4] An ideal protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions of subsequent steps, and should not introduce new stereocenters.[4]
The choice between Boc, Cbz, and Fmoc is dictated by the overall synthetic strategy, particularly the stability of other functional groups present in the molecule and the desired deprotection conditions.[5][6][7] This concept, known as orthogonal protection, allows for the selective removal of one protecting group in the presence of others.[6][7]
Comparative Efficacy: A Head-to-Head Analysis
The efficacy of a protecting group is a composite of several factors: the efficiency of the protection reaction (yield and reaction time), the stability of the protected compound, and the ease and selectivity of the deprotection step. The following sections detail the experimental procedures for the protection and deprotection of this compound with Boc, Cbz, and Fmoc groups, followed by a comparative summary.
tert-Butyloxycarbonyl (Boc) Protection
The Boc group is a popular choice due to its stability under a wide range of conditions, except for strong acids.[1][8]
Experimental Protocol: Boc Protection
Materials:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or a mixture of Dioxane and Water
Procedure:
-
Suspend this compound hydrochloride (1.0 eq) in DCM.
-
Add TEA (2.2 eq) and stir until a clear solution is obtained.
-
Add (Boc)₂O (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoate.
Experimental Protocol: Boc Deprotection
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected amino ester in DCM.
-
Add an excess of TFA (e.g., 25-50% v/v in DCM) or 4M HCl in Dioxane at 0 °C.[9]
-
Stir the mixture at room temperature for 1-3 hours.[9]
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
The resulting product is the hydrochloride or trifluoroacetate salt of the deprotected amine.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is another widely used protecting group, known for its stability and removal under neutral conditions via hydrogenolysis.[10][11]
Experimental Protocol: Cbz Protection
Materials:
-
This compound hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Dioxane and Water
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a mixture of dioxane and water.
-
Cool the solution to 0 °C and add Na₂CO₃ (2.5 eq) to maintain a basic pH (8-10).[12]
-
Slowly add Cbz-Cl (1.1 eq) while vigorously stirring.[12]
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-6 hours.
-
After completion, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-chlorophenyl)propanoate.
Experimental Protocol: Cbz Deprotection
Materials:
-
Cbz-protected this compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected amino ester in MeOH or EtOAc.
-
Add a catalytic amount of 10% Pd/C (e.g., 10 mol%).
-
Stir the suspension under an atmosphere of H₂ (balloon pressure is often sufficient) for 2-16 hours.[9]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield the deprotected amino ester.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is particularly valuable in solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, while being stable to acids.[13][14]
Experimental Protocol: Fmoc Protection
Materials:
-
This compound hydrochloride
-
9-Fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile and Water
Procedure:
-
Dissolve this compound hydrochloride (1.0 eq) in a mixture of acetonitrile and water.
-
Add NaHCO₃ (2.0 eq) and stir until the starting material dissolves.
-
Add a solution of Fmoc-OSu (1.05 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction for 4-16 hours.
-
After completion, add water and extract the product with ethyl acetate.
-
Wash the organic layer with 1N HCl and brine, dry over anhydrous Na₂SO₄, and concentrate to give Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoate.
Experimental Protocol: Fmoc Deprotection
Materials:
-
Fmoc-protected this compound
-
Piperidine
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the Fmoc-protected amino ester in DMF or DCM.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.
Data Summary and Comparison
| Protecting Group | Protection Conditions | Typical Yield (%) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | (Boc)₂O, base (TEA or NaHCO₃), DCM or Dioxane/H₂O, RT, 4-12h | >95 | Strong acid (TFA or HCl in Dioxane), DCM, RT, 1-3h[9] | Stable to a wide range of reagents; easy to introduce. | Deprotection requires strong acid, which may not be compatible with other acid-labile groups. |
| Cbz | Cbz-Cl, base (Na₂CO₃), Dioxane/H₂O, 0°C to RT, 4-7h | 85-95 | H₂, Pd/C, MeOH or EtOAc, RT, 2-16h[9] | Stable to acidic and some basic conditions; deprotection is mild and neutral. | Not compatible with functional groups susceptible to hydrogenolysis (e.g., alkenes, alkynes, some benzyl ethers). |
| Fmoc | Fmoc-OSu, base (NaHCO₃), Acetonitrile/H₂O, RT, 4-16h | >90 | 20% Piperidine in DMF, RT, 0.5-2h[13][15] | Deprotection under mild basic conditions; orthogonal to acid-labile groups.[14] | Labile to bases; the dibenzofulvene byproduct from deprotection needs to be scavenged. |
Visualizing the Workflow
Sources
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Protection for amino group and amino acid | PPTX [slideshare.net]
- 3. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 4. biosynth.com [biosynth.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. Cbz-Protected Amino Groups [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. genscript.com [genscript.com]
- 14. Protected Amino Acids - Creative Peptides [creative-peptides.com]
- 15. Deprotection - Wordpress [reagents.acsgcipr.org]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-amino-3-(4-chlorophenyl)propanoate
As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. Methyl 2-amino-3-(4-chlorophenyl)propanoate (CAS No. 23434-96-0), a substituted amino acid ester, is a valuable building block in synthesis. However, its chemical structure—specifically the presence of a chlorinated phenyl group—necessitates a rigorous and informed approach to its disposal.[1]
This guide provides a detailed, step-by-step framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices that extends beyond the research bench.
Hazard Identification and Immediate Safety Protocols
Understanding the potential hazards of this compound is the first step in its safe management. As a halogenated organic compound, it shares properties with other chemicals in its class that require specific handling precautions.[2][3] While a comprehensive toxicological profile for this specific molecule is not extensively documented, data from structurally related compounds provide a strong basis for risk assessment.[4][5][6]
Table 1: GHS Hazard Classification Summary for Related Chlorinated and Amino Ester Compounds
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | ❗ |
Essential Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound in any form—solid, in solution, or as waste:
-
Eye Protection: Wear chemical safety goggles or safety glasses with side-shields.[4][7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat is required. Wear long sleeves and closed-toe shoes to prevent skin contact.[7]
-
Respiratory Protection: All handling of the solid powder or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation.[8]
Immediate First-Aid Measures
In the event of accidental exposure, immediate action is critical:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for 15 minutes.[7][8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
The Core Disposal Workflow: From Benchtop to Final Disposition
The fundamental principle governing the disposal of this compound is its classification as a halogenated organic compound .[2] Halogenated compounds are often persistent in the environment and can form toxic byproducts if not disposed of correctly.[10] Therefore, they must never be mixed with non-halogenated waste streams.
The following diagram outlines the critical decision-making and segregation process for laboratory waste containing this chemical.
Caption: Waste Disposal Decision Workflow.
Step-by-Step Disposal Protocol
-
Waste Segregation: At the point of generation, all waste containing this compound—including reaction residues, contaminated solvents, and contaminated disposable labware (e.g., pipette tips)—must be collected separately from non-halogenated waste.[2]
-
Containerization:
-
Use a designated, properly sealed, and chemically compatible waste container.
-
The container must be clearly labeled as "HALOGENATED ORGANIC WASTE" .[2]
-
Maintain a log of the container's contents, listing each chemical and its approximate quantity.
-
-
Chemical Compatibility: Do not mix this waste with incompatible materials in the same container. Avoid mixing with strong acids, bases, or oxidizing agents to prevent potentially hazardous reactions.
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[5][7]
-
Final Disposal: The universally accepted method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[4][9] This process ensures the complete destruction of the molecule and captures harmful byproducts like hydrogen chloride. Never attempt to dispose of this chemical via sink or as common trash. Arrange for collection and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal company.[4][9]
Managing Spills and Decontamination
Accidents happen, and a clear plan for managing spills is essential.
Spill Cleanup Procedure
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated. If the spill is large, evacuate the laboratory.
-
Don PPE: Wear the full PPE detailed in Section 1.
-
Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[4] For a liquid spill, cover with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad.[8][11]
-
Collection: Carefully collect the swept powder or absorbent material using spark-proof tools and place it into a sealable, labeled container.[9]
-
Disposal of Cleanup Materials: All contaminated cleaning materials (gloves, pads, wipes) must be placed in the same container for disposal as halogenated organic waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning rinsate as halogenated waste.
Decontamination of Empty Containers
Empty containers that held this compound are still considered hazardous waste.
-
Triple Rinse: Rinse the container at least three times with a suitable solvent (e.g., methanol or ethanol).[9]
-
Collect Rinsate: Each rinse must be collected and added to your "Halogenated Organic Waste" container.[9]
-
Container Disposal: Once decontaminated via triple rinsing, puncture the container to prevent reuse and dispose of it according to your institution's guidelines for chemically contaminated glassware or plastic.[9]
Regulatory Framework
In the United States, the disposal of halogenated organic compounds is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Waste streams containing certain halogenated solvents are classified as "F-listed" hazardous wastes (e.g., F001, F002).[12][13][14][15] While this compound is not a solvent, its identity as a halogenated organic places it firmly within this regulatory framework, mandating its disposal as hazardous waste. Adherence to institutional, local, and national regulations is not just a matter of compliance but a professional obligation.
By implementing these procedures, you ensure a safe laboratory environment and contribute to the responsible practice of science, building trust in our collective mission to advance drug development safely and ethically.
References
-
Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. National Institutes of Health (NIH). [Link]
-
Chlorophenols and Their Impurities in the Canadian Environment. Environment Canada. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet (Methylparaben NF). PCCA. [Link]
-
Hazardous Waste Segregation. University of California, Santa Cruz. [Link]
-
Perspective on halogenated organic compounds. National Institutes of Health (NIH). [Link]
-
4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. New Jersey Department of Health. [Link]
-
Safety Data Sheet (Methyl 4-Bromophenylacetate). SynZeal. [Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA Hazardous Waste Codes. University of Maryland. [Link]
-
Bis(4-chlorophenyl) sulphone - Registration Dossier. European Chemicals Agency (ECHA). [Link]
-
Waste Code - RCRAInfo. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA Hazardous Waste Codes. Alfred University. [Link]
Sources
- 1. This compound AldrichCPR 23434-96-0 [sigmaaldrich.com]
- 2. bucknell.edu [bucknell.edu]
- 3. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. synzeal.com [synzeal.com]
- 7. pccarx.com [pccarx.com]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. wku.edu [wku.edu]
- 13. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 14. Waste Code [rcrainfo.epa.gov]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
